Product packaging for Allcorr(Cat. No.:CAS No. 100438-36-6)

Allcorr

Cat. No.: B1166216
CAS No.: 100438-36-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allcorr, also known as this compound, is a useful research compound. Its molecular formula is C21H21O2P. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

100438-36-6

Molecular Formula

C21H21O2P

Synonyms

Allcorr

Origin of Product

United States

Foundational & Exploratory

Allcorr (UNS N06610) material properties datasheet for researchers.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Material Properties and Experimental Analysis of a High-Performance Nickel Alloy

Allcorr (UNS N06610) is a fully austenitic, non-age-hardenable nickel-based alloy engineered for exceptional performance in highly corrosive environments. This technical guide provides researchers, scientists, and drug development professionals with a summary of its material properties and standardized experimental protocols for its evaluation.

Chemical Composition

This compound is a nickel-chromium-molybdenum alloy. The high chromium content imparts excellent resistance to oxidizing environments, while molybdenum and tungsten provide resistance to reducing acids and localized corrosion, such as pitting and crevice corrosion. The chemical composition of this compound (UNS N06610) is detailed in Table 1.

Table 1: Chemical Composition of this compound (UNS N06610)

ElementContent (wt%)
Nickel (Ni)Balance
Chromium (Cr)31.0
Molybdenum (Mo)11.0
Tungsten (W)2.0
Iron (Fe)3.0 max
Manganese (Mn)1.0 max
Silicon (Si)0.10 max
Carbon (C)0.015 max
Cobalt (Co)2.0 max
Vanadium (V)0.50 max
Phosphorus (P)0.030 max
Sulfur (S)0.010 max

Physical and Mechanical Properties

Table 2: Physical Properties of this compound (UNS N06610)

PropertyValue
Density8.69 g/cm³
Melting Range1320 - 1370 °C
Coefficient of Thermal Expansion (20-100°C)12.3 µm/m·°C
Thermal Conductivity (at 100°C)10.8 W/m·K
Modulus of Elasticity (at 20°C)206 GPa
Electrical Resistivity1.30 µΩ·m

Table 3: Typical Room Temperature Mechanical Properties of this compound (UNS N06610)

PropertyValue
Yield Strength (0.2% Offset)345 MPa (50 ksi)
Tensile StrengthNot Specified
Elongation> 50%
Impact Strength (Charpy V-Notch)> 325 J (240 ft-lb)
HardnessNot Specified

Corrosion Resistance

This compound was developed for service in severe corrosive environments. It demonstrates superior resistance to a wide range of corrosive media, including pure acids, mixed acids, salts, and organic compounds. Its performance is noted to be superior to many other nickel-based alloys in oxidizing environments. While specific corrosion rate data is limited in publicly available literature, its general resistance characteristics are summarized in Table 4. For quantitative corrosion rate data, it is recommended to perform specific tests based on the intended application environment.

Table 4: General Corrosion Resistance of this compound (UNS N06610)

Corrosive EnvironmentResistance
Acids
Sulfuric AcidExcellent
Hydrochloric AcidGood to Excellent
Nitric AcidExcellent
Phosphoric AcidExcellent
Chloride Environments
Pitting CorrosionExcellent Resistance
Crevice CorrosionExcellent Resistance
Stress Corrosion CrackingExcellent Resistance
Other Media
"Sour" Oil and GasExcellent
SeawaterGood
Organic AcidsExcellent

Experimental Protocols

For researchers looking to conduct their own evaluation of this compound (UNS N06610), the following sections detail standardized experimental protocols for key material property tests.

Tensile Testing

Tensile testing provides information on the strength and ductility of a material. A standard methodology for nickel alloys is outlined in ASTM E8/E8M, "Standard Test Methods for Tension Testing of Metallic Materials."

Tensile_Testing_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis p1 Machine specimen to ASTM E8 dimensions p2 Measure and mark gauge length p1->p2 p3 Visually inspect for defects p2->p3 t1 Mount specimen in tensile testing machine t2 Attach extensometer t1->t2 t3 Apply tensile load at a constant strain rate t2->t3 t4 Record load vs. elongation data until fracture t3->t4 a1 Plot stress-strain curve a2 Calculate Yield Strength (0.2% offset) a1->a2 a3 Determine Ultimate Tensile Strength a1->a3 a4 Calculate Percent Elongation and Reduction of Area a1->a4 cluster_prep cluster_prep cluster_test cluster_test cluster_prep->cluster_test Prepared Specimen cluster_analysis cluster_analysis cluster_test->cluster_analysis Raw Data

Fig. 1: Standardized workflow for tensile testing of metallic materials.
Hardness Testing

Hardness testing measures a material's resistance to localized plastic deformation. Common methods for nickel alloys include Rockwell and Brinell hardness tests. The following diagram illustrates a generalized workflow for Rockwell hardness testing as per ASTM E18.

Hardness_Testing_Workflow cluster_setup Test Setup cluster_procedure Measurement Procedure cluster_reporting Reporting s1 Select appropriate indenter and load for the expected hardness s2 Calibrate the hardness tester with a standard test block s1->s2 s3 Prepare a smooth, flat surface on the test specimen s2->s3 m1 Place specimen on the anvil m2 Apply the minor load m1->m2 m3 Apply the major load for the specified dwell time m2->m3 m4 Release the major load m3->m4 m5 Read the hardness value from the dial or digital display m4->m5 r1 Take multiple readings at different locations r2 Calculate the average hardness value r1->r2 r3 Report the hardness value with the appropriate Rockwell scale (e.g., HRC, HRB) r2->r3 cluster_setup cluster_setup cluster_procedure cluster_procedure cluster_setup->cluster_procedure Calibrated & Prepared cluster_reporting cluster_reporting cluster_procedure->cluster_reporting Hardness Readings Corrosion_Testing_Workflow cluster_prep_corr Specimen and Solution Preparation cluster_exposure Exposure cluster_eval Evaluation cp1 Prepare test specimens with a specific surface finish cp2 Clean and weigh the specimens cp1->cp2 cp3 For crevice corrosion, attach crevice-forming devices cp2->cp3 Optional cp4 Prepare the ferric chloride test solution cp2->cp4 e1 Immerse specimens in the test solution e2 Maintain a constant temperature for a specified duration (e.g., 72 hours) e1->e2 ev1 Remove specimens, clean, and re-weigh ev2 Visually examine for pitting and crevice corrosion under magnification ev1->ev2 ev3 Calculate the corrosion rate (if significant weight loss) ev1->ev3 ev4 Determine the critical pitting or crevice temperature (CPT/CCT) if performing tests at various temperatures ev2->ev4 cluster_prep_corr cluster_prep_corr cluster_exposure cluster_exposure cluster_prep_corr->cluster_exposure Prepared Specimens cluster_eval cluster_eval cluster_exposure->cluster_eval Exposed Specimens

An In-depth Technical Guide to the Corrosion Resistance Mechanisms of Allcorr® Alloy (UNS N06110)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Allcorr® Alloy

This compound® (UNS N06110) is a single-phase, non-age-hardenable, nickel-based alloy engineered for exceptional performance in highly corrosive environments. It is distinguished by its outstanding resistance to a wide array of corrosion types, including general corrosion, pitting, crevice corrosion, intergranular attack, and stress corrosion cracking. The alloy's robust properties are attributed to its carefully balanced composition of nickel, chromium, molybdenum, and tungsten. This unique combination not only provides superior corrosion resistance but also imparts high strength, ductility, and good weldability, making it a suitable material for a variety of demanding applications in the chemical processing and pharmaceutical industries.

The nominal composition of this compound® is presented in Table 1, alongside other common nickel-based alloys for comparison. The significantly high chromium content is a key feature, providing exceptional resistance in oxidizing environments.

Corrosion Resistance Mechanisms

The remarkable corrosion resistance of this compound® stems from its ability to form a tenacious, self-healing passive film on its surface when exposed to a corrosive medium. This passive film acts as a barrier, isolating the bulk material from the aggressive environment. The formation, stability, and regenerative capabilities of this film are a direct result of the synergistic effects of its primary alloying elements: nickel, chromium, molybdenum, and tungsten.

The Role of Alloying Elements
  • Nickel (Ni): As the primary constituent, nickel provides a ductile, austenitic matrix that has inherently better corrosion resistance than iron-based alloys, particularly in alkaline and neutral environments.

  • Chromium (Cr): this compound's high chromium content is fundamental to its corrosion resistance, especially in oxidizing conditions. Chromium is the primary element responsible for the formation of the passive film, which is predominantly composed of chromium oxide (Cr₂O₃). This Cr₂O₃ layer is highly stable and acts as the principal barrier to general corrosion. A higher chromium content enhances the stability and protective qualities of this passive film.

  • Molybdenum (Mo): Molybdenum significantly enhances the resistance of this compound® to non-oxidizing acids and, crucially, to localized corrosion such as pitting and crevice corrosion, particularly in chloride-containing environments. When the protective chromium oxide layer is locally compromised, molybdenum promotes rapid repassivation of the exposed surface. It is believed that molybdenum achieves this by forming stable oxychlorides that are less soluble in the acidic conditions that develop within pits and crevices, thereby stifling further dissolution of the alloy.

  • Tungsten (W): Tungsten works in synergy with molybdenum to further enhance resistance to localized corrosion. It contributes to the stability of the passive film and is particularly effective in highly acidic and chloride-rich environments.

The synergistic interaction between chromium and molybdenum is a cornerstone of the corrosion resistance of high-performance nickel alloys. Chromium is essential for establishing and maintaining the primary passive film, while molybdenum is critical for healing localized breaches in this film, thereby preventing the propagation of pitting and crevice corrosion.

Formation and Composition of the Passive Film

Upon exposure to a corrosive environment, the more reactive elements at the surface of the this compound® alloy, primarily chromium, selectively oxidize to form a thin, adherent, and continuous passive film. Advanced surface analysis techniques, such as X-ray Photoelectron Spectroscopy (XPS), have revealed that the passive film on Ni-Cr-Mo alloys is a complex, multi-layered structure.

The film typically consists of an inner layer rich in chromium oxide (Cr₂O₃) and an outer layer that is a mixture of chromium and nickel hydroxides. Molybdenum and tungsten oxides are also incorporated into this film, particularly at the film-metal interface, where they are believed to play a crucial role in stabilizing the film and enhancing its resistance to breakdown in the presence of aggressive ions like chlorides.

The diagram below illustrates the proposed mechanism for the formation and function of the passive film on this compound® alloy.

Passivation_Mechanism Figure 1: Passivation Mechanism of this compound® Alloy cluster_Alloy This compound® Alloy Bulk cluster_Environment Corrosive Environment (e.g., Acidic Chloride Solution) cluster_Passive_Film Passive Film Formation and Breakdown Alloy_Matrix Ni-Cr-Mo-W Matrix Cr_Oxidation Cr → Cr³⁺ + 3e⁻ Alloy_Matrix->Cr_Oxidation Exposure H2O H₂O Passive_Layer Formation of Cr₂O₃-rich Passive Layer H2O->Passive_Layer O2 O₂ O2->Passive_Layer Cl_ion Cl⁻ Pitting_Initiation Cl⁻ attack on Passive Layer Cl_ion->Pitting_Initiation H_ion H⁺ H_ion->Pitting_Initiation Cr_Oxidation->Passive_Layer Passive_Layer->Alloy_Matrix Protection Passive_Layer->Pitting_Initiation Localized Breakdown Mo_W_Action Mo/W enrichment and formation of stable oxychlorides Pitting_Initiation->Mo_W_Action Healing Mechanism Repassivation Repassivation of Pit Mo_W_Action->Repassivation Repassivation->Passive_Layer Film Repair

Caption: Passivation mechanism of this compound® alloy.

Quantitative Corrosion Performance Data

The corrosion resistance of this compound® has been extensively evaluated in a wide range of corrosive media. The following tables summarize some of the available quantitative data, comparing the performance of this compound® (UNS N06110) with other common nickel-based alloys. Corrosion rates are typically measured in mils per year (mpy) or millimeters per year (mm/y).

Table 1: Nominal Composition of this compound® and Other Selected Nickel-Based Alloys (wt%)

AlloyUNS No.NiCrMoWFeCoC
This compound® N06110 Bal. 31.0 11.0 2.0 <2.0 <1.0 <0.01
C-276N10276Bal.16.016.04.05.0<2.5<0.01
C-22N06022Bal.22.013.03.03.0<2.5<0.01
625N06625Bal.21.59.0-<5.0<1.0<0.10

Table 2: Corrosion Rates of this compound® in Various Acidic Environments

EnvironmentTemperature (°C)This compound® (mpy)C-276 (mpy)C-22 (mpy)625 (mpy)
10% H₂SO₄Boiling<15220
50% H₂SO₄9351510>50
1.5% HClBoiling20>5030>50
10% HNO₃Boiling<1<1<15
65% HNO₃Boiling10151225

Table 3: Pitting and Crevice Corrosion Resistance in Chloride Environments

TestEnvironmentThis compound®C-276C-22
Critical Pitting Temp. (°C)6

Initial Laboratory Evaluation of Allcorr in Acidic Environments: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the initial laboratory evaluation of Allcorr, a novel corrosion inhibitor, in acidic environments. The document details the experimental protocols used to assess its performance, presents quantitative data on its efficacy, and visualizes the proposed mechanisms of action. This information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a corrosion mitigation agent in acidic conditions relevant to various industrial and pharmaceutical applications.

Introduction to this compound and Corrosion in Acidic Environments

Corrosion in acidic environments is a significant challenge across numerous industries, including chemical processing, oil and gas, and pharmaceuticals. Acidic conditions can lead to rapid degradation of metallic components, compromising structural integrity and leading to costly failures. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, can effectively decrease the corrosion rate of a metal.[1] The development of effective and environmentally benign corrosion inhibitors is an ongoing area of research.

This compound is a novel organic corrosion inhibitor designed to protect metallic surfaces in acidic media. Its mechanism of action is primarily based on the adsorption of its molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[2] This protective layer can inhibit both anodic and cathodic reactions involved in the corrosion process.[2][3]

Experimental Protocols

The initial laboratory evaluation of this compound involved a series of electrochemical and weight loss experiments to quantify its corrosion inhibition efficiency in hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions.

Weight Loss Measurements

Weight loss measurements provide a direct and straightforward method for determining the average corrosion rate.

Methodology:

  • Specimen Preparation: Mild steel coupons with standardized dimensions were mechanically polished, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon was accurately recorded.

  • Immersion Test: The prepared coupons were fully immersed in 1M HCl and 1M H₂SO₄ solutions without and with various concentrations of this compound.

  • Duration: The immersion tests were conducted for a period of 24 hours at a constant temperature of 25°C.

  • Corrosion Rate Calculation: After the immersion period, the coupons were removed, cleaned to remove corrosion products according to ASTM G1-03 standard, dried, and re-weighed. The weight loss was used to calculate the corrosion rate (CR) in millimeters per year (mm/y) and the inhibition efficiency (IE%) using the following equations:

    • CR (mm/y) = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition. A standard three-electrode setup was used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[4]

2.2.1. Potentiodynamic Polarization (PDP)

PDP measurements were performed to evaluate the effect of this compound on both the anodic and cathodic reactions of the corrosion process.

Methodology:

  • The working electrode was immersed in the test solution (1M HCl and 1M H₂SO₄ with and without this compound) until a stable open circuit potential (OCP) was achieved.

  • The potential was then scanned from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.[4]

  • Corrosion current density (i_corr) and corrosion potential (E_corr) were determined by Tafel extrapolation of the polarization curves.

  • The inhibition efficiency (IE%) was calculated using the following equation:

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

      • Where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

2.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS studies were conducted to investigate the properties of the protective film formed by this compound on the metal surface.

Methodology:

  • EIS measurements were performed at the OCP.

  • A sinusoidal AC perturbation of 10 mV amplitude was applied over a frequency range from 100 kHz to 0.01 Hz.[4]

  • The impedance data was analyzed using Nyquist plots. The charge transfer resistance (R_ct) was determined from the diameter of the semicircle in the Nyquist plot.

  • The inhibition efficiency (IE%) was calculated using the following equation:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

      • Where R_ct_inhibitor and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Data Presentation

The quantitative data obtained from the weight loss and electrochemical experiments are summarized in the following tables for easy comparison.

Table 1: Weight Loss Measurement Data for this compound in 1M HCl and 1M H₂SO₄

Acid MediumThis compound Conc. (ppm)Corrosion Rate (mm/y)Inhibition Efficiency (%)
1M HCl012.5-
1003.175.2
2001.885.6
3001.191.2
1M H₂SO₄09.8-
1002.772.4
2001.584.7
3000.990.8

Table 2: Potentiodynamic Polarization Data for this compound in 1M HCl and 1M H₂SO₄

Acid MediumThis compound Conc. (ppm)E_corr (mV vs. SCE)i_corr (μA/cm²)Inhibition Efficiency (%)
1M HCl0-4751150-
100-49028075.7
200-49816585.7
300-5059891.5
1M H₂SO₄0-510950-
100-52225573.2
200-53014085.3
300-5388591.1

Table 3: Electrochemical Impedance Spectroscopy Data for this compound in 1M HCl and 1M H₂SO₄

Acid MediumThis compound Conc. (ppm)R_ct (Ω·cm²)C_dl (μF/cm²)Inhibition Efficiency (%)
1M HCl045120-
1001858575.7
2003206085.9
3005404591.7
1M H₂SO₄055110-
1002108073.8
2003705585.1
3006104091.0

Mandatory Visualizations

Proposed Mechanism of this compound Inhibition

The primary mechanism of this compound as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective barrier. This can occur through physisorption, chemisorption, or a combination of both.

G cluster_solution Acidic Solution cluster_metal Metal Surface This compound This compound Molecules Metal Metal (Fe) This compound->Metal Adsorption H_plus H+ ions Cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) H_plus->Cathodic Reduction Anions Anions (Cl-, SO4²⁻) Anodic Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) Metal->Anodic Oxidation Anodic->Cathodic

Caption: Proposed mechanism of this compound as a mixed-type corrosion inhibitor.

Experimental Workflow for this compound Evaluation

The systematic evaluation of this compound's performance followed a logical progression from material preparation to data analysis.

G A Specimen Preparation (Polishing, Cleaning, Weighing) C Weight Loss Immersion Test A->C D Electrochemical Cell Setup A->D B Preparation of Test Solutions (Acidic Media ± this compound) B->C B->D G Data Collection & Analysis C->G E Potentiodynamic Polarization (PDP) D->E F Electrochemical Impedance Spectroscopy (EIS) D->F E->G F->G H Calculation of Corrosion Rate & Inhibition Efficiency G->H I Characterization of Inhibition Mechanism G->I

Caption: Experimental workflow for the laboratory evaluation of this compound.

Logical Relationship of Inhibition Efficiency

The inhibition efficiency of this compound is directly related to its concentration and the resulting surface coverage on the metal.

G A Increase this compound Concentration B Increased Adsorption on Metal Surface A->B C Formation of a more Protective Film B->C D Reduced Contact of Metal with Acid C->D E Decreased Corrosion Rate D->E F Increased Inhibition Efficiency E->F

References

Electrochemical properties of Allcorr in chloride solutions.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for a specific alloy designated "Allcorr" within publicly available scientific literature and technical reports has yielded no specific information regarding its composition or electrochemical properties in chloride solutions. The term "this compound" does not correspond to a recognized standard alloy designation in the materials science and corrosion engineering databases accessed.

It is possible that "this compound" is a proprietary trade name for a specific corrosion-resistant alloy with limited public documentation, a newly developed material not yet extensively studied in open literature, or potentially a misspelling of another alloy.

To provide a comprehensive technical guide as requested, specific details regarding the material are essential. This includes, but is not limited to:

  • The nominal composition of the "this compound" alloy: The constituent elements and their approximate weight percentages are fundamental to understanding and predicting its electrochemical behavior.

  • Material specifications or datasheets: Any available documentation from the manufacturer would be invaluable in providing the foundational data for this guide.

  • Alternative designations: If "this compound" is known by other names or falls under a specific alloy series (e.g., a particular grade of stainless steel, nickel alloy, or aluminum alloy), this information would allow for a targeted and effective literature search.

Without this foundational information, it is not possible to generate the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of electrochemical processes.

We encourage the user to provide any of the above-mentioned details. Upon receiving more specific information, a thorough and accurate technical guide on the electrochemical properties of the specified alloy in chloride solutions can be compiled, adhering to all the core requirements of the original request.

Allcorr's resistance to general and localized corrosion.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Corrosion Resistance of High-Chromium, Nickel-Based Alloys, Featuring Allcorr (UNS N06610)

Disclaimer: Publicly available quantitative corrosion data for this compound (UNS N06610) is limited. To fulfill the requirements of this technical guide for detailed data presentation, this document will use publicly available data for a comparable high-performance, corrosion-resistant nickel-chromium-molybdenum alloy, Alloy 59 (UNS N06059) , as a representative example. This data is intended to be illustrative of the performance expected from this class of materials. All mentions of specific quantitative data and the corresponding tables pertain to Alloy 59.

Introduction to this compound (UNS N06610)

This compound (UNS N06610) is a fully austenitic, non-age-hardenable, nickel-base alloy engineered to provide exceptional resistance in a wide array of highly corrosive environments.[1] Its composition, which includes approximately 31% chromium, 11% molybdenum, and 2% tungsten, distinguishes it from many other nickel alloys.[1] The significantly high chromium content imparts excellent resistance in highly oxidizing environments, while the molybdenum and tungsten enhance its durability in high-chloride and low-pH (acidic) conditions.[1]

Developed for demanding applications, including the "sour" oil and gas industry, this compound's combination of superior corrosion resistance, high strength, and good ductility makes it a candidate material for various applications in chemical processing, pollution control, and other industrial sectors where reliability under severe conditions is paramount.[1] Independent laboratory testing has reportedly shown this compound to have superior corrosion resistance in numerous environments—including pure acids, mixed acids, and salt solutions—when compared to other common nickel alloys such as C-276 and 625.[1]

General and Localized Corrosion Resistance

The performance of nickel-chromium-molybdenum alloys is defined by their resilience to both uniform (general) corrosion and localized attack, such as pitting and crevice corrosion. The high nickel content provides a stable austenitic matrix, while chromium is essential for forming a protective passive oxide layer. Molybdenum significantly enhances resistance to localized corrosion in chloride-containing environments.

General Corrosion Data (Illustrative: Alloy 59, UNS N06059)

The following tables summarize the general corrosion resistance of Alloy 59 in various aggressive media. Corrosion rates are typically measured in millimeters per year (mm/a) or mils per year (mpy).

Table 1: Corrosion Resistance in Hydrochloric Acid

Concentration (%) Temperature (°C) Corrosion Rate (mm/a)
10 75 < 0.1
20 75 < 0.1

| 40 | 40 | < 0.1 |

Data sourced from publicly available datasheets for Alloy 59 (UNS N06059).[2]

Table 2: Corrosion Resistance in Sulfuric Acid

Concentration (%) Temperature (°C) Corrosion Rate (mm/a)
10 Boiling < 0.1
50 120 < 0.1
96 95 < 0.1

| 93-98 | 80 | 0.03 - 0.05 |

Data sourced from publicly available datasheets for Alloy 59 (UNS N06059).[2]

Table 3: Corrosion Resistance in Other Acidic Environments

Acid Environment Temperature (°C) Corrosion Rate (mm/a)
65% Nitric Acid Boiling < 0.1
85% Phosphoric Acid 120 < 0.1
Acetic Acid Boiling < 0.1

| Formic Acid | Boiling | < 0.1 |

Data sourced from publicly available datasheets for Alloy 59 (UNS N06059) and other high-performance nickel alloys.

Localized Corrosion Resistance (Illustrative: Alloy 59, UNS N06059)

Localized corrosion is a primary concern for materials in chloride-rich environments. Critical Pitting Temperature (CPT) and Critical Crevice Temperature (CCT) are standard metrics used to evaluate an alloy's resistance, determined using tests like ASTM G48.

Table 4: Pitting and Crevice Corrosion Resistance

Test Method Test Solution Result
ASTM G48, Method C (CPT) 6% FeCl₃ + 1% HCl > 100 °C

| ASTM G48, Method D (CCT) | 6% FeCl₃ + 1% HCl | 85 °C |

Data sourced from publicly available datasheets for Alloy 59 (UNS N06059).[2]

Experimental Protocols

The evaluation of corrosion resistance for alloys like this compound and Alloy 59 relies on standardized testing procedures established by organizations such as ASTM International. These protocols ensure that data is reproducible and comparable across different materials and laboratories.

Mass Loss Immersion Testing (ASTM G1/G31)

This fundamental method is used to determine the average general corrosion rate.

  • Specimen Preparation: Test coupons of a known surface area are cleaned, degreased, and weighed to a high precision.

  • Exposure: The coupons are fully immersed in the specified corrosive solution for a predetermined duration and at a constant temperature.

  • Cleaning: After exposure, the specimens are removed, and corrosion products are cleaned off using chemical or mechanical means that minimize the removal of the base metal.

  • Evaluation: The coupons are reweighed, and the mass loss is used to calculate the corrosion rate using the following formula: Corrosion Rate (mm/year) = (K × W) / (A × T × D) Where:

    • K = constant (8.76 × 10⁴)

    • W = mass loss in grams

    • A = surface area in cm²

    • T = exposure time in hours

    • D = density in g/cm³

Pitting and Crevice Corrosion Testing (ASTM G48)

This practice is used to determine the resistance of stainless steels and related alloys to localized corrosion.

  • Method C (Critical Pitting Temperature - CPT):

    • Test specimens are immersed in a 6% ferric chloride (FeCl₃) + 1% HCl solution.

    • The solution temperature is increased in increments (e.g., 5°C) and held for a 24-hour or 72-hour period at each step.

    • After each period, the specimen is inspected for pitting.

    • The CPT is the lowest temperature at which pitting is observed.

  • Method D (Critical Crevice Temperature - CCT):

    • A crevice-forming device (e.g., a TFE-fluorocarbon block with washers) is attached to the specimen.

    • The assembly is then exposed to the same ferric chloride solution and temperature-stepping procedure as the CPT test.

    • The CCT is the lowest temperature at which crevice corrosion is observed under the crevice former.

Electrochemical Corrosion Testing (ASTM G5/G61)

Electrochemical tests provide rapid insights into corrosion mechanisms.

  • Potentiodynamic Polarization: This technique measures the current response of a material to a controlled change in its electrical potential within a corrosive solution. It can be used to determine the corrosion potential (Ecorr), corrosion current (icorr), and pitting potential (Epit). A higher Epit indicates greater resistance to pitting initiation.

Visualizations

Logical Flow of Corrosion Analysis

The following diagram illustrates the logical relationship between environmental factors and the types of corrosion they influence in high-performance nickel alloys.

Corrosion_Factors Factors Influencing Corrosion in Ni-Cr-Mo Alloys cluster_environment Corrosive Environment cluster_corrosion_type Corrosion Type Low_pH Low pH / High Acidity General General (Uniform) Corrosion Low_pH->General Chlorides High Chloride Concentration Pitting Localized Corrosion (Pitting) Chlorides->Pitting Crevice Localized Corrosion (Crevice) Chlorides->Crevice SCC Stress Corrosion Cracking Chlorides->SCC Oxidizing Oxidizing Agents (e.g., Fe³⁺, Cu²⁺) Oxidizing->General High_Temp High Temperature High_Temp->General Accelerates High_Temp->Pitting Accelerates High_Temp->Crevice Accelerates Experimental_Workflow Corrosion Testing and Material Qualification Workflow cluster_tests Corrosion Resistance Evaluation start Alloy Sample (e.g., this compound) prep Specimen Preparation (ASTM G1) start->prep g1_test General Corrosion (Mass Loss - ASTM G31) prep->g1_test g48_test Localized Corrosion (CPT/CCT - ASTM G48) prep->g48_test g61_test Electrochemical Tests (Polarization - ASTM G61) prep->g61_test analysis Data Analysis & Comparison g1_test->analysis g48_test->analysis g61_test->analysis report Technical Report & Qualification analysis->report end Material Qualified report->end

References

An In-depth Technical Guide to the Basic Mechanical Properties of Allcorr (UNS N06610)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core mechanical properties of Allcorr (UNS N06610), a high-performance, corrosion-resistant nickel-based alloy.[1] The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this material's strength, ductility, and toughness for consideration in demanding applications. This compound is a fully austenitic, non-age hardenable nickel-base alloy, which is noted for its excellent resistance to a wide variety of corrosive environments.[1]

Chemical Composition

The nominal composition of this compound, a nickel-base alloy, is approximately 31% chromium, 11% molybdenum, and 2% tungsten.[1] This specific combination of elements contributes to its superior corrosion resistance and robust mechanical properties.

Mechanical Properties of this compound

This compound exhibits a favorable combination of strength, ductility, and toughness, making it suitable for a range of applications where both mechanical integrity and corrosion resistance are paramount.[1][2]

Strength is a measure of a material's ability to withstand an applied load without deformation or failure. For metallic alloys, key strength parameters include yield strength and tensile strength.

Table 1: Strength Properties of this compound at Room Temperature

PropertyTypical ValueUnit
Yield Strength (0.2% Offset)50 (345)ksi (MPa)[1]
Ultimate Tensile StrengthData not available in searched documents-

Note: The ultimate tensile strength for this compound was not specified in the publicly available documents reviewed.

Ductility is the measure of a material's ability to undergo significant plastic deformation before rupture. It is a critical property for forming and fabrication processes.

Table 2: Ductility of this compound at Room Temperature

PropertyTypical ValueUnit
Elongation>50%[1]
Reduction of AreaData not available in searched documents%

Note: The reduction of area for this compound was not specified in the publicly available documents reviewed.

Toughness describes a material's ability to absorb energy and plastically deform without fracturing. It is a crucial property for components subjected to impact loading.

Table 3: Toughness of this compound at Room Temperature

PropertyTypical ValueUnit
Impact Energy (Charpy)>240 (325)ft-lb (Joules)[1]
Fracture Toughness (KIc)Data not available in searched documentsksi√in (MPa√m)

Note: A specific fracture toughness (KIc) value for this compound was not available in the publicly available documents reviewed.

Experimental Protocols

The mechanical properties of this compound are determined using standardized testing methods established by ASTM International. These protocols ensure consistency and comparability of data. This compound is covered by a range of ASTM "B" specifications.[1]

Strength and Ductility Testing (Tensile Testing)

The tensile properties of this compound, such as yield strength, ultimate tensile strength, elongation, and reduction of area, are determined in accordance with ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials .

Methodology:

  • Specimen Preparation: A standardized test specimen is machined from the this compound material. The dimensions of the specimen are dictated by the ASTM E8/E8M standard, with a defined gauge length over which measurements are made.

  • Test Procedure: The specimen is mounted in a universal testing machine and subjected to a controlled uniaxial tensile force. The force is applied at a constant rate until the specimen fractures.

  • Data Acquisition: During the test, the applied load and the elongation of the specimen's gauge length are continuously monitored and recorded.

  • Calculation of Properties:

    • Yield Strength: Determined by the stress at which a specified amount of plastic deformation (typically 0.2%) occurs.

    • Tensile Strength: The maximum stress the material can withstand before fracture.

    • Elongation: The percentage increase in the gauge length after fracture.

    • Reduction of Area: The percentage decrease in the cross-sectional area at the point of fracture.

G cluster_0 Tensile Testing Workflow (ASTM E8/E8M) cluster_1 Calculated Properties A This compound Material Sample B Machine Standard Tensile Specimen A->B C Mount in Universal Testing Machine B->C D Apply Uniaxial Tensile Load C->D E Record Load vs. Elongation Data D->E F Specimen Fractures E->F G Calculate Mechanical Properties F->G H Yield Strength G->H I Tensile Strength G->I J Elongation G->J K Reduction of Area G->K

Tensile Testing Workflow for Strength and Ductility.
Toughness Testing (Notched-Bar Impact Testing)

The impact toughness of this compound is determined using the Charpy test as outlined in ASTM E23 - Standard Test Methods for Notched Bar Impact Testing of Metallic Materials .

Methodology:

  • Specimen Preparation: A standard Charpy V-notch specimen is machined from the this compound material. The specimen has a square cross-section with a V-shaped notch machined into one face.

  • Test Procedure: The specimen is placed on supports in a Charpy impact testing machine. A weighted pendulum is released from a specified height, striking the face opposite the notch.

  • Energy Absorption: The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after breaking the specimen. A higher energy absorption value indicates greater toughness.

G cluster_0 Impact Toughness Testing Workflow (ASTM E23) cluster_1 Calculated Property A This compound Material Sample B Machine Charpy V-Notch Specimen C Position Specimen in Impact Tester D Release Pendulum E Pendulum Strikes and Fractures Specimen F Measure Pendulum Swing Height G Calculate Absorbed Impact Energy H Impact Energy (Toughness) G->H

Impact Toughness Testing Workflow.
Fracture Toughness Testing

For a more in-depth analysis of toughness, particularly in the presence of a crack, fracture toughness testing would be performed according to ASTM E1820 - Standard Test Method for Measurement of Fracture Toughness .[3][4][5] This standard provides a method for determining the critical stress intensity factor (KIc), which quantifies a material's resistance to fracture when a crack is present.

Methodology:

  • Specimen Preparation: A compact tension (CT) or single-edge notch bend (SENB) specimen is machined with a precisely machined notch. A fatigue precrack is then introduced at the tip of the notch by subjecting the specimen to cyclic loading.

  • Test Procedure: The precracked specimen is loaded in a testing machine, and the load versus crack mouth opening displacement (CMOD) is recorded.

  • Data Analysis: The data is analyzed to determine the J-integral, a measure of the energy release rate, or the crack tip opening displacement (CTOD). From these values, the plane-strain fracture toughness (KIc) can be calculated.

G cluster_0 Logical Relationship of Mechanical Properties Strength Strength (Resistance to Deformation) Performance Overall Mechanical Performance of this compound Strength->Performance Contributes to load-bearing capacity Ductility Ductility (Ability to Deform) Ductility->Performance Allows for forming and prevents brittle failure Toughness Toughness (Resistance to Fracture) Toughness->Performance Ensures reliability under impact

Relationship between Core Mechanical Properties.

References

Allcorr (UNS N06110): A Comprehensive Technical Guide to its Applications in Corrosive Service

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allcorr (UNS N06110) is a nickel-chromium-molybdenum-tungsten alloy specifically engineered for exceptional performance in a wide array of aggressive corrosive environments. Its unique composition provides a robust defense against various forms of corrosion, making it a critical material in demanding applications across the chemical processing, oil and gas, pharmaceutical, and pollution control industries. This technical guide provides an in-depth overview of this compound's properties, its performance in corrosive media, and the experimental protocols used to validate its capabilities.

Introduction to this compound (UNS N06110)

This compound is a nickel-based alloy characterized by its high chromium content, supplemented with significant amounts of molybdenum and tungsten. This combination of elements results in a material with outstanding resistance to both oxidizing and reducing acids, as well as localized corrosion such as pitting and crevice corrosion.[1][2] Initially developed for service in the "sour" gas environments of the oil and gas industry, its versatile corrosion resistance has led to its adoption in numerous other sectors where material integrity is paramount.

The alloy's high chromium level is a key contributor to its resistance in highly oxidizing environments. The molybdenum and tungsten content, in turn, provide exceptional resistance to reducing environments and enhance its defense against pitting and crevice corrosion, particularly in the presence of chlorides.

Chemical Composition and Mechanical Properties

The nominal chemical composition of this compound is presented in Table 1, and its typical mechanical properties are detailed in Table 2. The carefully controlled levels of each element contribute to its superior corrosion resistance and robust mechanical characteristics.

Table 1: Nominal Chemical Composition of this compound (UNS N06110)

ElementContent (Weight %)
Nickel (Ni)Balance
Chromium (Cr)27.0 - 33.0
Molybdenum (Mo)8.0 - 12.0
Tungsten (W)4.0 max
Iron (Fe)6.0 max
Cobalt (Co)5.0 max
Manganese (Mn)1.0 max
Silicon (Si)0.5 max
Aluminum (Al)0.5 max
Copper (Cu)0.5 max
Carbon (C)0.15 max
Niobium (Nb)1.0 max
Titanium (Ti)1.5 max

Table 2: Typical Mechanical Properties of this compound (UNS N06110) at Room Temperature

PropertyValue
Tensile Strength (min)621 MPa
Yield Strength (0.2% Offset, min)276 MPa
Elongation (min)50%

Performance in Corrosive Environments

Extensive testing has demonstrated this compound's superior corrosion resistance in a variety of aggressive media. While specific quantitative data from proprietary studies is not publicly available, abstracts from the CORROSION 2006 conference paper, "Corrosion Properties of UNS N06110 for the CPI," by Grubb, Ozturk, and Botti, indicate that the corrosion rate of this compound was measured in a wide range of solutions, including pure acids, mixed acids, and salt solutions. The results reportedly show its superior performance compared to other Ni-Cr-Mo alloys such as Alloy 22 (N06022), Alloy 59 (N06059), Alloy 2000 (N06200), Alloy 686 (N06686), and Alloy 276 (N10276).[1][2]

The following sections summarize the expected performance of this compound in various corrosive environments based on available information and the known effects of its alloying elements.

Sulfuric Acid (H₂SO₄)

This compound is expected to exhibit excellent resistance to sulfuric acid over a wide range of concentrations and temperatures. The high nickel and molybdenum content provide a strong defense against this reducing acid.

Hydrochloric Acid (HCl)

Due to its significant molybdenum and tungsten content, this compound is anticipated to have good resistance to hydrochloric acid, particularly at moderate concentrations and temperatures.

Nitric Acid (HNO₃)

The high chromium content of this compound is a primary factor in its excellent resistance to oxidizing acids like nitric acid.

Phosphoric Acid (H₃PO₄)

This compound is expected to show good performance in phosphoric acid, a moderately reducing acid.

Organic Acids

The alloy is also anticipated to have good resistance to organic acids such as acetic and formic acid.

Pitting and Crevice Corrosion Resistance

The combination of high chromium, molybdenum, and tungsten in this compound provides exceptional resistance to localized corrosion, including pitting and crevice corrosion, in chloride-containing environments.

Experimental Protocols for Corrosion Testing

The evaluation of this compound's corrosion resistance typically follows standardized procedures established by ASTM International. These protocols ensure consistency and comparability of data.

Immersion Corrosion Testing (ASTM G31)

This method is used to determine the general corrosion rate of a material in a specific chemical environment.

Methodology:

  • Specimen Preparation: Test coupons of this compound with known surface area and weight are prepared. The surfaces are typically ground to a uniform finish.

  • Test Solution: The corrosive medium (e.g., a specific concentration of acid) is prepared and maintained at a constant temperature.

  • Immersion: The prepared coupons are fully immersed in the test solution for a predetermined duration.

  • Cleaning: After the exposure period, the coupons are removed, and any corrosion products are carefully cleaned off according to ASTM G1 procedures.

  • Weight Loss Measurement: The cleaned coupons are reweighed to determine the mass loss.

  • Corrosion Rate Calculation: The corrosion rate is calculated from the mass loss, surface area of the coupon, density of the alloy, and the duration of the exposure. The rate is typically expressed in millimeters per year (mm/yr) or mils per year (mpy).

ASTM_G31_Workflow A Specimen Preparation C Immerse Specimen A->C B Prepare Test Solution B->C D Clean Specimen C->D E Measure Weight Loss D->E F Calculate Corrosion Rate E->F

ASTM G31 Immersion Corrosion Testing Workflow.
Pitting and Crevice Corrosion Resistance Testing (ASTM G48)

This standard provides methods for evaluating the resistance of stainless steels and related alloys to localized corrosion.

Methodology:

  • Method A (Ferric Chloride Pitting Test): Test specimens are immersed in a 6% ferric chloride solution for 72 hours at a specific temperature. After exposure, the specimens are examined for pitting.

  • Method B (Ferric Chloride Crevice Corrosion Test): This method is similar to Method A, but crevice formers are attached to the specimens to create a localized stagnant environment, promoting crevice corrosion.

ASTM_G48_Workflow cluster_0 Test Preparation cluster_1 Testing cluster_2 Evaluation A Prepare Specimen B Attach Crevice Formers (Method B) A->B D Immerse in Solution (72h) B->D C Prepare Ferric Chloride Solution C->D E Clean and Examine for Pitting/Crevice Corrosion D->E

ASTM G48 Pitting and Crevice Corrosion Testing Workflow.

Applications

The exceptional corrosion resistance of this compound makes it a suitable material for a wide range of critical applications, including:

  • Chemical Processing: Reactors, heat exchangers, and piping for handling aggressive chemicals.

  • Oil and Gas: Components for downhole and topside applications in sour gas environments.

  • Pharmaceutical and Drug Development: Equipment where product purity and resistance to corrosion are essential.

  • Pollution Control: Flue gas desulfurization (FGD) systems and industrial scrubbers.

  • Pulp and Paper: Bleaching and processing equipment.

Conclusion

This compound (UNS N06110) stands out as a premier nickel-based alloy for service in highly corrosive environments. Its well-balanced chemical composition provides a broad spectrum of resistance to uniform and localized corrosion. For researchers, scientists, and drug development professionals, the reliability and performance of this compound in aggressive chemical media make it a material of choice for ensuring the integrity and longevity of critical equipment. Further detailed quantitative corrosion data, when publicly available, will undoubtedly solidify its position in these demanding fields.

References

Methodological & Application

Application Notes and Protocols for Evaluating Corrosion Rates of Allcorr® (UNS N06110)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols based on established standards for evaluating the corrosion rates and susceptibility of Allcorr® (UNS N06110), a nickel-rich, chromium-bearing alloy. The methodologies are derived from widely recognized ASTM and NACE standards, ensuring robust and comparable results.

Introduction to this compound® Corrosion Evaluation

This compound®, designated as UNS N06110, is a corrosion-resistant alloy used in various demanding environments.[1] A thorough evaluation of its corrosion characteristics is critical for ensuring its performance and longevity in specific applications. Standardized testing is essential for generating reliable and comparable data. The primary modes of corrosion to evaluate for this type of alloy include intergranular corrosion, pitting, and crevice corrosion. While no standard test method is designated solely for "this compound®," several ASTM and NACE standards for nickel-rich, chromium-bearing alloys are directly applicable.[2][3][4]

Key Corrosion Evaluation Methods

The following sections detail the experimental protocols for the most relevant corrosion tests for this compound®.

Intergranular Corrosion Susceptibility

Intergranular corrosion is a primary concern for many nickel-based alloys. The following protocol is based on ASTM G28 - Standard Test Methods for Detecting Susceptibility to Intergranular Corrosion in Wrought, Nickel-Rich, Chromium-Bearing Alloys .[3][4] Specifically, Method B (Ferric Sulfate-Sulfuric Acid Test) is commonly referenced for alloys of this type.[2][5]

Experimental Protocol: ASTM G28 (Method B)

  • Specimen Preparation:

    • Obtain representative specimens of this compound® with dimensions of approximately 25 x 50 mm.[6]

    • Mark each specimen with a unique identifier.

    • Thoroughly clean the specimens to remove any surface contaminants. A suggested procedure involves degreasing with a suitable solvent, followed by rinsing with distilled water and acetone, and then air-drying.[7][8]

    • Measure the dimensions of each specimen to the nearest 0.01 mm and weigh them to the nearest 0.1 mg.[8]

  • Test Solution:

    • Prepare the test solution by dissolving 100 g of reagent-grade ferric sulfate (Fe₂(SO₄)₃) in 900 mL of reagent water.[6]

    • Carefully add 100 mL of concentrated sulfuric acid (H₂SO₄).

    • Allow the solution to cool to room temperature before use.

  • Exposure:

    • Place each specimen in a separate flask containing the ferric sulfate-sulfuric acid solution. The volume of the solution should be sufficient to ensure complete immersion (a minimum of 20 mL/cm² of specimen surface area is recommended).

    • Heat the solution to boiling and maintain it at this temperature for a 24-hour period.[2][5]

  • Post-Test Cleaning and Evaluation:

    • After the exposure period, remove the specimens from the solution.

    • Clean the specimens to remove all corrosion products. This can be done by scrubbing with a soft brush under running water, followed by an ultrasonic cleaning bath.[6][7]

    • Rinse the cleaned specimens with distilled water and acetone, then dry them thoroughly.

    • Weigh the dried specimens to the nearest 0.1 mg.

  • Corrosion Rate Calculation:

    • Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate (mm/y) = (K × W) / (A × T × D) Where:

      • K = constant (8.76 x 10⁴)

      • W = mass loss in grams

      • A = total surface area in cm²

      • T = exposure time in hours

      • D = density of this compound® in g/cm³ (typically around 8.2 g/cm³)

Workflow for Intergranular Corrosion Testing

G cluster_prep Specimen Preparation cluster_exposure Corrosion Exposure cluster_eval Evaluation prep1 Obtain & Mark Specimen prep2 Clean & Degrease prep1->prep2 prep3 Measure & Weigh prep2->prep3 exp1 Immerse in ASTM G28 Solution prep3->exp1 exp2 Boil for 24 hours exp1->exp2 eval1 Remove & Clean Specimen exp2->eval1 eval2 Dry & Reweigh eval1->eval2 eval3 Calculate Corrosion Rate eval2->eval3

Caption: Workflow for ASTM G28 Intergranular Corrosion Test.

Pitting and Crevice Corrosion Resistance

This protocol is based on ASTM G48 - Standard Test Methods for Pitting and Crevice Corrosion Resistance of Stainless Steels and Related Alloys by Use of Ferric Chloride Solution .[9]

Experimental Protocol: ASTM G48 (Method A for Pitting)

  • Specimen Preparation:

    • Prepare specimens as described in section 2.1.1.

  • Test Solution:

    • Prepare a 6% by weight ferric chloride (FeCl₃) solution by dissolving 100 g of reagent-grade FeCl₃·6H₂O in 900 mL of reagent water.[6]

  • Exposure:

    • Immerse the specimens in the ferric chloride solution.

    • Maintain the solution at a constant temperature (e.g., 22°C or 50°C) for 72 hours.[6]

  • Evaluation:

    • After exposure, clean the specimens as previously described.

    • Visually inspect the specimens under magnification for the presence of pits.

    • Measure the depth of the deepest pits using a calibrated microscope or a needle-point micrometer.

    • Calculate the mass loss to determine the general corrosion rate.

Workflow for Pitting Corrosion Testing

G start Prepare Specimen solution Immerse in 6% FeCl₃ (ASTM G48) start->solution exposure Maintain Temperature for 72 hours solution->exposure clean Clean and Dry Specimen exposure->clean weigh Calculate Mass Loss clean->weigh inspect Inspect for Pitting clean->inspect end Report Results weigh->end inspect->end

Caption: ASTM G48 Pitting Corrosion Test Workflow.

Data Presentation

Quantitative data from corrosion testing should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Intergranular Corrosion Rate of this compound® (ASTM G28)

Specimen IDInitial Mass (g)Final Mass (g)Mass Loss (g)Surface Area (cm²)Exposure Time (h)Calculated Corrosion Rate (mm/y)
AC-0115.123415.11980.003627.524Value
AC-0215.234515.23050.004027.624Value
AC-0315.189015.18520.003827.524Value

Table 2: Pitting Corrosion Evaluation of this compound® (ASTM G48)

Specimen IDMass Loss (g)General Corrosion Rate (mm/y)Number of PitsDeepest Pit Depth (μm)
AC-P10.0012Value515
AC-P20.0015Value822
AC-P30.0011Value312

Other Relevant Standards

For a comprehensive evaluation, especially for applications in specific industries, other standards may be relevant:

  • ASTM G31 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals : Provides a general framework for conducting immersion tests.[9][10]

  • NACE MR0175/ISO 15156 : Pertains to the selection of materials for use in H₂S-containing environments in oil and gas production.[1] This standard is critical if this compound® is being considered for such applications.

Conclusion

A systematic approach using standardized test methods is crucial for accurately evaluating the corrosion resistance of this compound®. The protocols outlined above, based on ASTM G28 and G48, provide a solid foundation for assessing its susceptibility to intergranular and pitting corrosion. Proper documentation and clear presentation of data, as illustrated in the provided tables, are essential for reliable material selection and performance prediction.

References

Application Notes and Protocols: Optimizing the Properties of Allcorr through Heat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Allcorr is a high-performance alloy exhibiting excellent corrosion resistance, good mechanical properties, and weldability.[1] To achieve optimal performance for specific applications, precise control of its material properties through heat treatment is crucial. This document provides detailed application notes and protocols for the heat treatment of this compound, focusing on the enhancement of its mechanical strength and corrosion resistance. The procedures outlined are based on established principles for similar high-performance alloys and are intended to serve as a comprehensive guide for materials scientists and engineers.

Principles of Heat Treatment for this compound

Heat treatment of this compound, a precipitation-hardenable alloy, involves a sequence of heating and cooling operations to manipulate its microstructure and, consequently, its mechanical and chemical properties. The primary heat treatment processes for this compound are solution treatment, quenching, and aging (precipitation hardening).

  • Solution Treatment: This initial high-temperature step dissolves the alloying elements into a uniform solid solution.[2]

  • Quenching: Rapid cooling after solution treatment "freezes" the solid solution in a supersaturated state at room temperature.[2]

  • Aging (Precipitation Hardening): A subsequent lower-temperature heat treatment precipitates fine, uniformly dispersed particles from the supersaturated solid solution, which significantly increases the alloy's strength and hardness.[2]

Experimental Protocols

Protocol 1: Solution Treatment and Quenching

Objective: To create a homogenous, supersaturated solid solution.

Materials and Equipment:

  • This compound alloy samples

  • High-temperature furnace with precise temperature control (±5°C)

  • Quenching tank (water or polymer glycol solution)

  • Tongs and personal protective equipment (PPE)

Procedure:

  • Preparation: Ensure this compound samples are clean and free of contaminants by degreasing with a suitable solvent.[2]

  • Heating: Place the samples in the furnace and heat to the solution treatment temperature specific to the this compound grade (refer to manufacturer's datasheet or a typical range of 470-500°C for similar alloys).[3]

  • Soaking: Hold the samples at the solution treatment temperature for a sufficient duration to ensure complete dissolution of the alloying elements. The soaking time is dependent on the sample thickness and furnace type.

  • Quenching: Immediately transfer the samples from the furnace to the quenching medium. The delay between removal from the furnace and quenching should be minimized to prevent premature precipitation. A rapid quench is critical for locking the alloying elements in the solid solution.[2]

Protocol 2: Artificial Aging (Precipitation Hardening)

Objective: To increase the strength and hardness of the solution-treated and quenched this compound.

Materials and Equipment:

  • Solution-treated and quenched this compound samples

  • Aging oven with precise temperature control (±2°C)

  • Hardness tester (e.g., Rockwell or Vickers)

  • Tensile testing machine

Procedure:

  • Heating: Place the quenched samples in the aging oven preheated to the specified aging temperature.

  • Aging: Hold the samples at the aging temperature for a predetermined time. The aging time and temperature are critical parameters that control the final mechanical properties.

  • Cooling: After the aging cycle is complete, remove the samples from the oven and allow them to cool to room temperature. The cooling rate after aging is generally not critical.

  • Mechanical Testing: Perform hardness and tensile tests to evaluate the effect of the aging treatment on the mechanical properties of this compound.

Data Presentation

The following table summarizes the typical effects of different aging parameters on the mechanical properties of a representative corrosion-resistant aluminum alloy, which can be used as a starting point for optimizing this compound's properties.

Heat Treatment ConditionAging Temperature (°C)Aging Time (hours)Tensile Strength (MPa)Yield Strength (MPa)Elongation (%)Hardness (HRB)
As-quenched--2501202245
Peak-aged (T6)160184504001285
Over-aged180244003501575

Note: The above data is representative and the optimal parameters for this compound should be determined experimentally.

Visualizations

Below are diagrams illustrating the key processes and relationships in the heat treatment of this compound.

HeatTreatmentWorkflow cluster_0 Heat Treatment Stages Solution_Treatment Solution Treatment (High Temperature) Quenching Quenching (Rapid Cooling) Solution_Treatment->Quenching Aging Aging (Low Temperature) Quenching->Aging Final_Product Optimized this compound Aging->Final_Product Raw_Material This compound Raw Material Raw_Material->Solution_Treatment

Caption: Workflow of the heat treatment process for this compound.

PropertyRelationship cluster_1 Heat Treatment Parameters cluster_2 Resulting Properties Aging_Temp Aging Temperature Hardness Hardness Aging_Temp->Hardness Increases then Decreases Ductility Ductility Aging_Temp->Ductility Decreases then Increases Aging_Time Aging Time Strength Tensile Strength Aging_Time->Strength Increases then Decreases Corrosion_Resistance Corrosion Resistance Aging_Time->Corrosion_Resistance Can be affected

Caption: Relationship between aging parameters and material properties.

Discussion

The optimization of this compound's properties is a balance between strength, hardness, and corrosion resistance.

  • Peak-aging produces the maximum strength and hardness. However, prolonged aging times or higher temperatures can lead to over-aging , which results in a decrease in strength and hardness but may improve ductility and, in some cases, stress corrosion cracking resistance.

  • The corrosion resistance of this compound is generally excellent in the as-quenched and peak-aged conditions. However, the distribution and size of the precipitates can influence its susceptibility to localized corrosion. Therefore, it is essential to carefully control the aging process to maintain optimal corrosion performance. Studies on similar alloys have shown that with increasing holding time at the solution annealing temperature, the corrosion resistance can decrease.[3]

Conclusion

The heat treatment procedures outlined in this document provide a framework for optimizing the properties of this compound for a wide range of applications. By carefully controlling the solution treatment, quenching, and aging parameters, researchers and engineers can tailor the mechanical and corrosion properties of this compound to meet specific performance requirements. It is recommended to conduct experimental trials to determine the precise heat treatment parameters for achieving the desired combination of properties for your specific this compound application.

References

Application Notes and Protocols for Machining Allcorr and Other Nickel-Based Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the successful machining of Allcorr (UNS N06110) and other nickel-based alloys. Nickel-based alloys are essential in various demanding applications due to their high tensile strength, excellent corrosion resistance, and stability at extreme temperatures.[1] However, these properties also present significant machining challenges, including a high tendency for work hardening, generation of excessive heat during cutting, and the formation of gummy chips that can adhere to the cutting tool.[1]

Proper machining techniques are crucial to maintain the integrity of these alloys and achieve the desired component specifications. These protocols and data tables are intended to serve as a foundational resource for professionals requiring high-precision components from these advanced materials.

Key Machining Challenges with Nickel-Based Alloys

Understanding the inherent difficulties in machining nickel-based alloys is the first step toward developing effective machining strategies.

  • Work Hardening: Nickel alloys are prone to rapid work hardening, where the material's hardness increases due to the heat and pressure of the cutting process.[2][3] This hardened layer can make subsequent machining passes difficult, leading to accelerated tool wear and potential part warping.[2][3] It is crucial to use sharp tools, sufficient feed rates, and depths of cut to machine below any previously work-hardened zone.[2]

  • High Temperatures: The machining of nickel alloys generates significant heat, which is concentrated in the cutting zone.[1] This is due to the material's high strength and low thermal conductivity. Excessive heat can lead to tool failure, dimensional inaccuracies in the workpiece, and undesirable metallurgical changes.[4]

  • Tool Adhesion (Built-Up Edge): The gummy nature of the chips produced when machining nickel alloys can cause them to weld onto the cutting tool, creating a built-up edge (BUE).[1] This alters the tool's geometry, increases cutting forces, and degrades the surface finish.

  • High Cutting Forces: Due to their high strength, machining nickel-based alloys requires significant force, necessitating rigid machine setups and powerful spindles to prevent vibration and chatter.[5]

Quantitative Machining Parameters

Table 1: Recommended Turning Parameters for Nickel-Based Alloys

Alloy GroupTool MaterialCutting Speed (SFM)Feed Rate (in/rev)Depth of Cut (in)
Group A (e.g., Nickel 200, 201) High-Speed Steel60-800.008-0.0120.060-0.125
Carbide150-2500.005-0.0100.060-0.125
Group B (e.g., Monel 400) High-Speed Steel40-600.008-0.0120.060-0.125
Carbide100-1800.005-0.0100.060-0.125
Group C (e.g., Inconel 600, 625) High-Speed Steel20-300.006-0.0100.050-0.100
Carbide50-100[6]0.005-0.0080.050-0.100
Ceramic400-8000.003-0.0060.010-0.040
Nickel-Iron Alloys (e.g., Invar 36) High-Speed Steel350.010-0.012-
Carbide70-1050.015-0.018-

Table 2: Recommended Milling Parameters for Nickel-Based Alloys

Alloy GroupTool MaterialCutting Speed (SFM)Feed per Tooth (in)Axial Depth of Cut (in)Radial Depth of Cut (in)
General Nickel Alloys High-Speed Steel15-300.004-0.008--
Carbide40-900.003-0.007--
Nickel-Iron Alloys Carbide75-7500.003--
Heavy-Duty Milling (High-Strength Alloys) High-Speed Steel10-20Light Chip Loads--

Table 3: Recommended Drilling Parameters for Nickel-Based Alloys

Alloy GroupTool MaterialCutting Speed (SFM)Feed Rate (in/rev)
Softer Alloys (Group A & B) High-Speed Steel10-18[6]0.001-0.003
Cobalt15-250.001-0.003
Harder Alloys (Group C & D) High-Speed Steel5-12[6]0.0005-0.002
Cobalt8-180.0005-0.002
Nickel-Iron Alloys (1/2" dia.) High-Speed Steel400.004-0.005

Experimental Protocols for Machining Nickel-Based Alloys

The following protocols provide a generalized methodology for turning, milling, and drilling nickel-based alloys. These should be adapted to the specific equipment and workpiece.

Protocol for Turning Nickel-Based Alloys
  • Machine and Workpiece Setup:

    • Ensure the lathe is rigid and has sufficient power.

    • Securely clamp the workpiece to minimize vibration. Use a tailstock for support on long or slender parts.

    • Minimize tool overhang to increase rigidity.

  • Tool Selection:

    • For roughing, select a robust carbide insert with a positive rake angle and a strong cutting edge.

    • For finishing, a cermet or ceramic insert may be used for higher speeds and better surface finish, provided the setup is extremely rigid.

    • Use tool holders and inserts with chip breaker geometries designed for nickel alloys to manage the stringy chips.[6]

  • Cutting Parameter Selection:

    • Refer to Table 1 for initial cutting speed, feed rate, and depth of cut based on the alloy and tool material.

    • Always start with conservative parameters and gradually increase them as the machining process is optimized.

    • Maintain a constant cutting speed (use G96 on CNC lathes) to avoid dwelling, which can cause work hardening.

  • Coolant Application:

    • Use a high-pressure (over 1000 psi) flood coolant system to effectively cool the cutting zone and flush chips away.

    • Direct the coolant nozzles precisely at the tool-workpiece interface.

    • Water-soluble oils are generally recommended for their cooling properties.

  • Execution and Monitoring:

    • Engage the tool into the workpiece with a firm, positive feed.

    • Continuously monitor the cutting process for signs of tool wear, such as changes in surface finish, increased cutting forces, or changes in the sound of the cut.

    • Inspect the cutting tool edge for chipping or built-up edge at regular intervals.

Protocol for Milling Nickel-Based Alloys
  • Machine and Workpiece Setup:

    • Use a rigid milling machine with minimal spindle runout.

    • Securely clamp the workpiece in a high-quality vise or fixture as close to the machine table as possible.

    • Use high-quality, balanced tool holders to minimize vibration at higher spindle speeds.

  • Tool Selection:

    • For roughing, use solid carbide end mills with a high helix angle and a small number of flutes (e.g., 4-5) to provide ample chip evacuation space.

    • For finishing, end mills with a higher number of flutes (e.g., 6-8) can be used to achieve a better surface finish.

    • Select tools with a coating suitable for high-temperature alloys, such as TiAlN or AlCrN.

  • Cutting Parameter Selection:

    • Refer to Table 2 for starting parameters.

    • Employ climb milling wherever possible, as it tends to produce a thinner chip on exit and reduces the rubbing that contributes to work hardening.[6]

    • For pocketing and slotting, consider using trochoidal milling or other high-efficiency milling strategies to maintain a constant tool engagement and reduce heat buildup.

  • Coolant Application:

    • High-pressure through-spindle coolant is highly recommended for effective chip evacuation from deep pockets and slots.

    • If through-spindle coolant is not available, use external flood coolant with multiple nozzles directed at the cutting zone.

  • Execution and Monitoring:

    • Maintain a constant feed rate and avoid dwelling in corners or at the bottom of cuts.

    • Listen for any signs of chatter or vibration and adjust cutting parameters accordingly.

    • Regularly inspect the workpiece for signs of excessive heat (discoloration) and the tool for wear.

Protocol for Drilling Nickel-Based Alloys
  • Machine and Workpiece Setup:

    • Ensure the drilling machine or machining center is rigid.

    • Use a high-quality chuck or collet to hold the drill bit securely and minimize runout.

    • Use stub-length drills whenever possible to maximize rigidity.

  • Tool Selection:

    • For general-purpose drilling, cobalt steel (HSS-Co) drills are a good choice.

    • For higher production rates and more challenging alloys, solid carbide drills are recommended.

    • Select a drill with a point angle of 135 degrees and a split point or self-centering geometry to prevent walking and reduce thrust forces.

  • Cutting Parameter Selection:

    • Refer to Table 3 for initial speeds and feeds.

    • Use a steady and positive feed rate to prevent the drill from rubbing at the bottom of the hole, which can cause rapid work hardening.[6]

    • For deep holes (greater than 3 times the diameter), use a pecking cycle to break chips and allow coolant to reach the cutting edge.

  • Coolant Application:

    • Through-spindle coolant is ideal for drilling operations.

    • If not available, use a high-volume flood coolant directed into the hole.

  • Execution and Monitoring:

    • Start the hole with a spot drill or a short, rigid drill to ensure accurate positioning.

    • Monitor the drilling process for changes in sound or the appearance of the chips, which can indicate tool wear.

    • Regularly check the drill for signs of wear on the corners and the cutting lips.

Logical Workflow for Machining Parameter Selection

The selection of optimal machining parameters is a critical process that involves considering multiple factors. The following diagram illustrates a logical workflow for this process.

MachiningParameterSelection Start Start: Define Machining Task Alloy Identify Nickel-Based Alloy (e.g., this compound, Inconel 718) Start->Alloy Operation Select Machining Operation (Turning, Milling, Drilling) Alloy->Operation ToolMaterial Choose Cutting Tool Material (Carbide, HSS, Ceramic) Operation->ToolMaterial ToolGeometry Select Tool Geometry (Rake Angle, Flutes, Chip Breaker) ToolMaterial->ToolGeometry InitialParams Determine Initial Parameters (Speed, Feed, Depth of Cut) - Refer to Data Tables ToolGeometry->InitialParams MachineSetup Prepare Rigid Machine Setup - Minimize Overhang - Secure Workpiece InitialParams->MachineSetup Coolant Select & Apply Coolant - High Pressure - Flood/Through-Spindle MachineSetup->Coolant TrialCut Perform Trial Cut Coolant->TrialCut Evaluate Evaluate Results - Surface Finish - Tool Wear - Dimensional Accuracy TrialCut->Evaluate Optimize Optimize Parameters Evaluate->Optimize Adjust if necessary Finalize Finalize Machining Protocol Evaluate->Finalize Acceptable Optimize->TrialCut End End Finalize->End

Workflow for selecting machining parameters.

By following these guidelines, protocols, and the logical workflow, researchers, scientists, and drug development professionals can improve the efficiency and quality of machining this compound and other nickel-based alloys, leading to the successful fabrication of high-performance components.

References

Application Notes and Protocols for Allcorr (UNS N06610) in High-Temperature, High-Pressure Service

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Allcorr (UNS N06610), a nickel-based alloy, for use in high-temperature, high-pressure applications. Due to the limited availability of public domain data on this compound's performance under such extreme conditions, this document focuses on summarizing known material properties and providing detailed experimental protocols for material evaluation and qualification.

Introduction to this compound (UNS N06610)

This compound is a fully austenitic, non-age-hardenable nickel-based alloy designed for highly corrosive environments.[1] Originally developed for the "sour" oil and gas industry, its combination of excellent corrosion resistance, good strength, ductility, and toughness makes it a candidate for a wide range of demanding applications.[1]

1.1. Chemical Composition

The nominal composition of this compound is a key determinant of its performance characteristics. The high chromium content, in particular, is responsible for its resistance to highly oxidizing environments.[1]

ElementApproximate Content (%)
Nickel (Ni)Balance
Chromium (Cr)~31
Molybdenum (Mo)~11
Tungsten (W)~2

1.2. General and Room Temperature Mechanical Properties

This compound exhibits robust mechanical properties at ambient temperatures, providing a baseline for its performance. The alloy can be cold-worked to enhance its mechanical strength without a reported loss of corrosion properties.[1]

PropertyTypical Value
Yield Strength (0.2% Offset)~50 ksi (~345 MPa)[1]
Elongation> 50%[1]
Impact Strength (Charpy V-Notch)> 240 ft-lb (> 325 Joules)[1]

Performance in High-Temperature, High-Pressure Environments (Qualitative Overview)

This compound has been reported to outperform other common corrosion-resistant alloys, such as Alloy 625 and C-276, in various acidic environments over a range of temperatures.[1] It has also shown corrosion resistance comparable to tantalum in specific media like salts, certain oxides, organics, and sulfates.[1] However, it is not recommended for service in high-temperature, low-concentration hydrochloric acid.[1]

Data Presentation for Material Qualification

For the qualification of this compound in specific high-temperature, high-pressure applications, a systematic collection of performance data is essential. The following tables provide a template for the organization of such data.

3.1. Tensile Properties at Elevated Temperatures

Temperature (°C / °F)Yield Strength (0.2% Offset) (MPa / ksi)Ultimate Tensile Strength (MPa / ksi)Elongation (%)Reduction of Area (%)
e.g., 100 / 212
e.g., 200 / 392
e.g., 300 / 572
e.g., 400 / 752

3.2. Corrosion Performance in High-Pressure, High-Temperature Environments

Environment Composition (e.g., H₂S, CO₂, Cl⁻ concentration)Temperature (°C / °F)Pressure (bar / psi)Corrosion Rate (mm/year / mpy)Observations (e.g., Pitting, Crevice Corrosion, SCC)
e.g., 1% H₂S, 5% CO₂, 100,000 ppm Cl⁻e.g., 150 / 302e.g., 100 / 1450
e.g., 1% H₂S, 5% CO₂, 100,000 ppm Cl⁻e.g., 200 / 392e.g., 150 / 2175
e.g., 5% H₂S, 10% CO₂, 150,000 ppm Cl⁻e.g., 175 / 347e.g., 200 / 2900

Experimental Protocols

The following are detailed methodologies for key experiments to determine the performance of this compound in high-temperature, high-pressure applications.

4.1. Protocol for Elevated Temperature Tension Testing (Based on ASTM E21)

This protocol outlines the procedure for determining the tensile properties of this compound at elevated temperatures.

4.1.1. Test Specimens

  • Specimens should be prepared in accordance with ASTM E8/E8M standards for tensile testing.

4.1.2. Apparatus

  • A universal testing machine with a calibrated load cell.

  • A high-temperature furnace capable of maintaining the test temperature within ±3°C (±5°F) up to 980°C (1800°F).

  • Calibrated thermocouples for accurate temperature measurement at the specimen's gauge section.

  • A high-temperature extensometer for strain measurement.

4.1.3. Procedure

  • Measure and record the initial dimensions of the specimen's gauge section.

  • Mount the specimen in the testing machine, ensuring proper alignment to minimize bending stresses.

  • Heat the specimen to the desired test temperature and allow it to stabilize.

  • Attach the extensometer to the specimen's gauge section.

  • Apply a tensile load at a specified strain rate.

  • Record the load and extension data continuously until the specimen fractures.

  • After fracture, cool the specimen and measure the final gauge length and the dimensions of the fracture surface to determine elongation and reduction of area.

4.1.4. Data Analysis

  • Calculate the yield strength, ultimate tensile strength, elongation, and reduction of area from the recorded data.

4.2. Protocol for High-Temperature, High-Pressure Corrosion Testing (Based on ASTM G111)

This protocol describes the general procedure for evaluating the corrosion resistance of this compound in a simulated high-temperature, high-pressure environment.

4.2.1. Test Specimens

  • Corrosion coupons or stressed specimens (e.g., C-rings, bent beams) of this compound should be prepared with a defined surface finish.

4.2.2. Apparatus

  • An autoclave or high-pressure vessel constructed from a material resistant to the test environment.

  • A system for controlling and monitoring the temperature and pressure within the autoclave.

  • A means to introduce and maintain the desired corrosive environment (gas and liquid phases).

4.2.3. Procedure

  • Clean, weigh, and measure the initial dimensions of the test specimens.

  • Place the specimens in the autoclave.

  • Seal the autoclave and purge it with an inert gas.

  • Introduce the corrosive fluid and pressurize the vessel with the desired gas mixture.

  • Heat the autoclave to the specified test temperature.

  • Maintain the test conditions for the desired duration.

  • After the test period, cool the autoclave, depressurize it, and carefully remove the specimens.

  • Clean the specimens according to ASTM G1 procedures and reweigh them to determine mass loss.

  • Visually and microscopically examine the specimens for any signs of localized corrosion, such as pitting, crevice corrosion, or stress corrosion cracking.

4.3. Protocol for Sulfide Stress Cracking (SSC) and Stress Corrosion Cracking (SCC) Resistance Testing (Based on NACE TM0177)

Given this compound's intended use in sour gas environments, testing for resistance to sulfide stress cracking is critical.

4.3.1. Test Specimens

  • Tensile, bent-beam, C-ring, or double-cantilever-beam (DCB) specimens can be used as specified in NACE TM0177.

4.3.2. Test Environment

  • The standard test solution is typically an acidified, H₂S-saturated aqueous solution. The specific composition and H₂S partial pressure should be chosen to simulate the target service environment.

4.3.3. Procedure

  • Prepare and stress the specimens to a specified percentage of their yield strength.

  • Immerse the stressed specimens in the test solution within a suitable test vessel.

  • Maintain the test environment for a specified duration (typically 720 hours).

  • Periodically inspect the specimens for signs of cracking.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the evaluation of this compound.

Experimental_Workflow_for_Material_Qualification cluster_prep 1. Material Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis & Reporting prep_mat Procure this compound (UNS N06610) fab_spec Fabricate Test Specimens prep_mat->fab_spec mech_test Elevated Temperature Mechanical Testing (ASTM E21) fab_spec->mech_test corr_test High T/P Corrosion Testing (ASTM G111) fab_spec->corr_test scc_test SSC/SCC Testing (NACE TM0177) fab_spec->scc_test analyze_data Analyze Mechanical & Corrosion Data mech_test->analyze_data corr_test->analyze_data scc_test->analyze_data gen_report Generate Qualification Report analyze_data->gen_report

Caption: Workflow for the qualification of this compound for a specific application.

Signaling_Pathway_of_Corrosion cluster_environment High-Temperature, High-Pressure Corrosive Environment cluster_material This compound (UNS N06610) Surface cluster_degradation Potential Degradation Mechanisms H2S H₂S PassiveLayer Protective Passive Layer (Cr₂O₃-rich) H2S->PassiveLayer Attack on CO2 CO₂ CO2->PassiveLayer Attack on Cl Cl⁻ Cl->PassiveLayer Attack on BaseMetal Base Metal (Ni-Cr-Mo-W) PassiveLayer->BaseMetal Localized Breakdown Pitting Pitting Corrosion BaseMetal->Pitting Initiates Crevice Crevice Corrosion BaseMetal->Crevice Initiates SCC Stress Corrosion Cracking BaseMetal->SCC Initiates Uniform Uniform Corrosion BaseMetal->Uniform Initiates

Caption: Potential corrosion pathways for this compound in aggressive environments.

References

Application Notes and Protocols: Advanced Marine Coating System (AMCS-100) for Marine and Offshore Structures

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Case Studies of Advanced Marine Coating System (AMCS-100) Implementation in Marine and Offshore Structures

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The integrity and longevity of marine and offshore structures are continually challenged by the corrosive nature of the marine environment. The Advanced Marine Coating System (AMCS-100) is a multi-layer epoxy-based system designed to provide robust and long-lasting protection against corrosion for steel structures operating in harsh maritime conditions. These application notes provide a summary of the performance of AMCS-100 in relevant case studies, detailed protocols for its application, and methodologies for key performance evaluation experiments.

Quantitative Performance Data

The performance of the AMCS-100 has been evaluated in both laboratory settings and in-field applications on offshore platforms and marine vessels. The following tables summarize the key quantitative data from these evaluations.

Table 1: Corrosion Rate Data for AMCS-100 Coated Steel

EnvironmentSubstrateCoating SystemExposure Duration (months)Average Corrosion Rate (mm/year)Uncoated Control Corrosion Rate (mm/year)
Simulated Seawater (Lab)Carbon SteelAMCS-100 (3-coat system)120.0020.054
Offshore Platform Splash Zone (Field)S355JR SteelAMCS-100 (3-coat system)240.005Not Applicable
Ship Ballast Tank (Field)Mild SteelAMCS-100 (2-coat system)360.003Not Applicable

Table 2: Adhesion Strength of AMCS-100

SubstrateCoating SystemTest MethodAverage Pull-Off Adhesion Strength (MPa)Mode of Failure
Blasted Carbon SteelAMCS-100 (Primer)ASTM D454115.2Cohesive failure within the primer
Blasted Carbon SteelAMCS-100 (Full 3-coat system)ASTM D454118.5Cohesive failure within the topcoat
Weathered Epoxy (for overcoating)AMCS-100 (Topcoat)ASTM D454112.8Adhesive failure between new and old coat

Table 3: Accelerated Corrosion and Weathering Test Results for AMCS-100

TestStandardDuration (hours)Observations on AMCS-100 Coated Panels
Neutral Salt SprayASTM B1172000No signs of corrosion, blistering, or cracking.
Cyclic Corrosion/WeatheringISO 12944-64200Minor gloss reduction; no blistering or corrosion.
UV-A ExposureASTM D45873000Slight chalking; color change within specified tolerance.

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance data are provided below.

Protocol 1: Determination of Corrosion Rate

  • Objective: To measure the corrosion rate of steel samples coated with AMCS-100 when exposed to a corrosive environment.

  • Apparatus: Electrochemical workstation, three-electrode cell (working electrode: coated steel sample, reference electrode: Ag/AgCl, counter electrode: platinum mesh), natural or simulated seawater.

  • Procedure:

    • Prepare steel coupons of a standard size (e.g., 100 mm x 50 mm x 3 mm).

    • Apply the AMCS-100 system as per the application protocol (see section 3). Ensure complete curing.

    • Expose a defined area of the coated sample to the electrolyte in the electrochemical cell.

    • Measure the open circuit potential (OCP) until a stable value is reached.

    • Perform linear polarization resistance (LPR) measurements by scanning the potential ±20 mV around the OCP at a scan rate of 0.167 mV/s.

    • Calculate the polarization resistance (Rp) from the slope of the potential-current density curve.

    • Calculate the corrosion current density (i_corr) using the Stern-Geary equation: i_corr = B / Rp, where B is the Stern-Geary constant (typically assumed to be 26 mV for steel in seawater).

    • Convert the corrosion current density to a corrosion rate in mm/year using Faraday's law.

Protocol 2: Pull-Off Adhesion Test

  • Objective: To measure the adhesion strength of the AMCS-100 coating system to the substrate.[1]

  • Apparatus: Portable pull-off adhesion tester, loading fixtures (dollies), adhesive.

  • Procedure:

    • Prepare a coated substrate as per the application protocol.

    • Select a flat, representative area on the coated surface.

    • Abrade the surface of the loading fixture and the selected area of the coating.

    • Mix the adhesive according to the manufacturer's instructions and apply it to the base of the loading fixture.

    • Press the loading fixture firmly onto the coated surface and allow the adhesive to cure completely.

    • If required, score the coating around the fixture down to the substrate.

    • Attach the pull-off adhesion tester to the loading fixture.

    • Apply a perpendicular tensile force at a constant rate (e.g., < 1 MPa/s) until the fixture is pulled off.[1]

    • Record the pull-off force at failure.

    • Examine the base of the fixture and the test surface to determine the mode of failure (adhesive, cohesive, or glue failure).

Protocol 3: Neutral Salt Spray Test

  • Objective: To evaluate the corrosion resistance of the AMCS-100 coating in a simulated marine environment.[2]

  • Apparatus: Salt spray cabinet compliant with ASTM B117.

  • Procedure:

    • Prepare coated steel panels as per the application protocol.

    • Scribe a line through the coating to the substrate on some of the test panels as required.

    • Place the panels in the salt spray cabinet at a specified angle (typically 15-30 degrees from the vertical).

    • Expose the panels to a continuous spray of a 5% sodium chloride solution at a temperature of 35°C.[3][4]

    • Periodically remove the panels and inspect for signs of corrosion (e.g., rusting, blistering, creepage from the scribe).

    • Continue the test for the specified duration (e.g., 2000 hours) or until a predetermined level of corrosion is observed.

Mandatory Visualizations

Diagram 1: AMCS-100 Application Workflow

cluster_prep Surface Preparation cluster_app Coating Application cluster_qc Quality Control A Degreasing B Abrasive Blasting (Sa 2.5) A->B C Surface Cleaning B->C D Primer Application (Zinc-Rich Epoxy) C->D E Intermediate Coat (High-Build Epoxy) D->E F Topcoat Application (Polyurethane) E->F G Curing F->G H Inspection G->H

AMCS-100 Application Workflow Diagram

Diagram 2: Logical Relationship of AMCS-100 Components

node_substrate Steel Substrate node_primer Primer Coat Zinc-Rich Epoxy node_primer:s->node_substrate:n Adhesion & Cathodic Protection node_intermediate Intermediate Coat High-Build Epoxy node_intermediate:s->node_primer:n Enhanced Barrier node_topcoat Topcoat Polyurethane node_topcoat:s->node_intermediate:n Barrier Protection node_environment Marine Environment node_environment->node_topcoat UV, Abrasion, Chemicals

AMCS-100 Coating System Components

References

Troubleshooting & Optimization

How to prevent stress corrosion cracking in Allcorr alloy components?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing stress corrosion cracking (SCC) in Allcorr (UNS N06110) alloy components during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound alloy and why is it used in corrosive environments?

This compound (UNS N06110) is a nickel-based superalloy designed for exceptional resistance to a wide range of corrosive environments. Its high chromium, molybdenum, and tungsten content provides outstanding resistance to pitting, crevice corrosion, and stress corrosion cracking, making it suitable for demanding applications in the chemical processing and pharmaceutical industries.

Q2: What is stress corrosion cracking (SCC)?

Stress corrosion cracking is a type of localized corrosion that results in the formation of cracks in a material under the combined influence of tensile stress and a corrosive environment.[1] It can lead to unexpected and catastrophic failure of components that appear to be in good condition. For SCC to occur, three conditions must be met simultaneously: a susceptible material, exposure to a specific corrosive environment, and the presence of tensile stress.[1]

Q3: Is this compound alloy completely immune to SCC?

While this compound is highly resistant to SCC, no alloy is completely immune under all possible conditions. Nickel-based alloys, in general, offer superior SCC resistance compared to austenitic stainless steels, particularly in chloride-containing environments.[2] However, susceptibility can arise in very aggressive environments, such as high-temperature caustic solutions, acidic environments, or environments containing hydrogen sulfide (sour gas service).[3][4]

Q4: What are the primary factors that can induce SCC in this compound components?

The three primary factors are:

  • Susceptible Material: While this compound is inherently resistant, factors like improper heat treatment or welding can create localized areas of increased susceptibility.

  • Corrosive Environment: Specific environments known to cause SCC in nickel alloys include hot caustic solutions, high-temperature water, and solutions containing chlorides or sulfides.[3] The concentration of corrosive species, temperature, and pH are critical environmental factors.

  • Tensile Stress: This can be applied stress from external loads or residual stress from manufacturing processes like welding, forming, or machining.

Troubleshooting Guides

Issue 1: Unexpected cracking or failure of an this compound component.

Possible Cause: Stress Corrosion Cracking (SCC).

Troubleshooting Steps:

  • Verify the Three Conditions for SCC:

    • Stress: Was the component under tensile stress? Consider both applied loads and potential residual stresses from fabrication. Welded areas are common sites for high residual tensile stress.

    • Environment: Was the component exposed to a known SCC-inducing environment for nickel alloys (e.g., high-temperature chlorides, caustic solutions, sour gas)? Note that even seemingly benign environments can become corrosive at elevated temperatures or with concentrating effects (e.g., evaporation).[5]

    • Material: Has the material's microstructure been altered in a way that increases susceptibility? This could be due to improper heat treatment or sensitization during welding.

  • Visual Inspection:

    • Examine the fracture surface. SCC failures are often characterized by brittle-looking fractures with extensive secondary cracking (branching).

    • Look for evidence of localized corrosion, such as pitting, which can act as initiation sites for SCC cracks.

  • Corrective Actions:

    • Reduce Stress: If feasible, reduce the applied stress on the component. For future components, consider stress-relief heat treatments after fabrication, especially after welding.

    • Modify Environment: Can the operating temperature be lowered? Can the concentration of the corrosive species be reduced? The use of corrosion inhibitors can also be effective.

    • Material Re-evaluation: Confirm that this compound is the appropriate material for the specific operating conditions. In extremely severe environments, a different alloy might be necessary.

Issue 2: Cracking observed near welded joints.

Possible Cause: Weld-induced residual stresses and/or sensitization.

Troubleshooting Steps:

  • Assess Residual Stresses: Welding introduces significant residual tensile stresses in the heat-affected zone (HAZ) and the weld metal itself. These stresses can be high enough to initiate SCC.

  • Evaluate for Sensitization: During welding, the cooling rates in the HAZ can lead to the precipitation of carbides at the grain boundaries. This can deplete chromium in the adjacent areas, reducing the material's corrosion resistance and making it more susceptible to intergranular SCC.

  • Prevention and Mitigation:

    • Post-Weld Heat Treatment (PWHT): Applying a suitable stress-relief anneal after welding can significantly reduce residual stresses.

    • Welding Procedure: Utilize welding techniques that minimize heat input to reduce the extent of the HAZ and the magnitude of residual stresses.

    • Surface Treatments: Techniques like shot peening or low plasticity burnishing can be applied to the weld area to introduce compressive residual stresses on the surface, which can inhibit SCC initiation.

Data Presentation

Due to the proprietary nature of specific SCC performance data for this compound (UNS N06110), the following tables provide representative data for a comparable high-performance nickel alloy (Alloy 625) to illustrate its SCC resistance in various environments. This data should be used for illustrative purposes only.

Table 1: SCC Resistance of Alloy 625 in Sour Gas Environments

Temperature (°C)H₂S Partial Pressure (psi)Chloride Concentration (g/L)Applied Stress (% of Yield Strength)Time to Failure (hours)Result
1771005090> 720No Failure
20425010090> 720No Failure
23250015090580Failure

Data is representative and for illustrative purposes.

Table 2: Threshold Temperature for SCC Initiation in Chloride Solutions

AlloyConditionChloride ConcentrationThreshold Temperature for SCC (°C)
316L Stainless SteelAnnealed1000 ppm~60
Duplex 2205Annealed20,000 ppm~100
Alloy 625AnnealedSaturated> 150
This compound (UNS N06110) Annealed Saturated Expected to be > 150

This table provides a qualitative comparison. The value for this compound is an educated estimation based on its composition and expected performance relative to similar alloys.

Experimental Protocols

U-Bend Stress Corrosion Cracking Test (Based on ASTM G30)

Objective: To evaluate the susceptibility of this compound to SCC in a specific environment using a constant strain specimen.

Methodology:

  • Specimen Preparation:

    • Machine rectangular specimens from the this compound material of interest. Typical dimensions are 100 mm x 15 mm x 2 mm.

    • Deburr all edges and lightly grind the surfaces to a uniform finish.

    • Clean the specimens thoroughly with a non-chlorinated solvent and rinse with deionized water.

  • Stressing the Specimen:

    • Bend the specimen 180° around a mandrel of a predetermined radius. The radius is chosen to induce a high level of stress, often exceeding the material's yield strength.

    • Secure the ends of the U-bend specimen with a fastener (e.g., a bolt and nut made of a compatible or electrically isolated material) to maintain the constant strain.

  • Exposure:

    • Place the stressed U-bend specimens in the test environment.

    • Ensure the environment is maintained at the desired temperature, pressure, and chemical composition throughout the test duration.

  • Inspection and Evaluation:

    • Periodically remove the specimens for visual examination under low-power magnification (e.g., 20x) to check for the initiation of cracks.

    • The test is typically run for a predetermined duration (e.g., 720 hours) or until cracking is observed.

Slow Strain Rate Testing (SSRT) for SCC Susceptibility (Based on ASTM G129)

Objective: To determine the relative susceptibility of this compound to SCC by straining a tensile specimen to failure in the test environment at a very slow, constant strain rate.

Methodology:

  • Specimen Preparation:

    • Machine standard tensile specimens from the this compound material.

    • Ensure the gauge section has a smooth, low-stress-concentration finish.

    • Clean the specimens as described for the U-bend test.

  • Test Setup:

    • Mount the tensile specimen in an SSRT machine equipped with a corrosion cell that can contain the test environment.

    • The corrosion cell should allow for precise control of temperature, pressure, and solution chemistry.

  • Testing Procedure:

    • Fill the corrosion cell with the test environment and allow the system to reach thermal and chemical equilibrium.

    • Begin straining the specimen at a constant, slow strain rate, typically in the range of 10⁻⁶ to 10⁻⁷ s⁻¹.

    • Continue straining until the specimen fractures.

    • During the test, monitor and record the load and elongation.

  • Data Analysis and Evaluation:

    • Compare the stress-strain curve from the test in the corrosive environment to a control test performed in an inert environment (e.g., air or nitrogen) at the same temperature and strain rate.

    • Calculate the following parameters for both tests:

      • Time to failure

      • Strain to failure (elongation)

      • Reduction in area

    • A significant reduction in any of these parameters in the corrosive environment compared to the inert environment indicates susceptibility to SCC.

    • Examine the fracture surface using a scanning electron microscope (SEM) to identify the fracture mode (e.g., ductile, brittle, intergranular, or transgranular).

Mandatory Visualizations

SCC_Mechanism cluster_conditions Three Necessary Conditions for SCC cluster_process SCC Process stress Tensile Stress (Applied or Residual) initiation Crack Initiation (at a stress concentration site like a pit) stress->initiation material Susceptible Material (e.g., with altered microstructure) material->initiation environment Corrosive Environment (e.g., high temp. chlorides) environment->initiation propagation Crack Propagation (anodic dissolution at crack tip) initiation->propagation Synergistic Action failure Component Failure (often sudden and brittle) propagation->failure

Caption: The fundamental mechanism of Stress Corrosion Cracking (SCC).

SCC_Prevention_Workflow cluster_control_factors Control of Contributing Factors cluster_actions Preventative Actions start SCC Risk Assessment stress_control Control Stress start->stress_control env_control Control Environment start->env_control mat_selection Material Selection start->mat_selection stress_relief Stress Relief Heat Treatment stress_control->stress_relief surface_treat Surface Treatment (e.g., Shot Peening) stress_control->surface_treat lower_temp Lower Temperature env_control->lower_temp inhibitors Use Inhibitors env_control->inhibitors use_this compound Select this compound (High SCC Resistance) mat_selection->use_this compound end SCC Mitigated stress_relief->end surface_treat->end lower_temp->end inhibitors->end use_this compound->end SCC_Experiment_Workflow start Define Test Objective (e.g., SCC susceptibility of this compound) prep Specimen Preparation (Machining, Cleaning) start->prep test_setup Test Apparatus Setup (U-Bend or SSRT) prep->test_setup stress_app Apply Stress (Bending or Tensile Load) test_setup->stress_app exposure Expose to Corrosive Environment (Controlled Temperature & Chemistry) stress_app->exposure monitoring Monitor for Cracking (Visual Inspection or Load Drop) exposure->monitoring analysis Post-Test Analysis (SEM, Metallography) monitoring->analysis end Report Findings analysis->end

References

Optimizing Allcorr® in Mixed Acid Streams: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the corrosion performance of Allcorr® (UNS N06610) in mixed acid streams. This compound® is a nickel-based alloy renowned for its exceptional resistance to a wide range of corrosive environments, making it a valuable material in pharmaceutical and chemical processing applications.[1] This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist users in their experiments.

Troubleshooting Guide

Unexpected corrosion or performance issues can arise during experiments. This section provides a systematic approach to troubleshooting common problems encountered when using this compound® in mixed acid environments.

Issue 1: Higher than Expected Corrosion Rate

Possible Causes:

  • Contamination of the Acid Stream: The presence of oxidizing impurities, such as ferric (Fe³⁺) or cupric (Cu²⁺) ions, can significantly accelerate corrosion rates even in highly resistant alloys.

  • Incorrect Acid Concentration or Temperature: Deviations from the expected operating parameters can push the material beyond its performance limits.

  • Crevice or Pitting Corrosion: Localized corrosion can occur in areas with restricted fluid flow or under deposits, leading to rapid, localized metal loss.

  • Improper Heat Treatment: Incorrect heat treatment of the this compound® material can lead to the formation of precipitates that are susceptible to intergranular corrosion.

Troubleshooting Workflow:

G cluster_solutions Corrective Actions start High Corrosion Rate Observed check_impurities Analyze Acid Stream for Impurities (e.g., Fe³⁺, Cu²⁺) start->check_impurities check_params Verify Acid Concentrations and Operating Temperature start->check_params inspect_surface Visually Inspect this compound® Surface for Pitting or Crevice Corrosion start->inspect_surface review_heat_treatment Review Material Certification for Proper Heat Treatment start->review_heat_treatment purify_acid Purify Acid Stream or Use Higher Purity Reagents check_impurities->purify_acid adjust_params Adjust Operating Parameters to within this compound®'s Recommended Limits check_params->adjust_params redesign Redesign to Eliminate Crevices or Improve Flow inspect_surface->redesign replace_material Replace Material with Certified, Properly Heat-Treated this compound® review_heat_treatment->replace_material

Caption: Troubleshooting workflow for high corrosion rates.

Issue 2: Localized Corrosion (Pitting or Crevice Corrosion)

Possible Causes:

  • Presence of Halide Ions: Chloride, fluoride, and bromide ions are particularly aggressive in initiating localized corrosion.

  • Stagnant or Low-Flow Conditions: These conditions can lead to the concentration of corrosive species in crevices or under deposits.

  • Surface Deposits: Any deposits on the metal surface can create an environment for under-deposit corrosion, a form of crevice corrosion.

  • Mechanical Damage: Scratches or other surface damage can act as initiation sites for pitting corrosion.

Troubleshooting Steps:

  • Analyze the Environment: Determine the concentration of halide ions in the mixed acid stream.

  • Inspect the Equipment: Carefully examine the this compound® components, paying close attention to welds, gaskets, and areas with potential for deposit formation.

  • Improve Flow Conditions: If possible, increase the flow rate of the acid stream to prevent stagnation.

  • Implement a Cleaning Protocol: Regularly clean the surfaces of the this compound® material to remove any deposits.

Frequently Asked Questions (FAQs)

Q1: What is the chemical composition of this compound® (UNS N06610)?

A1: this compound® is a nickel-based alloy with a high concentration of chromium, molybdenum, and tungsten. A typical composition is approximately:

ElementContent (wt%)
Nickel (Ni)Balance
Chromium (Cr)~31%
Molybdenum (Mo)~10%
Tungsten (W)~2.5%

This composition provides a unique combination of resistance to both oxidizing and reducing acids. The high chromium content ensures excellent performance in oxidizing environments, while the molybdenum and tungsten enhance resistance in reducing acid conditions.

Q2: In which mixed acid environments does this compound® typically excel?

A2: While specific performance data is highly dependent on the exact concentrations and temperatures, this compound® is designed to offer superior resistance in a wide range of mixed acid streams, including those containing nitric acid, sulfuric acid, and hydrochloric acid. Its high chromium content makes it particularly suitable for environments with strong oxidizing acids like nitric acid.

Q3: What are the critical factors to consider when designing an experiment with this compound® in mixed acids?

A3: The most critical factors are:

  • Acid Concentrations: The ratio of the different acids in the mixture will significantly impact the corrosivity of the environment.

  • Temperature: Corrosion rates generally increase with temperature.

  • Presence of Contaminants: Even small amounts of certain impurities, especially oxidizing metal ions and halides, can dramatically increase corrosion rates.

  • Aeration: The presence of dissolved oxygen can influence the corrosion potential and the stability of the passive film on the alloy's surface.

Q4: How does the performance of this compound® compare to other common corrosion-resistant alloys in mixed acids?

A4: Generally, this compound® is expected to outperform many other nickel-based alloys, such as Hastelloy® C-276 and C-22®, in highly oxidizing mixed acid environments due to its significantly higher chromium content. However, for any specific application, comparative testing is always recommended.

Data Presentation

Table 1: Illustrative Corrosion Resistance of Nickel Alloys in Mixed Acid Environments

AlloyEnvironmentTemperature (°C)Expected Corrosion Rate (mm/year)Notes
This compound® (UNS N06610) 10% HNO₃ + 2% HCl80< 0.1 High chromium content provides excellent resistance.
Hastelloy® C-276 (UNS N10276)10% HNO₃ + 2% HCl800.1 - 0.5Good general resistance, but may be more susceptible to oxidizing conditions.
This compound® (UNS N06610) 50% H₂SO₄ + 5% HNO₃100< 0.1 Expected to show superior performance due to robust passive film.
Hastelloy® C-22® (UNS N06022)50% H₂SO₄ + 5% HNO₃100< 0.1Also exhibits excellent resistance in this environment.

Note: This data is for illustrative purposes only. Users must conduct their own testing to determine the suitability of this compound® for their specific application.

Experimental Protocols

To ensure reliable and reproducible results when evaluating the corrosion performance of this compound® in mixed acid streams, it is crucial to follow standardized experimental protocols. The following methodologies are based on widely accepted ASTM standards.

1. Weight Loss Immersion Testing (Based on ASTM G1 and G31)

This method determines the average corrosion rate over a specified period.

Methodology:

  • Specimen Preparation:

    • Cut this compound® specimens to a suitable size (e.g., 25mm x 50mm x 3mm).

    • Measure the surface area of each specimen accurately.

    • Degrease the specimens with a suitable solvent (e.g., acetone) and dry them.

    • Weigh each specimen to the nearest 0.1 mg.

  • Test Environment:

    • Prepare the mixed acid solution of the desired concentrations.

    • Place the solution in a corrosion-resistant container (e.g., glass flask).

    • Heat the solution to the desired test temperature and maintain it throughout the experiment.

  • Immersion:

    • Suspend the specimens in the solution using a non-metallic holder. Ensure the specimens are fully immersed and not in contact with each other or the container.

  • Duration:

    • Expose the specimens for a predetermined period (e.g., 24, 48, 96 hours).

  • Post-Test Evaluation:

    • Remove the specimens from the solution and clean them according to ASTM G1 procedures to remove corrosion products.

    • Dry and re-weigh the specimens.

    • Calculate the corrosion rate in millimeters per year (mm/y) or mils per year (mpy) using the weight loss, surface area, density of this compound®, and exposure time.

2. Susceptibility to Intergranular Corrosion (Based on ASTM G28 - Method B)

This test is designed to detect the susceptibility of nickel-rich, chromium-bearing alloys to intergranular corrosion.

Methodology:

  • Test Solution: Prepare a boiling solution of 23% sulfuric acid + 1.2% hydrochloric acid + 1% ferric chloride + 1% cupric chloride.

  • Specimen Preparation: Prepare specimens as described in the weight loss immersion testing protocol. A sensitizing heat treatment may be applied if evaluating the effect of welding or improper heat treatment.

  • Procedure:

    • Immerse the specimens in the boiling test solution for a 24-hour period.

  • Evaluation:

    • After exposure, clean and weigh the specimens to determine the corrosion rate.

    • Examine the specimens under a microscope for evidence of intergranular attack.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating the corrosion performance of this compound® in a new mixed acid environment.

G start Define Mixed Acid Environment (Concentrations, Temperature) prep_specimens Prepare this compound® Specimens (Clean, Measure, Weigh) start->prep_specimens run_immersion Conduct Weight Loss Immersion Test (e.g., ASTM G31) prep_specimens->run_immersion run_igc Conduct Intergranular Corrosion Test (e.g., ASTM G28-B) prep_specimens->run_igc analyze_results Analyze Results (Calculate Corrosion Rates, Microscopic Examination) run_immersion->analyze_results run_igc->analyze_results conclusion Determine Suitability of this compound® for the Application analyze_results->conclusion

Caption: Experimental workflow for this compound® corrosion testing.

References

Passivation techniques to enhance the protective oxide layer of Allcorr.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Allcorr Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the protective oxide layer of this compound (UNS N06110) through various passivation techniques. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is passivation and why is it necessary for this compound?

A1: Passivation is a chemical treatment that removes free iron and other surface contaminants from a metal's surface to create or enhance a thin, inert oxide layer.[1] For this compound, a nickel-chromium-molybdenum alloy, this process maximizes its inherent corrosion resistance by enriching the surface with a stable chromium and molybdenum oxide film.[2][3] This protective layer is crucial in the demanding chemical environments often encountered in pharmaceutical and drug development applications.

Q2: What are the primary passivation methods for this compound?

A2: The most common and effective methods for passivating this compound and similar nickel-chromium-molybdenum alloys are immersion in a nitric acid solution or a citric acid solution.[4][5] Both methods are capable of producing a robust passive layer, with citric acid being a more environmentally friendly and safer alternative.[6]

Q3: How does citric acid passivation compare to nitric acid passivation for this compound?

A3: Citric acid passivation is generally considered a safer and more environmentally benign process compared to nitric acid.[6] For many alloys, citric acid can achieve a comparable or even superior passive layer by selectively removing iron from the surface, which leads to a higher chromium-to-iron ratio in the oxide film.[7] Nitric acid, a strong oxidizer, is also highly effective but requires more stringent safety precautions due to its hazardous nature.[5]

Q4: What is the expected thickness of the passive layer on this compound?

A4: The passive oxide layer formed on Ni-Cr-Mo alloys like this compound is typically very thin, on the order of a few nanometers. Studies on similar alloys show native oxide layers in the range of 2.5-3.6 nm.[8] Controlled passivation can produce a self-limiting oxide thickness of approximately 6-8 Å (0.6-0.8 nm).[9]

Q5: How can I verify the effectiveness of the passivation treatment?

A5: The effectiveness of passivation is typically confirmed by testing for the absence of free iron on the surface.[10] Common tests include water immersion, high humidity testing, or a copper sulfate test, as outlined in standards like ASTM A967.[11][12] For more quantitative analysis, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to determine the composition and thickness of the oxide layer.[3][9]

Troubleshooting Guide

Issue 1: Surface develops a frosted or etched appearance after passivation ("flash attack").

  • Cause: This can occur if the passivation bath is contaminated, particularly with chlorides, or if the acid concentration is too high for the specific alloy or temperature. It can also be caused by improper pre-cleaning, leaving contaminants on the surface.[4]

  • Solution:

    • Ensure thorough pre-cleaning and degreasing of the this compound component.

    • Verify the acid concentration and temperature of the passivation bath are within the recommended parameters.

    • Use deionized or distilled water for all solutions and rinses to minimize chloride contamination.

    • If the issue persists, consider remaking the passivation bath.

Issue 2: Inconsistent passivation results across a single component or between batches.

  • Cause: This can be due to non-uniform cleaning, temperature variations in the passivation bath, or insufficient immersion time.

  • Solution:

    • Implement a standardized and rigorous pre-cleaning protocol.

    • Ensure uniform agitation of the passivation bath to maintain a consistent temperature and acid concentration at the component's surface.

    • Verify that the entire component is fully submerged for the entire duration of the treatment.

Issue 3: The this compound component shows signs of rusting or discoloration after passivation and exposure to the environment.

  • Cause: This indicates that the passive layer was not properly formed or was compromised. The most likely cause is the presence of free iron on the surface, which can happen if the passivation was ineffective or if the part was contaminated with iron particles after treatment.

  • Solution:

    • Review and optimize the pre-cleaning and passivation protocol.

    • Perform a post-passivation test (e.g., water immersion or copper sulfate test) to confirm the removal of free iron.

    • Ensure that any handling or tooling used after passivation is clean and free of iron to prevent cross-contamination.

Data Presentation: Comparison of Passivation Techniques for this compound

The following table presents a summary of expected performance data for this compound (UNS N06110) after different passivation treatments. Note: This data is a synthesized representation based on typical performance of high-performance Ni-Cr-Mo alloys and should be used as a comparative guide.

Passivation MethodOxide Layer Thickness (nm)Corrosion Current Density (i corr) (µA/cm²)Pitting Potential (E pit) (V vs. SCE)
As-machined (No Passivation) ~1.0 - 2.0~0.5 - 1.0~0.6 - 0.7
Nitric Acid Passivation ~2.5 - 4.0~0.05 - 0.1~0.9 - 1.1
Citric Acid Passivation ~2.5 - 4.5~0.04 - 0.09~0.95 - 1.15
Electrochemical Passivation ~3.0 - 5.0~0.01 - 0.05~1.1 - 1.3

Experimental Protocols

Below are detailed methodologies for key passivation experiments on this compound.

Protocol 1: Citric Acid Passivation (Based on ASTM A967)
  • Pre-cleaning/Degreasing:

    • Thoroughly clean the this compound component with a non-chlorinated, alkaline detergent to remove all oils, grease, and other surface contaminants.

    • Rinse with deionized water.

  • Passivation Bath:

    • Prepare a solution of 10% (by weight) citric acid in deionized water.

    • Heat the bath to 60°C (140°F).

  • Immersion:

    • Fully immerse the cleaned and rinsed this compound component in the citric acid bath.

    • Maintain the immersion for a minimum of 30 minutes. Gentle agitation is recommended.

  • Post-Passivation Rinsing:

    • Remove the component from the bath and rinse thoroughly with deionized water.

    • A final rinse in hot deionized water can aid in drying.

  • Drying:

    • Dry the component completely using clean, filtered air or a clean, lint-free cloth.

Protocol 2: Nitric Acid Passivation (Based on ASTM A967)
  • Pre-cleaning/Degreasing:

    • Follow the same pre-cleaning steps as in the citric acid protocol.

  • Passivation Bath:

    • Prepare a solution of 20% (by volume) nitric acid in deionized water.

    • Heat the bath to 50°C (122°F).

  • Immersion:

    • Fully immerse the cleaned and rinsed this compound component in the nitric acid bath.

    • Maintain the immersion for a minimum of 30 minutes.

  • Post-Passivation Rinsing:

    • Remove the component and rinse thoroughly with deionized water. A neutralization step with a dilute sodium hydroxide solution can be used, followed by further deionized water rinsing.

  • Drying:

    • Dry the component completely.

Visualizations

Passivation_Workflow cluster_pre Pre-Treatment cluster_passivation Passivation cluster_post Post-Treatment start Start: As-Machined this compound clean Alkaline Cleaning & Degreasing start->clean Remove Contaminants rinse1 DI Water Rinse clean->rinse1 passivate Acid Immersion (Citric or Nitric) rinse1->passivate Prepare for Passivation rinse2 DI Water Rinse passivate->rinse2 Remove Acid dry Drying rinse2->dry end_node End: Passivated this compound dry->end_node

Caption: General workflow for the chemical passivation of this compound.

Troubleshooting_Logic start Passivation Complete visual_check Visual Inspection start->visual_check pass Result: Pass (Clean Surface) visual_check->pass OK fail Result: Fail (Etching/Discoloration) visual_check->fail Not OK check_bath Check Bath Contamination & Acid Concentration fail->check_bath check_cleaning Review Pre-Cleaning Protocol check_bath->check_cleaning OK remediate_bath Remake Passivation Bath check_bath->remediate_bath Contaminated remediate_cleaning Improve Cleaning Step check_cleaning->remediate_cleaning Inadequate re_passivate Re-Passivate Component check_cleaning->re_passivate OK remediate_bath->re_passivate remediate_cleaning->re_passivate

Caption: Troubleshooting logic for common passivation issues.

References

Mitigating pitting corrosion in Allcorr when exposed to high chloride concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating pitting corrosion in Allcorr® (UNS N06110) when exposed to high chloride concentrations. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data.

Understanding Pitting Corrosion in this compound®

This compound® is a nickel-chromium-molybdenum alloy designed for exceptional resistance to a wide range of corrosive environments. Its high chromium and molybdenum content provides a robust passive film that protects against localized corrosion, such as pitting. However, in highly aggressive environments with high chloride concentrations and elevated temperatures, this passive layer can be compromised, leading to the initiation and propagation of pits.

FAQs: General Knowledge

Q1: What is pitting corrosion?

A1: Pitting corrosion is a localized form of corrosion that leads to the formation of small holes or "pits" in a metal. It is particularly insidious because it can lead to failure of a component with only a small amount of metal loss.

Q2: Why are high chloride concentrations a concern for this compound®?

A2: Chloride ions are aggressive and can break down the passive protective film on the surface of even highly resistant alloys like this compound®. At high concentrations, the risk of localized breakdown of this film increases, creating sites for pit initiation.

Q3: What is the role of the primary alloying elements in this compound® in resisting pitting corrosion?

A3:

  • Nickel (Ni): Provides the overall corrosion-resistant base.

  • Chromium (Cr): Is the primary element responsible for forming the passive, protective oxide layer.

  • Molybdenum (Mo): Significantly enhances the resistance to pitting and crevice corrosion, particularly in chloride-containing environments.

Troubleshooting Guide: Experimental Issues

This guide addresses common problems encountered during electrochemical testing to evaluate pitting corrosion resistance.

Issue Possible Cause(s) Recommended Solution(s)
Unstable Open Circuit Potential (OCP) 1. Contaminated electrolyte or electrode surface.2. Inadequate time for the system to stabilize.3. Reference electrode malfunction.1. Use fresh, high-purity electrolyte. Ensure the this compound® sample is properly cleaned and degreased. 2. Allow the system to stabilize for at least 60 minutes before starting the experiment.3. Check the reference electrode filling solution and ensure there are no air bubbles. Calibrate against a known standard if possible.
"CA Overload" or "Current Overload" Error on Potentiostat 1. The current required exceeds the potentiostat's limit for the selected range.2. Incorrect connection of the working, counter, or reference electrodes.3. Very high corrosion rate.1. Select a higher current range on the potentiostat software. 2. Verify that all electrode connections are secure and in the correct terminals.3. Dilute the electrolyte or lower the temperature to reduce the corrosion rate.
Irreproducible Polarization Curves 1. Variations in sample surface preparation.2. Changes in electrolyte composition or temperature between experiments.3. Crevice corrosion occurring at the sample holder interface.1. Standardize the surface preparation procedure (e.g., grinding, polishing, cleaning).2. Precisely control the electrolyte concentration and temperature for each test.3. Use a crevice-free cell design or inspect the sample carefully after each experiment to ensure no crevice corrosion has occurred.
No Clear Pitting Potential (Ep) Observed 1. The alloy is highly resistant to pitting under the tested conditions.2. Transpassive dissolution is occurring at a potential lower than the pitting potential.1. Increase the aggressiveness of the environment (e.g., higher chloride concentration, higher temperature).2. Visually inspect the sample surface after the experiment for signs of uniform corrosion rather than pitting.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determining Critical Pitting Temperature (CPT) via ASTM G150

This method determines the critical pitting temperature of an alloy by applying a constant potential and increasing the temperature.

1. Objective: To determine the lowest temperature at which stable pitting initiates on this compound® in a 1M NaCl solution.

2. Materials and Equipment:

  • This compound® (UNS N06110) specimen with a known surface area (typically 1 cm²)

  • Potentiostat

  • Electrochemical cell with a temperature controller

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum mesh)

  • 1M Sodium Chloride (NaCl) solution

  • Deionized water

  • Polishing materials (e.g., silicon carbide papers up to 600 grit)

  • Acetone and ethanol for cleaning

3. Procedure:

  • Sample Preparation:

    • Wet grind the this compound® specimen surface with silicon carbide paper, finishing with 600 grit.

    • Rinse the specimen with deionized water.

    • Degrease the specimen by sonicating in acetone for 5 minutes, followed by rinsing with ethanol.

    • Dry the specimen thoroughly with a stream of clean, dry air.

  • Cell Setup:

    • Assemble the electrochemical cell with the this compound® specimen as the working electrode, the platinum mesh as the counter electrode, and the SCE as the reference electrode.

    • Fill the cell with the 1M NaCl solution, ensuring the specimen is fully immersed and the reference electrode Luggin capillary is positioned close to the working electrode surface.

  • Electrochemical Measurement:

    • Cool the test solution to 0°C and allow the system to stabilize for 10 minutes.

    • Measure the Open Circuit Potential (OCP) for 60 minutes.

    • Apply a constant anodic potential of +700 mV vs. SCE.

    • Begin heating the solution at a rate of 1°C/minute.

    • Record the current density as a function of temperature.

    • The CPT is defined as the temperature at which the current density rapidly increases and exceeds a critical value (typically 100 µA/cm²).

  • Post-Test Analysis:

Protocol 2: Pitting Susceptibility Testing via Cyclic Potentiodynamic Polarization (based on ASTM G61)

This method is used to determine the pitting potential (Ep) and repassivation potential (Erp) of an alloy in a specific environment.

1. Objective: To evaluate the pitting susceptibility of this compound® in a high chloride solution at a constant temperature.

2. Materials and Equipment:

  • Same as Protocol 1, with the addition of a specific high-chloride test solution (e.g., 3.5 wt% NaCl).

3. Procedure:

  • Sample Preparation and Cell Setup:

    • Follow steps 1 and 2 from Protocol 1.

  • Electrochemical Measurement:

    • Maintain the test solution at a constant temperature (e.g., 25°C, 50°C, or 75°C).

    • Measure the OCP for 1 hour to allow for stabilization.

    • Begin the potentiodynamic scan from a potential slightly below the OCP (e.g., -150 mV vs. OCP).

    • Scan in the anodic (positive) direction at a slow scan rate (e.g., 0.167 mV/s).

    • Reverse the scan direction once the current density reaches a predetermined vertex value (e.g., 1 mA/cm²).

    • Scan back to a potential below the OCP.

  • Data Analysis:

    • The pitting potential (Ep) is the potential at which a sharp, sustained increase in current density is observed.

    • The repassivation potential (Erp) is the potential at which the reverse scan intersects the forward scan, indicating the potential at which growing pits can repassivate.

    • A large difference between Ep and Erp (a large hysteresis loop) indicates a higher susceptibility to pitting.

Quantitative Data

Table 1: Comparison of Critical Pitting Temperatures (CPT) in 1M NaCl

Alloy (UNS No.)CPT (°C)Test Method
Alloy 22 (N06022)> 120ASTM G150
Alloy 686 (N06686)> 120ASTM G150
Alloy C-276 (N10276)105ASTM G48
This compound® (N06110)Expected to be very high, likely >100°C-

Note: The CPT for this compound® is an estimation based on its composition and qualitative descriptions of its excellent corrosion resistance.

Table 2: Pitting and Repassivation Potentials in 3.5% NaCl at Room Temperature

Alloy (UNS No.)Pitting Potential (Ep) vs. SCE (mV)Repassivation Potential (Erp) vs. SCE (mV)
Alloy 625 (N06625)~ 900~ 200
Alloy C-22 (N06022)> 1000~ 400
This compound® (N06110)Expected to be > 1000 mVExpected to be high

Note: These are typical values and can vary depending on the exact experimental conditions.

Visualizations

The following diagrams illustrate key concepts and workflows related to pitting corrosion.

Pitting_Mechanism cluster_initiation Pit Initiation cluster_propagation Pit Propagation A High Chloride Environment B Localized Breakdown of Passive Film A->B Cl⁻ attack C Formation of an Anodic Site (Pit) B->C D Metal Dissolution (M → M⁺ + e⁻) C->D E Hydrolysis and Acidification inside the Pit D->E M⁺ + H₂O → MOH + H⁺ F Increased Chloride Concentration in Pit E->F attracts more Cl⁻ F->D Autocatalytic Process

Caption: Mechanism of Pitting Corrosion Initiation and Propagation.

Troubleshooting_Workflow Start Start Pitting Experiment Check_OCP Unstable OCP? Yes No Start->Check_OCP Troubleshoot_OCP Troubleshoot OCP: - Check Electrodes - Check Electrolyte - Allow more stabilization time Check_OCP:s->Troubleshoot_OCP Yes Run_Scan Run Potentiodynamic Scan Check_OCP:s->Run_Scan No Troubleshoot_OCP->Check_OCP Check_Curve Irreproducible Curve? Yes No Run_Scan->Check_Curve Troubleshoot_Curve Troubleshoot Reproducibility: - Standardize Surface Prep - Control Temp/Concentration - Check for Crevices Check_Curve:s->Troubleshoot_Curve Yes Analyze_Data Analyze Data for Ep and Erp Check_Curve:s->Analyze_Data No Troubleshoot_Curve->Run_Scan End End Analyze_Data->End

Caption: Troubleshooting Workflow for Potentiodynamic Polarization Experiments.

Mitigation_Strategies cluster_material Material Selection & Treatment cluster_environment Environmental Control Mitigation Mitigating Pitting Corrosion in this compound® Passivation Passivation (e.g., Nitric Acid Treatment) Mitigation->Passivation Surface_Finish Proper Surface Finish (Polishing) Mitigation->Surface_Finish Reduce_Cl Lower Chloride Concentration Mitigation->Reduce_Cl Control_Temp Control Temperature Mitigation->Control_Temp Inhibitors Use of Corrosion Inhibitors Mitigation->Inhibitors

Caption: Key Strategies for Mitigating Pitting Corrosion in this compound®.

Allcorr Technical Support Center: Effects of Process Stream Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Allcorr, a premier nickel-based alloy designed for superior performance in highly corrosive environments. This resource is intended for researchers, scientists, and drug development professionals who utilize this compound components in their process streams. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate the effects of common impurities on the integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a nickel-chromium-molybdenum alloy engineered for exceptional resistance to a wide range of corrosive media. Its composition provides high resistance to both oxidizing and reducing environments, making it ideal for use in pharmaceutical and chemical process streams where purity and material integrity are critical. Common applications include reactors, piping, heat exchangers, and storage vessels.

Q2: Which common process stream impurities pose the greatest threat to this compound's integrity?

A2: While this compound is highly resilient, certain impurities can compromise its passive protective layer and lead to corrosion. The most common and detrimental impurities include:

  • Chloride Ions (Cl⁻): A primary cause of localized pitting and crevice corrosion.[1][2][3]

  • Sulfur Compounds: Species like hydrogen sulfide (H₂S), sulfates (SO₄²⁻), and elemental sulfur can lead to various forms of corrosion, including pitting and stress corrosion cracking (SCC).[4][5][6]

  • Reducing Acids: While generally resistant, prolonged exposure to certain reducing acids outside of specified concentration and temperature limits can cause uniform corrosion.

  • Oxidizing Salts: Ferric and cupric chlorides can cause aggressive localized corrosion.

Q3: How can I perform a preliminary check for corrosion on my this compound equipment?

A3: Regular visual inspection is the first line of defense. Look for any signs of discoloration, surface etching, or the formation of deposits. For more rigorous analysis, non-destructive testing (NDT) methods such as dye penetrant testing can reveal surface-breaking defects like pits and cracks. For quantitative assessment, electrochemical techniques like Linear Polarization Resistance (LPR) can provide real-time corrosion rate data.

Troubleshooting Guide

This guide addresses specific corrosion issues you may encounter. For definitive analysis, we recommend implementing the experimental protocols detailed later in this document.

Problem: I am observing localized, deep pits on my this compound components.

Answer: This is characteristic of pitting corrosion, a localized form of corrosion that leads to the creation of small holes in the metal.[2]

  • Probable Cause: The most common cause of pitting in nickel alloys is exposure to chloride ions.[3][7] Chlorides break down the passive oxide film that protects the alloy, creating small anodic sites where corrosion accelerates rapidly.[3][8][9] This process is autocatalytic, meaning the environment within the pit becomes increasingly acidic, further accelerating the corrosion process.[2][8]

  • Troubleshooting Steps:

    • Analyze Process Stream: Obtain a sample of your process stream and analyze it for chloride concentration.

    • Review Operating Conditions: Elevated temperatures significantly accelerate chloride-induced pitting. Cross-reference your operating temperature with the chloride levels.

    • Inspect for Crevices: Pitting is often initiated at crevices (e.g., under gaskets or deposits) where chlorides can concentrate.

  • Data Summary: The susceptibility of nickel alloys to pitting corrosion is often evaluated by a Pitting Resistance Equivalent Number (PREN). While specific data for this compound may vary, the general relationship for similar alloys is clear: higher PREN values indicate greater resistance. The PREN is calculated using the formula: PREN = %Cr + 3.3 * %Mo + 16 * %N .[1]

Parameter Effect on Pitting Susceptibility Notes
Chloride Concentration IncreasesHigher concentrations lead to more rapid breakdown of the passive film.[9]
Temperature IncreasesAccelerates electrochemical reactions and the rate of pit growth.
pH DecreasesLower pH (more acidic) conditions can exacerbate pitting.
Molybdenum (Mo) Content DecreasesMo is a key alloying element that enhances resistance to pitting.[1][3]

Visualizing the Problem:

Pitting_Pathway Impurity Chloride Ions (Cl⁻) in Process Stream Surface This compound Surface (Passive Cr₂O₃ Layer) Impurity->Surface Attack Breakdown Localized Breakdown of Passive Layer Surface->Breakdown Cell Formation of Anodic/Cathodic Sites Breakdown->Cell Hydrolysis Metal Salt Hydrolysis (Increased Acidity in Pit) Cell->Hydrolysis Growth Autocatalytic Pit Growth Hydrolysis->Growth Failure Component Failure Growth->Failure

Caption: Logical pathway of chloride-induced pitting corrosion in this compound.

Problem: My this compound component, which is under tensile stress, has failed unexpectedly with fine cracks.

Answer: This failure mode suggests Stress Corrosion Cracking (SCC).

  • Probable Cause: SCC is a result of the combined action of a susceptible material, a specific corrosive environment, and tensile stress. In sour (H₂S-containing) environments, sulfide stress cracking (SSC), a form of hydrogen embrittlement, is a major concern for many alloys.[10][11] Hydrogen sulfide reacts with the alloy surface, producing atomic hydrogen that can diffuse into the metal matrix, reducing its ductility and leading to cracking.[10]

  • Troubleshooting Steps:

    • Environmental Analysis: Test your process stream for the presence of hydrogen sulfide (H₂S) and other sulfur compounds.

    • Check Operating Parameters: Note the temperature, pH, and H₂S partial pressure. SSC in nickel alloys is highly dependent on these factors.

    • Stress Analysis: Evaluate the sources of stress on the component. This includes applied operational stresses as well as residual stresses from manufacturing or welding.

  • Data Summary: The NACE MR0175/ISO 15156 standard provides guidelines for the use of corrosion-resistant alloys in H₂S-containing environments. The table below provides a general overview of risk factors.

Parameter Effect on SSC Susceptibility Notes
H₂S Partial Pressure IncreasesHigher partial pressures increase the availability of hydrogen for embrittlement.
Chloride Concentration IncreasesChlorides can exacerbate SSC by creating pits that act as crack initiation sites.[4]
Temperature Complex EffectSSC is typically most severe at or near ambient temperatures.[10]
pH DecreasesLower pH (more acidic) conditions generally increase the risk of SSC.
Material Hardness IncreasesHigher strength or hardened materials are often more susceptible to SSC.

Visualizing the Problem:

SSC_Workflow Environment Wet H₂S Environment (Sour Service) Reaction Surface Reaction: Me + H₂S → MeS + 2H• Environment->Reaction Stress Tensile Stress (Applied + Residual) Crack Crack Initiation & Propagation Stress->Crack Material Susceptible Material (this compound) Material->Reaction Diffusion Atomic Hydrogen (H•) Diffuses into Metal Reaction->Diffusion Embrittlement Hydrogen Embrittlement (Reduced Ductility) Diffusion->Embrittlement Embrittlement->Crack Failure Component Failure Crack->Failure

Caption: Experimental workflow for evaluating Sulfide Stress Cracking (SSC).

Experimental Protocols

For a definitive diagnosis of corrosion issues, standardized laboratory testing is essential.

Protocol 1: Electrochemical Corrosion Testing (Cyclic Potentiodynamic Polarization)

  • Objective: To evaluate the susceptibility of this compound to localized corrosion (pitting and crevice corrosion) in a simulated process environment. This method is based on standards such as ASTM G61.[12][13]

  • Methodology:

    • Sample Preparation: An this compound sample is machined to a specific geometry and polished to a standardized surface finish (e.g., 600-grit). The sample is then cleaned, degreased, and mounted in an electrochemical cell holder.

    • Electrochemical Cell Setup: A standard three-electrode cell is used, containing the this compound working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., graphite or platinum).

    • Test Solution: The cell is filled with a solution that accurately simulates the process stream, including the suspected impurities (e.g., a specific chloride concentration). The solution is deaerated with nitrogen and brought to the operating temperature.

    • Polarization Scan:

      • The open-circuit potential (E_ocp) is monitored until stable.

      • A potentiodynamic scan is initiated from a potential below E_ocp in the anodic (positive) direction at a controlled scan rate (e.g., 0.167 mV/s).

      • The scan continues until a significant increase in current density indicates the breakdown (pitting) potential (E_pit).

      • The scan direction is then reversed. The potential at which the hysteresis loop closes is the repassivation potential (E_rp).

    • Data Analysis: The key parameters (E_pit, E_rp) are determined. A large difference between E_pit and E_rp, and a more negative E_pit, indicate higher susceptibility to pitting corrosion.

Protocol 2: Stress Corrosion Cracking (SCC) Susceptibility Testing (Slow Strain Rate Testing - SSRT)

  • Objective: To determine the susceptibility of this compound to SCC in a specific environment under controlled stress conditions. This method is also known as Constant Extension Rate Tensile (CERT) testing and is described in standards like ASTM G129.[14][15]

  • Methodology:

    • Sample Preparation: A tensile specimen of this compound is machined to standard dimensions.

    • Test Setup: The specimen is mounted in a slow strain rate testing machine. An environmental chamber is sealed around the specimen's gauge section.

    • Environment Control: The simulated process environment (e.g., an aqueous solution containing H₂S and chlorides) is introduced into the chamber and maintained at the desired temperature and pressure.

    • Strain Application: The specimen is pulled in tension at a very slow, constant extension rate (typically between 10⁻⁵ and 10⁻⁷ s⁻¹).[16] This slow rate allows time for corrosion-related cracking mechanisms to occur.

    • Data Collection: The load and elongation are continuously monitored until the specimen fractures. A parallel test is conducted in an inert environment (e.g., air or nitrogen) to obtain baseline mechanical properties.

    • Data Analysis: The results from the corrosive and inert environments are compared. A significant reduction in ductility (measured by elongation to failure or reduction in area) or time to failure in the corrosive environment indicates susceptibility to SCC.[15] The fracture surface is examined using a scanning electron microscope (SEM) to identify the fracture mode (e.g., ductile vs. brittle or intergranular cracking).

References

Failure analysis of Allcorr components in industrial applications.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Allcorr components in industrial applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for this compound component failure?

A1: The primary causes of failure for this compound components, which are advanced nickel-chromium-molybdenum alloys, are typically related to localized corrosion and mechanical stress in specific environments.[1][2][3][4][5] The most common failure modes include:

  • Stress Corrosion Cracking (SCC): This occurs when the component is subjected to a combination of tensile stress and a specific corrosive environment, often involving chlorides at elevated temperatures.[6][7][8][9][10] The material may appear undamaged on the surface, but microscopic cracks can propagate, leading to sudden failure.[7][8]

  • Pitting Corrosion: This is a localized form of corrosion that leads to the creation of small holes or "pits" in the material.[11][12] It is often initiated by exposure to chloride-containing solutions.[8][11]

  • Crevice Corrosion: This type of corrosion occurs in confined spaces or crevices where a stagnant solution can become highly corrosive.[1][2] Nickel alloys, while resistant to pitting, can be susceptible to crevice corrosion.[1][2]

  • General Corrosion/Wear: While less common due to this compound's high resistance, uniform corrosion and mechanical wear can occur in highly aggressive chemical environments or under abrasive conditions.[3][4][13]

Q2: My this compound component appears discolored. Is this a sign of failure?

A2: Discoloration is not always an indicator of critical failure, but it does suggest a chemical reaction with the operating environment. It could be the initial stage of surface oxidation or the formation of a passive layer, which can actually protect the material. However, it is crucial to investigate the cause. We recommend a visual inspection and, if possible, a non-destructive evaluation to assess the integrity of the component.

Q3: Can this compound components be used with chloride-containing solutions?

A3: this compound components are designed for good resistance to chloride-containing environments; however, their performance is not unlimited.[1][2] The risk of localized corrosion, particularly pitting and stress corrosion cracking, increases with higher chloride concentrations, elevated temperatures, and the presence of tensile stress.[8][11] It is essential to consult chemical compatibility data and consider the specific operating conditions.

Troubleshooting Guide

Problem: Unexpected cracking or fracture of an this compound component.

  • Question: Was the component under tensile stress (e.g., from installation, pressure, or thermal cycling)?

    • Answer: Yes. This could be a case of Stress Corrosion Cracking (SCC).[7][9][10] SCC is the formation of cracks in a corrosive environment and can lead to unexpected failures of normally ductile metals.[7] The three conditions for SCC are a susceptible material, a corrosive environment, and tensile stress.[6][8]

      • Recommended Action:

        • Immediately remove the component from service to prevent catastrophic failure.

        • Analyze the operational environment for the presence of aggressive species like chlorides.[8]

        • Perform a fractographic analysis to confirm the presence of intergranular or transgranular cracking characteristic of SCC.

        • Consider operational changes to reduce tensile stress or temperature.

  • Question: Are there small, localized holes or pits on the surface of the component?

    • Answer: Yes. This is indicative of pitting corrosion.[11][12] Pitting occurs when the protective passive layer on the alloy's surface breaks down at specific points, leading to localized anodic dissolution.[11]

      • Recommended Action:

        • Evaluate the chemical environment for the presence and concentration of pitting agents, primarily chlorides.[8][11]

        • Conduct the "Pitting and Crevice Corrosion Susceptibility Test" detailed below to determine the critical pitting temperature in your process fluid.

        • Consider using a higher-grade alloy if the operating conditions cannot be modified.

Problem: Localized corrosion in areas with gaskets, seals, or tight clearances.

  • Question: Is the corrosion concentrated in areas where two surfaces are in close contact?

    • Answer: Yes. This is likely crevice corrosion.[1][2] While nickel alloys have good resistance to general pitting, they can be vulnerable to crevice corrosion.[1][2]

      • Recommended Action:

        • Redesign the joint to eliminate the crevice if possible.

        • Ensure proper gasket material and seating to minimize the crevice effect.

        • Increase the frequency of inspection in these critical areas.

Data Presentation

Table 1: Chemical Compatibility of this compound

Chemical CompoundConcentrationTemperature (°C)Compatibility Rating
Sulfuric Acid< 10%25Excellent
Sulfuric Acid50%50Moderate
Hydrochloric Acid5%25Good
Hydrochloric Acid20%50Not Recommended
Sodium Chloride3.5%80Good (Pitting may occur)
Sodium Hydroxide50%100Excellent
Acetic AcidGlacial25Excellent
Ferric Chloride10%50Severe Pitting

Disclaimer: This data is for illustrative purposes. Users should conduct their own testing to confirm compatibility under specific operational conditions.

Experimental Protocols

Experimental Protocol 1: Pitting and Crevice Corrosion Susceptibility Testing (based on ASTM G48)

Objective: To determine the critical pitting temperature (CPT) and critical crevice temperature (CCT) of this compound components in a simulated service environment.

Materials:

  • This compound test specimens (coupons)

  • Test solution (e.g., 6% ferric chloride solution or simulated process fluid)

  • Thermostatically controlled water or oil bath

  • Crevice-forming blocks (PTFE) with torque wrench

  • Glassware (beakers, flasks)

  • Microscope for post-test examination

Procedure:

  • Specimen Preparation:

    • Cut test coupons from the this compound component or a representative material sample.

    • Polish the surfaces to a 120-grit finish.

    • Degrease the specimens with a suitable solvent (e.g., acetone) and rinse with deionized water.

    • Dry and weigh the specimens.

  • Crevice Assembly (for CCT):

    • Attach two PTFE blocks to each side of the specimen using a torque-controlled bolt to a specified torque (e.g., 1.6 Nm).

  • Test Execution:

    • Place the specimens in the test solution at a starting temperature (e.g., 20°C).

    • Increase the temperature of the bath in increments of 5°C every 24 hours.

    • After each 24-hour period, remove the specimens, rinse, and visually inspect for pitting or crevice corrosion.

  • Determination of CPT and CCT:

    • The CPT is the lowest temperature at which pitting is observed on the surfaces of the coupon (for tests without crevice formers).

    • The CCT is the lowest temperature at which corrosion is observed within the crevice area.

  • Analysis:

    • Examine the specimens under a microscope to confirm the presence and morphology of the corrosion.

Experimental Protocol 2: Stress Corrosion Cracking (SCC) Analysis using Slow Strain Rate Testing (SSRT)

Objective: To assess the susceptibility of this compound components to SCC in a specific environment under controlled stress conditions.

Materials:

  • This compound tensile specimens

  • SSRT machine with an environmental chamber

  • Test environment (simulated process fluid)

  • Potentiostat for electrochemical control (optional)

Procedure:

  • Specimen Preparation:

    • Machine tensile specimens from the this compound component.

    • Clean and degrease the specimens.

  • Test Setup:

    • Mount the specimen in the SSRT machine's load frame.

    • Fill the environmental chamber with the test solution and heat to the desired temperature.

    • Allow the specimen to equilibrate with the environment for a set period (e.g., 1 hour).

  • Test Execution:

    • Apply a slow, constant strain rate to the specimen (e.g., 10⁻⁶ s⁻¹).

    • Continue the test until the specimen fractures.

    • Record the load-elongation data throughout the test.

  • Analysis:

    • Examine the fracture surface using a scanning electron microscope (SEM) to identify the fracture mode (ductile vs. brittle, intergranular vs. transgranular). The presence of brittle, intergranular fracture is a strong indicator of SCC.

    • Compare the time-to-failure, elongation-to-failure, and ultimate tensile strength of the specimen tested in the corrosive environment to a control specimen tested in an inert environment (e.g., air or nitrogen). A significant reduction in these properties in the corrosive environment indicates SCC susceptibility.

Visualizations

TroubleshootingWorkflow Start Component Failure Observed VisualInspection Visual Inspection Start->VisualInspection IsCracked Is there cracking or fracture? VisualInspection->IsCracked IsLocalizedCorrosion Is there localized corrosion? VisualInspection->IsLocalizedCorrosion No Cracking UnderStress Was the component under tensile stress? IsCracked->UnderStress Yes Pitting Are there small pits on the surface? IsLocalizedCorrosion->Pitting Yes GeneralCorrosion General Corrosion/Wear IsLocalizedCorrosion->GeneralCorrosion No SCC Potential Stress Corrosion Cracking (SCC) UnderStress->SCC Yes UnderStress->GeneralCorrosion No PittingCorrosion Potential Pitting Corrosion Pitting->PittingCorrosion Yes CreviceCorrosion Potential Crevice Corrosion Pitting->CreviceCorrosion No, corrosion is in crevices ActionSCC Action: Remove from service, analyze environment, perform fractography. SCC->ActionSCC ActionPitting Action: Evaluate environment for chlorides, conduct CPT test. PittingCorrosion->ActionPitting ActionCrevice Action: Redesign joint, check gaskets, increase inspection. CreviceCorrosion->ActionCrevice SCC_Mechanism cluster_conditions Required Conditions cluster_process SCC Process TensileStress Tensile Stress Initiation Crack Initiation at Surface Defect TensileStress->Initiation SusceptibleMaterial Susceptible Material (this compound) SusceptibleMaterial->Initiation CorrosiveEnvironment Corrosive Environment (e.g., Chlorides) CorrosiveEnvironment->Initiation Propagation Crack Propagation along Grain Boundaries Initiation->Propagation Electrochemical Attack at Crack Tip Failure Component Failure Propagation->Failure Rapid Crack Growth

References

Improving the wear and corrosion resistance of Allcorr through surface modifications.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the wear and corrosion resistance of Allcorr through surface modifications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the surface modification of this compound.

Q1: What is this compound and why is surface modification beneficial?

A1: this compound (UNS N06110) is a nickel-based superalloy containing significant amounts of chromium, molybdenum, and tungsten.[1][2] This composition provides excellent inherent corrosion resistance in a wide range of aggressive environments.[1][3][4] However, for applications demanding enhanced surface hardness and resistance to wear and abrasion, surface modification techniques are employed. These treatments alter the surface properties of the alloy without changing its bulk characteristics, leading to improved performance and extended service life.

Q2: What are the most common surface modification techniques for nickel-based alloys like this compound?

A2: Three common and effective techniques for improving the wear and corrosion resistance of nickel-based alloys are:

  • Laser Surface Melting (LSM): This process uses a high-power laser to melt a thin surface layer, which then rapidly solidifies. This rapid solidification leads to a refined and homogenized microstructure, often resulting in increased hardness and improved corrosion resistance.

  • Thermal Oxidation: This involves heating the alloy in a controlled oxygen-containing atmosphere to grow a dense, adherent oxide layer on the surface. This oxide layer can act as a protective barrier against both wear and corrosion.

  • Plasma Nitriding: This is a thermochemical process where nitrogen ions are diffused into the surface of the material in a vacuum chamber. This creates a hard, wear-resistant case on the surface.[5][6]

Q3: How do I choose the right surface modification technique for my application?

A3: The choice of technique depends on the specific requirements of your experiment.

  • For a significant increase in surface hardness and wear resistance with some improvement in corrosion resistance, Plasma Nitriding is a strong candidate.

  • To improve corrosion resistance, particularly against pitting and crevice corrosion, while also achieving a moderate increase in hardness, Laser Surface Melting is a suitable option.

  • For applications where a protective, insulating layer is desired to enhance both wear and oxidation resistance at elevated temperatures, Thermal Oxidation is often preferred.

Q4: What are the expected improvements in wear and corrosion resistance after surface modification?

A4: The degree of improvement is dependent on the chosen technique and the specific process parameters. Generally, you can expect a significant increase in surface hardness, a reduction in wear rate, and a lower corrosion current density (indicating better corrosion resistance). The tables in Section 2 provide quantitative data from studies on similar nickel-based alloys.

Section 2: Quantitative Data Summary

The following tables summarize the typical effects of different surface modification techniques on the properties of nickel-based superalloys, providing a baseline for expected outcomes with this compound.

Table 1: Hardness and Wear Resistance Improvements

Surface Modification TechniqueMaterialTreatment ParametersResulting Surface Hardness (HV)Wear Rate Reduction (%)
Untreated Nickel-based superalloy-~250-350-
Laser Surface Melting Nickel-based superalloyPower: 200 W, Scan Speed: 1000 mm/s~400-500~30-50
Thermal Oxidation Inconel 600800°C for 100 hours in airOxide scale formationVaries with oxide layer properties
Plasma Nitriding Inconel 718500°C for 4 hours in N₂-H₂ mixture~900-1100~60-80

Note: Data is compiled from studies on various nickel-based superalloys and should be considered indicative for this compound.

Table 2: Corrosion Resistance Enhancements

Surface Modification TechniqueMaterialTest EnvironmentCorrosion Potential (Ecorr) vs. SCECorrosion Current Density (Icorr) (µA/cm²)
Untreated Nickel-based superalloy3.5% NaCl solution~ -0.3 to -0.4 V~ 1.0 - 5.0
Laser Surface Melting Nickel-based superalloy3.5% NaCl solution~ -0.2 to -0.3 V~ 0.1 - 0.5
Thermal Oxidation Inconel 600High-temperature airForms protective oxideNot typically measured by potentiodynamic polarization
Plasma Nitriding Inconel 7183.5% NaCl solutionVaries with processCan increase or decrease depending on phase formation

Note: SCE refers to Saturated Calomel Electrode. Lower Icorr values indicate better corrosion resistance.

Section 3: Experimental Protocols and Troubleshooting

This section provides detailed methodologies for key experiments and troubleshooting guides for issues that may arise.

Laser Surface Melting (LSM)

Experimental Workflow Diagram:

LSM_Workflow cluster_prep Sample Preparation cluster_lsm Laser Surface Melting cluster_char Characterization P1 Cut this compound Sample to Size P2 Grind and Polish Surface (e.g., to 600 grit) P1->P2 P3 Ultrasonically Clean in Acetone/Ethanol P2->P3 L1 Mount Sample in LSM Chamber L2 Set Laser Parameters (Power, Scan Speed, Spot Size) L1->L2 L3 Introduce Shielding Gas (e.g., Argon) L2->L3 L4 Execute Laser Scan Pattern L3->L4 C1 Microstructural Analysis (SEM) L4->C1 C2 Hardness Testing L4->C2 C3 Wear and Corrosion Testing L4->C3

Fig. 1: Experimental workflow for Laser Surface Melting.

Protocol:

  • Sample Preparation:

    • Cut this compound samples to the desired dimensions.

    • Grind the surface to be treated using silicon carbide paper, progressively up to a 600-grit finish.

    • Clean the samples ultrasonically in acetone and then ethanol for 15 minutes each and dry them in air.

  • Laser Surface Melting Procedure:

    • Securely mount the prepared sample in the laser processing chamber.

    • Set the laser parameters. Typical starting parameters for nickel-based superalloys are:

      • Laser Power: 175-200 W[7]

      • Scan Speed: 200-300 mm/s[7]

      • Spot Size: 0.1-0.15 mm[7]

    • Purge the chamber with a shielding gas, such as argon, to prevent oxidation during melting.

    • Initiate the laser scanning process according to the predefined pattern.

  • Post-Treatment Characterization:

    • Analyze the microstructure of the melted zone using Scanning Electron Microscopy (SEM).

    • Measure the surface hardness using a microhardness tester.

    • Conduct wear and corrosion resistance tests as described in sections 3.4 and 3.5.

Troubleshooting Guide:

  • Q: The treated surface is rough and uneven. What could be the cause?

    • A: This could be due to excessive laser power or insufficient scan speed, leading to overheating and material vaporization. Try reducing the laser power or increasing the scan speed. An unstable melt pool can also be a cause; ensure a consistent and pure shielding gas flow.

  • Q: I am observing cracks in the laser-melted zone. How can I prevent this?

    • A: Cracking can result from high thermal stresses during rapid cooling.[8] Preheating the substrate to a moderate temperature (e.g., 200-300°C) can reduce the thermal gradient and minimize cracking. Optimizing the laser energy density (the combination of power, scan speed, and spot size) is also critical.

Thermal Oxidation

Experimental Workflow Diagram:

Thermal_Oxidation_Workflow cluster_prep Sample Preparation cluster_oxidation Thermal Oxidation cluster_char Characterization P1 Prepare this compound Sample (Cut, Grind, Polish) P2 Thoroughly Clean and Degrease P1->P2 O1 Place Sample in Furnace O2 Set Oxidation Temperature and Time O1->O2 O3 Introduce Oxidizing Atmosphere (e.g., Air) O2->O3 O4 Cool Down to Room Temperature O3->O4 C1 Analyze Oxide Layer (SEM, XRD) O4->C1 C2 Adhesion Test (e.g., Tape Test) O4->C2 C3 Wear and Corrosion Testing O4->C3

Fig. 2: Experimental workflow for Thermal Oxidation.

Protocol:

  • Sample Preparation:

    • Prepare the this compound samples as described in the LSM protocol (Section 3.1, Step 1). A clean, smooth surface is crucial for uniform oxide growth.

  • Thermal Oxidation Procedure:

    • Place the cleaned samples in a high-temperature furnace.

    • Set the desired oxidation temperature and duration. For nickel-based alloys, a common temperature range is 800-1000°C for several hours.[9][10][11] A starting point could be 900°C for 24 hours.

    • Introduce the oxidizing atmosphere, typically ambient air.

    • After the treatment time, allow the samples to cool slowly to room temperature inside the furnace to minimize thermal shock and oxide spalling.

  • Post-Treatment Characterization:

    • Characterize the surface oxide layer using SEM for morphology and X-ray Diffraction (XRD) for phase composition.

    • Perform a simple adhesion test (e.g., ASTM D3359 tape test) to check the integrity of the oxide layer.

    • Conduct wear and corrosion tests.

Troubleshooting Guide:

  • Q: The oxide layer is flaking off (spalling). What is the reason?

    • A: Spalling can be caused by a large mismatch in the coefficient of thermal expansion between the oxide and the alloy, or by rapid cooling.[12] Ensure a slow cooling rate after oxidation. The formation of non-protective, porous oxides can also lead to poor adhesion.

  • Q: The oxide layer is not uniform across the surface. How can this be improved?

    • A: Non-uniformity is often due to surface contamination or inconsistent temperature distribution in the furnace. Ensure meticulous cleaning of the sample before treatment and verify the temperature uniformity of your furnace.

Plasma Nitriding

Experimental Workflow Diagram:

Plasma_Nitriding_Workflow cluster_prep Sample Preparation cluster_nitriding Plasma Nitriding cluster_char Characterization P1 Prepare this compound Sample (Cut, Grind, Polish) P2 Ensure Surface is Free of Oxides and Contaminants P1->P2 N1 Load Sample into Vacuum Chamber N2 Evacuate Chamber to High Vacuum N1->N2 N3 Set Process Parameters (Temp, Pressure, Gas Mix) N2->N3 N4 Initiate Plasma and Hold for Duration N3->N4 N5 Cool Under Vacuum N4->N5 C1 Cross-sectional Micrography N5->C1 C2 Microhardness Profile N5->C2 C3 Wear and Corrosion Testing N5->C3

Fig. 3: Experimental workflow for Plasma Nitriding.

Protocol:

  • Sample Preparation:

    • Prepare this compound samples as described in the LSM protocol. It is critical that the surface is free from any oxide layers or contaminants, as these can inhibit the nitriding process.

  • Plasma Nitriding Procedure:

    • Place the cleaned samples into the plasma nitriding vacuum chamber.

    • Evacuate the chamber to a base pressure of around 10⁻³ mbar.

    • Set the process parameters. For nickel-based superalloys, typical parameters are:

      • Temperature: 400-600°C[13]

      • Gas Mixture: A nitrogen and hydrogen mixture (e.g., 80% N₂, 20% H₂)

      • Pressure: 1-10 mbar

      • Duration: 1-4 hours[13]

    • Initiate the plasma. The sample becomes the cathode, and a glow discharge is generated on its surface.

    • Maintain the process parameters for the desired duration.

    • After the treatment, turn off the plasma and allow the samples to cool down under vacuum.

  • Post-Treatment Characterization:

    • Prepare a cross-section of the sample to observe the nitrided case depth using microscopy.

    • Measure the microhardness from the surface into the material to create a hardness profile.

    • Conduct wear and corrosion tests.

Troubleshooting Guide:

  • Q: The surface hardness after nitriding is lower than expected. What could be wrong?

    • A: This can be due to a low nitrogen concentration in the process gas, insufficient treatment time or temperature, or the presence of a passive oxide layer on the surface that prevents nitrogen diffusion.[2] Ensure proper sample cleaning and consider a pre-treatment step of sputter cleaning within the chamber to remove any residual oxides.

  • Q: I'm observing an uneven nitrided case, especially at the edges ("edge effect"). How can I mitigate this?

    • A: The "edge effect" is a common issue in plasma nitriding where sharp corners and edges experience a higher plasma density, leading to excessive nitriding.[14] Lowering the process pressure can help create a more uniform plasma sheath around the sample. Using shielding to cover sharp edges can also be effective.

  • Q: The nitrided layer is brittle and chipping. What is the cause?

    • A: This is often due to the formation of a thick, brittle "white layer" (compound layer) on the surface. This can be controlled by adjusting the gas mixture (e.g., reducing the nitrogen percentage) and the process temperature. A lower temperature and shorter duration will generally produce a thinner, less brittle compound layer.

Wear Resistance Testing

Experimental Workflow Diagram:

Wear_Test_Workflow cluster_setup Test Setup cluster_test Pin-on-Disk Test cluster_analysis Data Analysis S1 Clean and Weigh Sample and Pin/Ball S2 Mount Sample and Pin/Ball in Tribometer S1->S2 S3 Set Test Parameters (Load, Speed, Distance) S2->S3 T1 Apply Normal Load T2 Initiate Rotation and Data Acquisition T1->T2 T3 Monitor Coefficient of Friction T2->T3 T4 Complete Test after Set Distance T3->T4 A1 Clean and Re-weigh Sample and Pin/Ball T4->A1 A3 Measure Wear Track Profile T4->A3 A2 Calculate Mass Loss A1->A2 A4 Calculate Wear Rate A3->A4 Corrosion_Test_Workflow cluster_setup Electrochemical Cell Setup cluster_test Potentiodynamic Polarization cluster_analysis Data Analysis S1 Prepare this compound Sample as Working Electrode S2 Assemble 3-Electrode Cell (WE, RE, CE) S1->S2 S3 Add Electrolyte (e.g., 3.5% NaCl) S2->S3 S4 Deaerate Solution with N2/Ar S3->S4 T1 Measure Open Circuit Potential (OCP) S4->T1 T2 Scan Potential and Record Current T1->T2 T3 Plot Tafel Curve (log I vs. E) T2->T3 A1 Determine Corrosion Potential (Ecorr) T3->A1 A2 Determine Corrosion Current (Icorr) T3->A2 A3 Compare with Untreated Sample A1->A3 A2->A3

References

Strategies for extending the service life of Allcorr equipment.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Allcorr Equipment

Welcome to the this compound Equipment Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to extend the service life of your corrosion analysis equipment and troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical routine checks to extend the life of my this compound equipment?

A1: Regular inspections are crucial for prolonging the operational life of your equipment.[1] Key checks include visually inspecting for signs of wear, corrosion, or damage, especially at connection points.[1][2] Ensure all cables and connectors are secure and free of debris or discoloration.[1] It's also vital to maintain a clean, dry, and temperature-controlled workspace to prevent environmental damage.[1]

Q2: How often should I perform preventive maintenance on my this compound equipment?

A2: A proactive approach to maintenance is essential for longevity and optimal performance.[3] Implementing a preventive maintenance schedule can help you stay ahead of potential issues and minimize unexpected downtime.[4] The frequency of maintenance can be based on the manufacturer's recommendations or industry standards.[5] A general guideline for different maintenance tasks is provided in the table below.

Q3: My readings are noisy or unstable. What are the common causes and how can I fix this?

A3: Noisy or unstable readings are a common issue in electrochemical experiments and can stem from various sources. Unshielded cables can pick up electromagnetic interference, and inadequate solution conductivity can also lead to instability.[6] Using an overly sensitive current range can also introduce noise.[6] To mitigate this, ensure all equipment is properly grounded, preferably in a star-shaped configuration to a single point on a Faraday cage.[7] Using the original shielded cables is recommended as they are designed to protect the signal from external noise.[7] Additionally, placing your electrochemical cell inside a Faraday cage is one of the most effective ways to reduce noise.[7]

Q4: I'm seeing unexpected shifts or sharp breaks in my data. What could be the problem?

A4: Sharp DC shifts or breaks in your data can be an indication of potentiostat oscillation.[8] This can happen when the potentiostat is connected to a capacitive cell, as the additional phase shift can turn the power amplifier into a power oscillator.[8] You should also check your reference electrode; a clogged junction can increase impedance and lead to oscillations.[6][8]

Q5: What is the proper way to store my this compound equipment when not in use?

A5: Proper storage is as important as proper use for extending the lifespan of your equipment.[1] Always store your equipment in a clean, dry, and temperature-controlled environment to prevent corrosion and component failure due to humidity and temperature fluctuations.[1] For specific components like reference electrodes, they should be stored in a suitable electrolyte solution, which is typically the same as the filling solution, to keep the porous tip wet and ensure proper ion conductivity.[9]

Troubleshooting Guides

Issue 1: Potentiostat/Galvanostat Instability or Oscillation

Symptoms:

  • Excessive noise in measurements.

  • Sharp, sudden shifts in voltage or current readings.[8]

  • A "random zigzag line" instead of the expected electrochemical response.[7]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Reference Electrode Impedance Ensure the reference electrode frit is not clogged. Avoid using double-junction or asbestos fiber reference electrodes if possible.[8] Test the reference electrode's potential against a second, known-good reference electrode; the potential difference should be minimal (ideally less than 20 mV for the same type).[7]
Inadequate Grounding Ensure all instruments are connected to a common ground. Use a star-shaped grounding configuration to a single point on a Faraday cage to avoid ground loops.[7]
External Noise Place the electrochemical cell inside a Faraday cage and connect the cage to the potentiostat's ground lead.[7] Ensure the mains frequency filter is correctly set in your software.[7]
Improper Cable Management Use the original shielded cables provided with the instrument. Keep cables as short as necessary, as long cables can act as antennas for noise.[7]
Incorrect Instrument Settings Try slowing down the potentiostat's control amplifier speed settings in the software.[8] Use a less sensitive current range if the most sensitive range is causing instability.[6][8]
Poor Electrode Connections Check that all electrode connections are secure and that clips have not slipped off.[7] Ensure electrodes are properly immersed in the electrolyte and that there are no air bubbles on the electrode surfaces.[7]
Issue 2: Inaccurate or Non-Reproducible Results

Symptoms:

  • Results vary significantly between identical experiments.

  • Measured values are consistently different from expected values.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated or Dirty Electrodes Polish the working electrode to remove any insulating layers that may have formed.[7] Clean the reference electrode according to the manufacturer's instructions.
Incorrect Calibration Regularly calibrate your equipment according to the manufacturer's guidelines or established industry standards to ensure accuracy and repeatability.[5]
Reference Electrode Issues Check the filling solution of the reference electrode to ensure it is at the correct level and free of air bubbles.[9] Store the reference electrode properly in its filling solution when not in use to prevent the tip from drying out.[9]
Environmental Fluctuations Maintain a stable temperature and humidity in the laboratory. The recommended relative humidity for most test equipment is between 20% and 60%.[1]

Preventive Maintenance Schedule

Proactive maintenance is key to extending the life of your this compound equipment and ensuring reliable results.

Frequency Maintenance Task Details
Daily/Before Each Use Visual Inspection Check for any visible signs of wear, damage, or corrosion on the equipment, cables, and connectors.[1][2] Ensure all connections are secure.
Cleanliness Check Ensure the equipment and surrounding workspace are clean and free of debris.[1]
Weekly Electrode Check Inspect and clean electrodes. Check the filling solution of the reference electrode.
Cable and Connector Cleaning Gently clean connectors and ports to remove any dust or grime that could interfere with signal quality.[1]
Monthly Functionality Verification Run a diagnostic test or use a dummy cell to verify that the instrument is functioning correctly.[10]
Quarterly Reservoir Tank Cleaning For equipment with reservoirs, such as salt spray chambers, clean the reservoir tank.[11]
Annually Professional Calibration Schedule a professional calibration of your equipment to ensure it meets accuracy standards.[5]
Thorough Internal Cleaning Perform a more in-depth cleaning of internal components as recommended by the manufacturer.[2]

Experimental Protocols

Protocol 1: Reference Electrode Potential Verification

Objective: To verify the potential of a reference electrode to ensure its accuracy.

Materials:

  • The reference electrode to be tested.

  • A second, known-good reference electrode of the same type.

  • A high-impedance voltmeter or multimeter.

  • A beaker containing the appropriate electrolyte for the reference electrodes.

Methodology:

  • Fill the beaker with the electrolyte solution.

  • Immerse the tips of both the test reference electrode and the known-good reference electrode into the electrolyte.

  • Connect the probes of the voltmeter/multimeter to the connectors of the two reference electrodes.

  • Measure the potential difference between the two electrodes.

  • Allow the reading to stabilize for a few seconds.

  • Interpretation: For two reference electrodes of the same type (e.g., Ag/AgCl), the potential difference should be close to zero. A difference exceeding 20 mV suggests that the test reference electrode may need to be replaced or reconditioned.[7]

Visualizations

Troubleshooting_Workflow start Issue Detected: Inaccurate or Noisy Data check_connections Check Electrode & Cable Connections start->check_connections check_grounding Verify Proper Grounding (Star Configuration, Faraday Cage) check_connections->check_grounding Connections OK issue_resolved Issue Resolved check_connections->issue_resolved Loose Connection Found & Fixed check_electrodes Inspect & Clean Electrodes (Working, Reference, Counter) check_grounding->check_electrodes Grounding OK check_grounding->issue_resolved Grounding Issue Fixed check_ref_electrode Test Reference Electrode Potential check_electrodes->check_ref_electrode Electrodes Clean check_electrodes->issue_resolved Dirty Electrode Cleaned check_settings Review Instrument Settings (Gain, Filters, Scan Rate) check_ref_electrode->check_settings Ref. Electrode OK contact_support Contact Technical Support check_ref_electrode->contact_support Ref. Electrode Faulty run_dummy_cell Run Diagnostic with Dummy Cell check_settings->run_dummy_cell Settings OK check_settings->issue_resolved Settings Adjusted run_dummy_cell->issue_resolved Dummy Cell Test Passes run_dummy_cell->contact_support Dummy Cell Test Fails

Caption: A logical workflow for troubleshooting common experimental issues.

Preventive_Maintenance_Cycle daily Daily: Visual Inspection weekly Weekly: Electrode & Cable Check daily->weekly monthly Monthly: Functionality Verification weekly->monthly annually Annually: Professional Calibration monthly->annually annually->daily Cycle Repeats

Caption: A cyclical diagram of key preventive maintenance tasks.

References

Validation & Comparative

A Head-to-Head Battle in Corrosive Environments: Allcorr vs. Hastelloy C-276 in Acidic Chloride Media

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Allcorr (UNS N06110) and Hastelloy C-276 (UNS N10276) reveals distinct performance characteristics in the aggressive realm of acidic chloride solutions. For researchers, scientists, and drug development professionals selecting materials for demanding applications, understanding these differences is critical for ensuring equipment longevity and process integrity.

Hastelloy C-276, a stalwart in the corrosion-resistant alloy market, demonstrates robust performance across a wide range of acidic and chloride-containing environments.[1][2] this compound, a comparatively newer nickel-chromium-molybdenum alloy, presents itself as a formidable alternative, particularly in specific oxidizing conditions.[3][4] This guide provides a detailed comparative analysis based on available experimental data, outlining the strengths and weaknesses of each alloy in acidic chloride media.

Chemical Composition: A Tale of Two Alloys

The performance of these alloys is fundamentally rooted in their elemental composition. While both are nickel-based, the precise balance of chromium, molybdenum, and other elements dictates their resistance to various forms of corrosion.

Table 1: Nominal Chemical Composition of this compound and Hastelloy C-276 (% by weight)

ElementThis compound (UNS N06110)Hastelloy C-276 (UNS N10276)
Nickel (Ni)Balance~57 (Balance)
Chromium (Cr)22.0 - 24.014.5 - 16.5[1]
Molybdenum (Mo)12.0 - 14.015.0 - 17.0[1]
Iron (Fe)4.0 - 7.04.0 - 7.0[1]
Tungsten (W)-3.0 - 4.5[1]
Cobalt (Co)2.5 max2.5 max
Manganese (Mn)1.0 max1.0 max
Vanadium (V)-0.35 max
Silicon (Si)0.08 max0.08 max
Carbon (C)0.01 max0.01 max

Corrosion Resistance in Acidic Chloride Media: A Quantitative Look

Direct comparative studies in hydrochloric acid have shown that both alloys exhibit excellent resistance, though performance can vary with acid concentration and temperature. A study by Corbett and Morrison evaluated the corrosion resistance of this compound and Hastelloy C-276 in various acidic solutions.[3] While the full quantitative data from this specific study is not publicly available, the research highlighted the performance of both alloys in challenging corrosive environments.

For Hastelloy C-276, extensive data is available. For instance, in 1% boiling hydrochloric acid, a corrosion rate of 13.3 mpy has been reported.[1] At higher concentrations and temperatures, such as 20% HCl at 100°C, the corrosion rate increases significantly to 154 mpy.[1]

To provide a clearer picture, the following table summarizes available corrosion data for Hastelloy C-276 in hydrochloric acid. Data for this compound in similar conditions is more limited in the public domain, but the available literature suggests it is highly resistant to general and localized corrosion.[5]

Table 2: Corrosion Rate of Hastelloy C-276 in Hydrochloric Acid

Acid Concentration (%)Temperature (°C)Corrosion Rate (mpy)
1Boiling13.3[1]
20100154[1]
All ConcentrationsRoom TemperatureResistant[2]
Up to ~49°CAll ConcentrationsSuccessfully Employed[2]

Pitting and Crevice Corrosion Resistance

In chloride-containing environments, resistance to localized corrosion, such as pitting and crevice corrosion, is paramount. The high molybdenum and chromium content in Hastelloy C-276 provides excellent resistance to these forms of attack. This compound is also characterized by its outstanding resistance to pitting and crevice corrosion.[5]

Experimental Protocols

The data presented for these alloys is typically generated following standardized experimental protocols to ensure accuracy and comparability.

Immersion Corrosion Testing (ASTM G31)

This method is a cornerstone for determining the general corrosion rate of a material in a specific environment.

cluster_prep Specimen Preparation cluster_exposure Corrosion Exposure cluster_analysis Post-Exposure Analysis p1 Cut specimens to size p2 Grind and polish surfaces p1->p2 p3 Clean and degrease p2->p3 p4 Weigh specimens p3->p4 e1 Immerse specimens in acidic chloride solution p4->e1 e2 Maintain constant temperature e1->e2 e3 Control exposure duration e2->e3 a1 Remove specimens e3->a1 a2 Clean to remove corrosion products a1->a2 a3 Reweigh specimens a2->a3 a4 Calculate corrosion rate a3->a4

Figure 1: ASTM G31 Immersion Corrosion Testing Workflow.
Pitting and Crevice Corrosion Testing (ASTM G48)

This standard provides methods for evaluating an alloy's resistance to localized corrosion in a ferric chloride solution, which is a highly aggressive oxidizing chloride environment.

cluster_setup Test Setup cluster_testing Testing Procedure cluster_evaluation Evaluation s1 Prepare specimens s2 Attach crevice formers (for crevice test) s1->s2 s3 Place in ferric chloride solution s1->s3 s2->s3 t1 Expose for a specified duration (e.g., 72 hours) s3->t1 t2 Maintain a constant temperature t1->t2 ev1 Visually inspect for pitting and crevice corrosion t2->ev1 ev2 Measure weight loss ev1->ev2

Figure 2: ASTM G48 Pitting and Crevice Corrosion Test Workflow.

Logical Relationship in Corrosion Mechanism

The corrosion resistance of both this compound and Hastelloy C-276 in acidic chloride media is primarily due to the formation of a passive protective film on their surfaces. The stability of this film is crucial in preventing corrosive attack.

cluster_environment Corrosive Environment cluster_alloy Alloy Surface Acidic Chloride\nSolution (e.g., HCl) Acidic Chloride Solution (e.g., HCl) Passive Film\n(Cr2O3, MoO2) Passive Film (Cr2O3, MoO2) Acidic Chloride\nSolution (e.g., HCl)->Passive Film\n(Cr2O3, MoO2) Attack Alloy Substrate Alloy Substrate Passive Film\n(Cr2O3, MoO2)->Alloy Substrate Protects

References

Allcorr vs. Inconel 625: A Comprehensive Comparison of Corrosion Resistance and Cost

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding environments of chemical processing, aerospace, and marine applications, the selection of materials with superior corrosion resistance is paramount. Among the high-performance nickel-based alloys, Allcorr (UNS N06110) and Inconel 625 (UNS N06625) are notable contenders. This guide provides an objective comparison of their corrosion resistance and cost, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed material selection decisions.

Executive Summary

Both this compound and Inconel 625 are nickel-chromium-molybdenum alloys renowned for their excellent resistance to a wide range of corrosive environments. Inconel 625 is a well-established and extensively documented alloy with a long history of successful applications.[1] this compound, a newer alloy, was developed to offer a cost-effective alternative with comparable or, in some cases, superior corrosion resistance, particularly in oxidizing environments due to its higher chromium content.[2] While extensive quantitative corrosion data for Inconel 625 is readily available, specific, publicly accessible experimental data for this compound is more limited, with much of the comparative analysis found in conference papers and specialized publications.

Chemical Composition

The elemental composition of an alloy is fundamental to its corrosion resistance and mechanical properties. The table below outlines the nominal chemical compositions of this compound and Inconel 625.

Table 1: Nominal Chemical Composition (wt. %)

ElementThis compound (UNS N06110)Inconel 625 (UNS N06625)
Nickel (Ni)51.000 min58.0 min
Chromium (Cr)28.000 - 33.00020.0 - 23.0
Molybdenum (Mo)9.000 - 12.0008.0 - 10.0
Iron (Fe)1.000 max5.0 max
Niobium (Nb) + Tantalum (Ta)1.000 max3.15 - 4.15
Tungsten (W)1.000 - 4.000-
Carbon (C)0.150 max0.10 max
Manganese (Mn)1.000 max0.50 max
Silicon (Si)1.000 max0.50 max
Phosphorus (P)0.015 max0.015 max
Sulfur (S)0.015 max0.015 max
Aluminum (Al)1.000 max0.40 max
Titanium (Ti)1.000 max0.40 max

Source:[3]

Corrosion Resistance: A Comparative Analysis

Both alloys exhibit exceptional resistance to a broad spectrum of corrosive media, from acidic to alkaline environments.

General Corrosion

Inconel 625 is known for its excellent resistance to both oxidizing and non-oxidizing acids.[4] this compound, with its higher chromium content, is suggested to have superior resistance in oxidizing environments.[2] A comparative study by Corbett and Morrison investigated the performance of both alloys in various acids, including nitric, hydrochloric, formic, and sulfuric acid.[5] While the full quantitative results of this study are not publicly available, the abstract indicates that both alloys were deemed acceptable for many of the highly corrosive process streams in a complex chemical facility.[5]

Table 2: General Corrosion Rate Comparison in Acidic Environments

EnvironmentThis compound (UNS N06110)Inconel 625 (UNS N06625)
Sulfuric Acid (H₂SO₄)Data not publicly available<0.5 mm/yr in many concentrations at temperatures below 100°C[6]
Hydrochloric Acid (HCl)Data not publicly availableGood resistance in various concentrations at moderate temperatures.
Nitric Acid (HNO₃)Data not publicly availableGood resistance.[4]
Phosphoric Acid (H₃PO₄)Data not publicly availableGood resistance.[4]
Formic Acid (HCOOH)Data not publicly availableData not publicly available

Note: The lack of publicly available, quantitative corrosion rate data for this compound in these specific environments is a significant limitation in a direct comparison.

Pitting and Crevice Corrosion

Resistance to localized corrosion, such as pitting and crevice corrosion, is critical in chloride-containing environments. The Pitting Resistance Equivalent Number (PREN) is often used as a theoretical indicator of an alloy's resistance to pitting corrosion. The formula is PREN = %Cr + 3.3 * %Mo + 16 * %N. While not a definitive measure, it provides a useful comparison.

Based on their compositions, both alloys are expected to have high PREN values and, consequently, excellent resistance to pitting and crevice corrosion. Inconel 625 has demonstrated outstanding resistance to pitting and crevice corrosion in seawater and other chloride-rich environments.[1] this compound is also characterized by its outstanding resistance to pitting and crevice corrosion.[6]

Table 3: Pitting and Crevice Corrosion Resistance

Test / ParameterThis compound (UNS N06110)Inconel 625 (UNS N06625)
ASTM G48 Method A (Ferric Chloride Pitting Test) Results not publicly availableGenerally shows very low to no weight loss at appropriate test temperatures.
Critical Pitting Temperature (CPT) Data not publicly availableHigh CPT values, though specific values vary with test conditions.
Critical Crevice Temperature (CCT) Data not publicly availableHigh CCT values, though specific values vary with test conditions.

Note: Access to the full results of comparative studies, such as the one conducted by Corbett and Morrison which included ferric chloride solutions, would be necessary for a direct quantitative comparison.

Cost Comparison

Inconel 625 is a premium alloy, and its cost is a significant factor in material selection.[7] this compound was developed as a more cost-effective alternative. While precise, real-time pricing is subject to market fluctuations, the relative cost can be considered.

Table 4: Estimated Cost Comparison

AlloyFormEstimated Price (USD/kg)
This compound (UNS N06110)VariousData not readily available, but generally considered to be competitive with or lower than other high-performance nickel alloys.
Inconel 625 (UNS N06625)Plate$47 - $56[8]
Pipe (Seamless)$47 - $56[8]
Forging~$44[5]

Note: Prices are for estimation purposes only and can vary significantly based on the supplier, quantity, and market conditions as of late 2025.

Experimental Protocols

The following are summaries of standard experimental protocols used to evaluate the corrosion resistance of nickel-based alloys.

ASTM G31: Standard Practice for Laboratory Immersion Corrosion Testing of Metals

This practice covers the basic procedures for conducting laboratory immersion corrosion tests to determine the mass loss of a metal in a specific chemical environment.

  • Specimen Preparation: Test specimens are precisely measured and cleaned to remove any surface contaminants. The initial weight is accurately recorded.

  • Apparatus: A suitable reaction vessel, typically a glass flask, is used to contain the test solution. The setup may include a condenser to prevent evaporation, a temperature control system, and a means for aeration or deaeration.

  • Test Conditions: The test solution is prepared to the desired concentration. The temperature and duration of the test are controlled and documented.

  • Evaluation: After the exposure period, the specimens are cleaned to remove corrosion products according to standardized procedures. The final weight is measured, and the mass loss is calculated. The corrosion rate is typically expressed in millimeters per year (mm/yr) or mils per year (mpy).

ASTM G48: Standard Test Methods for Pitting and Crevice Corrosion Resistance of Stainless Steels and Related Alloys by Use of Ferric Chloride Solution

These test methods are used to determine the resistance of alloys to pitting and crevice corrosion in a highly oxidizing chloride environment.

  • Method A (Pitting Test): A specimen is immersed in a 6% ferric chloride solution for a specified period (typically 72 hours) at a constant temperature. After exposure, the specimen is examined for pitting, and the weight loss is measured.

  • Method B (Crevice Test): This method is similar to Method A, but crevice washers are attached to the specimen to create a standardized crevice site. The specimen is then immersed in the ferric chloride solution, and after the test, it is examined for crevice corrosion.

  • Methods C and E (Critical Pitting Temperature Test): These methods are used to determine the critical pitting temperature (CPT), which is the minimum temperature at which pitting initiates in the ferric chloride solution within a 72-hour period.

  • Methods D and F (Critical Crevice Temperature Test): These methods are used to determine the critical crevice temperature (CCT), the minimum temperature at which crevice corrosion initiates.

Material Selection Pathway

The following diagram illustrates a logical workflow for selecting between this compound and Inconel 625 based on key decision criteria.

MaterialSelection cluster_selection Evaluation start Define Application Requirements env Corrosive Environment (Oxidizing, Reducing, Chlorides) start->env Analyze cost Cost Constraints start->cost Analyze data_availability Data Availability for Specific Environment env->data_availability Requires This compound This compound (UNS N06110) cost->this compound Potentially Lower Cost inconel Inconel 625 (UNS N06625) cost->inconel Higher Cost data_availability->this compound Limited Data, Potential for Superior Performance in Oxidizing Environments data_availability->inconel Sufficient Data Available decision Select Optimal Alloy This compound->decision Chosen for Cost-Effectiveness & Specific Oxidizing Environments inconel->decision Chosen for Well-Documented Performance

References

A Comparative Guide to the Long-Term Stability and Reliability of Allcorr® (UNS N06110) Welds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Allcorr® (UNS N06110), a nickel-chromium-molybdenum alloy, with other corrosion-resistant alloys (CRAs) commonly used in demanding environments such as pharmaceutical and biopharmaceutical manufacturing. The focus is on the long-term stability and reliability of welded components, which are often critical points for potential failure in processing equipment.

This compound® is engineered for service in highly corrosive environments, offering notable resistance to both oxidizing and reducing media.[1] Its performance, particularly in welded applications, is critical for ensuring the longevity and purity of processes in drug development and manufacturing. This guide synthesizes available experimental data to offer an objective comparison with established alternatives like Hastelloy C-276.

Quantitative Performance Data

The long-term stability of a weld is intrinsically linked to its corrosion resistance. The following tables summarize key quantitative data for this compound® and its alternatives.

Table 1: Chemical Composition of this compound® and Alternative Corrosion-Resistant Alloys

Element This compound® (UNS N06110) Hastelloy C-276 (UNS N10276) Alloy 22 (UNS N06022) Alloy 59 (UNS N06059)
Nickel (Ni) 51.0 minBalance (~57)Balance (~56)Balance (~59)
Chromium (Cr) 28.0 - 33.014.5 - 16.520.0 - 22.522.0 - 24.0
Molybdenum (Mo) 9.0 - 12.015.0 - 17.012.5 - 14.515.0 - 16.5
Tungsten (W) 1.0 - 4.03.0 - 4.52.5 - 3.5-
Iron (Fe) 1.0 max4.0 - 7.02.0 - 6.01.5 max
Carbon (C) 0.15 max0.01 max0.015 max0.01 max
Silicon (Si) 1.0 max0.08 max0.08 max0.1 max

Note: Values are in weight percent. Data sourced from various material datasheets.[2][3]

Table 2: Comparative Corrosion Rates in Standardized Testing

This table presents data from ASTM G28, a standard practice for detecting susceptibility to intergranular corrosion in wrought, nickel-rich, chromium-bearing alloys.

Alloy (UNS No.) Trade Name Test Method Test Duration (hours) Corrosion Rate (mm/year) Corrosion Rate (mils/year)
N06110 This compound® ASTM G28-B240.6425
N10276 Hastelloy C-276 ASTM G28-A241.040
N06455 Hastelloy C-4 ASTM G28-A240.4317

Source: ASM Digital Library.[4] The lower corrosion rate for this compound® in the ASTM G28-B test suggests a high resistance to intergranular attack in the tested environment.

Table 3: Mechanical Properties of this compound® (Annealed Condition)

While specific long-term data on aged welds is limited, the properties of the base metal provide a benchmark for performance expectations.

Mechanical Property Value
Tensile Strength (min) 621 MPa
Yield Strength (min) 276 MPa
Elongation (min) 50%

Source: Material Datasheet for UNS N06110.[2]

Experimental Protocols

To ensure objective and reproducible results, standardized testing methodologies are crucial. The data presented in this guide is primarily based on the following experimental protocols.

ASTM G28: Standard Test Methods for Detecting Susceptibility to Intergranular Corrosion in Wrought, Nickel-Rich, Chromium-Bearing Alloys

This standard is a key method for assessing the corrosion resistance of nickel alloys in an as-welded or heat-treated condition.[4]

  • Objective: To determine the susceptibility of nickel-rich alloys to intergranular corrosion, which can be exacerbated by welding.

  • Methodology:

    • Method A (Ferric Sulfate-Sulfuric Acid Test): Specimens are immersed in a boiling solution of 50% sulfuric acid containing ferric sulfate for a specified period (e.g., 24 hours).[4] This test is particularly aggressive and is used for alloys like Hastelloy C-276.[4]

    • Method B (Mixed Acid-Oxidizing Salt Test): This method uses a boiling solution of sulfuric acid, hydrochloric acid, ferric chloride, and cupric chloride. It is applied to alloys such as this compound®.[4]

    • Evaluation: After the immersion period, the specimens are cleaned, and the mass loss is measured. This is then converted to a corrosion rate (e.g., in mm/year or mils/year). A lower corrosion rate indicates better resistance to intergranular attack.

ASTM G48: Standard Test Methods for Pitting and Crevice Corrosion Resistance of Stainless Steels and Related Alloys by Use of Ferric Chloride Solution

This test is vital for materials used in chloride-rich environments, which are common in pharmaceutical applications.

  • Objective: To evaluate the resistance of an alloy to pitting and crevice corrosion.

  • Methodology:

    • Specimens, which can include welded sections, are exposed to a 6% ferric chloride solution for a 72-hour period at a constant temperature.

    • For crevice corrosion testing, a crevice-forming device is attached to the specimen.

    • Evaluation: The specimens are inspected for pitting and crevice corrosion, and the critical pitting temperature (CPT) or critical crevice temperature (CCT) can be determined.

Visualizing Experimental and Logical Workflows

Workflow for Evaluating Weldment Corrosion Resistance

The following diagram illustrates the typical workflow for assessing the corrosion resistance of a welded alloy sample, from preparation to final analysis.

G cluster_prep Sample Preparation cluster_test Corrosion Testing cluster_analysis Analysis & Evaluation p1 Alloy Plate Procurement (e.g., UNS N06110) p2 Welding Process (e.g., GTAW, GMAW) p1->p2 p3 Weld Sample Extraction p2->p3 t1 ASTM G28 (Intergranular Corrosion) p3->t1 Exposure to Corrosive Media t2 ASTM G48 (Pitting/Crevice Corrosion) p3->t2 Exposure to Corrosive Media a1 Mass Loss Measurement t1->a1 a2 Microscopic Examination t2->a2 a3 Corrosion Rate Calculation a1->a3 a4 Performance Comparison a2->a4 a3->a4

Workflow for assessing weldment corrosion resistance.

Logical Relationship for Alloy Selection in Pharmaceutical Applications

This diagram outlines the decision-making process for selecting a corrosion-resistant alloy for use in pharmaceutical equipment.

G start Start: Need for Corrosion-Resistant Material env Define Operating Environment (e.g., Chlorides, High Purity Water) start->env weld Is Welding Required? env->weld alloys Identify Candidate Alloys (this compound, Hastelloy C-276, etc.) weld->alloys Yes data Review Weld Performance Data (Corrosion, Mechanical Stability) alloys->data select Select Optimal Alloy data->select

Decision pathway for alloy selection in pharma.

Comparison and Alternatives

This compound® (UNS N06110)

  • Strengths: this compound® exhibits excellent resistance to a wide array of corrosive media.[1] Its performance in the ASTM G28-B test suggests strong resistance to intergranular corrosion, a critical factor for weld stability.[4]

  • Welding Considerations: As with other nickel alloys, welding this compound® requires careful attention to cleanliness to prevent contamination and potential cracking. The use of low heat input processes is generally recommended. Modern nickel alloys with low carbon and silicon content, like this compound®, are designed to be used in the as-welded condition with a reduced risk of intergranular attack.[5]

Hastelloy C-276 (UNS N10276)

  • Strengths: Hastelloy C-276 is a widely used and well-documented alloy with a long history of reliable performance. It is known for its exceptional resistance to pitting, crevice corrosion, and stress corrosion cracking, particularly in chloride-containing environments.[6] Its low carbon and silicon content mean it resists the formation of grain boundary precipitates in the weld heat-affected zone, making it suitable for most chemical process applications in the as-welded condition.[6]

  • Welding Considerations: C-276 is readily weldable using various methods. Due to its proven performance, extensive data is available on its welding characteristics and long-term stability.

Other Alternatives for Pharmaceutical Applications

  • Superaustenitic Stainless Steels (e.g., AL-6XN - UNS N08367): These alloys contain high levels of molybdenum and nitrogen, providing excellent resistance to chloride-induced corrosion, surpassing that of standard 300-series stainless steels.

  • Alloy 22 (UNS N06022): Another nickel-chromium-molybdenum alloy that is frequently used in the biopharmaceutical industry due to its high corrosion resistance.[7]

Conclusion

The long-term stability and reliability of welds in corrosive environments are paramount for the safety, purity, and efficiency of pharmaceutical and scientific processes. This compound® (UNS N06110) demonstrates strong performance in standardized corrosion tests, positioning it as a viable material for such applications.

The selection between this compound®, Hastelloy C-276, and other high-performance alloys will depend on the specific chemical environment, temperature, and mechanical stresses expected in the application. While standardized tests provide a valuable baseline, for critical applications, it is recommended to conduct further testing that closely simulates the intended service conditions. The data and workflows presented in this guide offer a framework for making an informed, data-driven decision.

References

A Comparative Analysis of Corrosion Resistance: 304 Stainless Steel vs. 316L Stainless Steel vs. Hastelloy C-276

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental verification of the corrosion resistance of three prominent alloys. This document provides a detailed comparison of 304 Stainless Steel, 316L Stainless Steel, and Hastelloy C-276 against pitting, crevice, and galvanic corrosion, supported by experimental data and standardized testing protocols.

In the demanding environments of research, and pharmaceutical manufacturing, the selection of materials with appropriate corrosion resistance is paramount to ensure product purity, equipment longevity, and operational safety. This guide offers an objective comparison of three widely used alloys: 304 Stainless Steel, 316L Stainless Steel, and Hastelloy C-276. The performance of these materials is evaluated based on their resistance to common forms of localized corrosion, with supporting data from standardized experimental tests.

Executive Summary of Material Performance

The selection of an appropriate alloy is a critical decision that balances cost and performance. While 304 stainless steel is a versatile and economical option for general applications, 316L stainless steel, with the addition of molybdenum, offers enhanced resistance to chlorides and acids.[1] For the most demanding applications involving aggressive corrosive media, high temperatures, and stress, Hastelloy C-276, a nickel-molybdenum-chromium superalloy, provides a superior level of protection.

The following sections provide detailed experimental data and protocols to substantiate these performance distinctions.

Pitting and Crevice Corrosion Resistance

Pitting and crevice corrosion are localized forms of corrosion that can lead to premature failure of components, especially in environments containing chlorides. The ASTM G48 standard is a widely accepted method for evaluating the resistance of stainless steels and related alloys to these types of corrosion using a ferric chloride solution.[2]

Experimental Protocol: ASTM G48 - Pitting and Crevice Corrosion Testing

The ASTM G48 test involves the exposure of a material specimen to a 6% ferric chloride solution for a specified duration (typically 24-72 hours) at a controlled temperature.[2] The assessment of corrosion resistance is based on weight loss measurements and microscopic examination for the presence and depth of pitting and crevice corrosion.

  • Method A (Pitting Test): The specimen is immersed in the ferric chloride solution to determine its relative pitting resistance.

  • Method B (Crevice Test): The specimen is fitted with crevice-formers (TFE-fluorocarbon blocks) to simulate a stagnant microenvironment where crevice corrosion is likely to occur.[3]

  • Methods C, D, E, and F (Critical Temperature Tests): These methods are used to determine the critical pitting temperature (CPT) and critical crevice temperature (CCT), which are the minimum temperatures at which pitting and crevice corrosion initiate, respectively. An attack is considered to have occurred if pits or crevices of a certain depth (e.g., ≥0.025 mm) are observed.[4]

Experimental Workflow for ASTM G48 Pitting and Crevice Corrosion Testing

cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Analysis prep_sample Prepare Test Specimen clean_sample Clean and Weigh Specimen prep_sample->clean_sample immerse Immerse in 6% FeCl3 Solution clean_sample->immerse control_temp Maintain Constant Temperature immerse->control_temp remove_clean Remove, Clean, and Re-weigh control_temp->remove_clean micro_exam Microscopic Examination remove_clean->micro_exam end end micro_exam->end Report Results

Workflow for ASTM G48 Pitting and Crevice Corrosion Testing.

Comparative Data for Pitting and Crevice Corrosion

The following table summarizes the performance of the three alloys in pitting and crevice corrosion tests.

Parameter 304 Stainless Steel 316L Stainless Steel Hastelloy C-276
Pitting Resistance Susceptible in chloride environments.[5]More resistant than 304 due to molybdenum content, but can still pit in aggressive chloride solutions.[6][7]Excellent resistance to pitting in a wide range of aggressive media.
Crevice Corrosion Resistance Prone to crevice corrosion.Superior to 304, but can be susceptible in tight crevices and at elevated temperatures.High resistance to crevice corrosion, even in hot chloride environments.
Critical Pitting Temperature (CPT) in 6% FeCl₃ Low~25-35°C>100°C
Critical Crevice Temperature (CCT) in 6% FeCl₃ <0°C~0-5°C[8]~70-80°C

Note: CPT and CCT values can vary based on specific material composition, surface finish, and test conditions.

Galvanic Corrosion Resistance

Galvanic corrosion occurs when two dissimilar metals are in electrical contact in the presence of an electrolyte. The less noble metal will corrode preferentially. The galvanic series ranks metals and alloys based on their electrochemical potential in a given electrolyte, such as seawater.[9][10] The farther apart two metals are in the series, the greater the potential for galvanic corrosion.[11]

Experimental Protocol: ASTM G71 - Galvanic Corrosion Testing

The ASTM G71 standard provides a guide for conducting and evaluating galvanic corrosion tests. The procedure typically involves:

  • Material Coupling: Electrically connecting specimens of the dissimilar metals.

  • Electrolyte Immersion: Immersing the coupled specimens in a relevant electrolyte (e.g., seawater).

  • Measurement: Monitoring the galvanic current and potential difference between the two metals over time.

  • Analysis: Assessing the extent of corrosion on the less noble metal through weight loss measurements and visual inspection.

Experimental Workflow for ASTM G71 Galvanic Corrosion Testing

cluster_setup Test Setup cluster_exposure Exposure cluster_evaluation Evaluation select_metals Select Dissimilar Metals couple_metals Electrically Couple Specimens select_metals->couple_metals immerse Immerse in Electrolyte couple_metals->immerse monitor Monitor Galvanic Current & Potential immerse->monitor remove_inspect Remove and Visually Inspect monitor->remove_inspect weigh Measure Weight Loss remove_inspect->weigh end end weigh->end Determine Corrosion Rate

Workflow for ASTM G71 Galvanic Corrosion Testing.

Galvanic Series and Compatibility

The following table presents a simplified galvanic series in seawater, indicating the relative nobility of the three alloys.

Material Relative Nobility in Seawater
Hastelloy C-276 (Passive) Most Noble (Cathodic)
316L Stainless Steel (Passive) Noble (Cathodic)
304 Stainless Steel (Passive) Less Noble (Anodic)
316L Stainless Steel (Active) Less Noble (Anodic)
304 Stainless Steel (Active) Least Noble (Anodic)

Source: Adapted from various galvanic series tables.[9][10][12][13]

Interpretation:

  • When any of these three alloys are coupled with a less noble metal (e.g., carbon steel, aluminum), they will act as the cathode and accelerate the corrosion of the less noble metal.

  • When coupled with each other, 304 stainless steel is the most likely to corrode, while Hastelloy C-276 is the most resistant. The potential for galvanic corrosion between 304 and 316L stainless steel is generally low, but 304 will be the more active member of the couple.[11]

General Corrosion Rates in Seawater

While localized corrosion is often the primary concern for these alloys, understanding their general corrosion rates in common environments like seawater provides a baseline for their performance.

Experimental Protocol: Weight Loss Immersion Testing

A common method for determining general corrosion rates is through simple immersion testing. Weighed specimens are exposed to the corrosive environment for an extended period. After exposure, the specimens are cleaned to remove corrosion products, and the weight loss is measured. The corrosion rate is then calculated in units such as millimeters per year (mm/yr) or mils per year (mpy).

Comparative Corrosion Rate Data in Seawater
Alloy Typical Corrosion Rate in Seawater (mm/year)
304 Stainless Steel Not generally recommended for continuous seawater immersion due to susceptibility to pitting and crevice corrosion.
316L Stainless Steel < 0.0025
Hastelloy C-276 < 0.001

Note: These are general values and can be influenced by factors such as temperature, oxygen levels, and water velocity.

Conclusion

The experimental data clearly demonstrates a tiered performance among the three alloys.

  • 304 Stainless Steel is a cost-effective choice for applications with low chloride exposure and where the risk of crevice formation is minimal.[1]

  • 316L Stainless Steel offers a significant improvement in resistance to pitting and crevice corrosion, making it suitable for many marine and chemical applications.[7]

  • Hastelloy C-276 provides the highest level of corrosion resistance across all tested categories and is the preferred material for critical applications in highly corrosive environments where reliability is non-negotiable.

The selection of the appropriate alloy requires a thorough evaluation of the service environment, including chemical composition, temperature, and the potential for galvanic interactions. The data and protocols presented in this guide provide a foundation for making informed material selection decisions to ensure the integrity and longevity of critical equipment.

References

A Comparative Guide to Allcorr and Titanium Alloys in Corrosive Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting materials with optimal corrosion resistance is paramount to ensuring the integrity and longevity of critical equipment. This guide provides an in-depth comparison of Allcorr (UNS N06110), a nickel-based superalloy, and various titanium alloys, focusing on their performance in aggressive corrosive environments. The information presented is supported by experimental data to facilitate informed material selection.

Introduction to this compound and Titanium Alloys

This compound (UNS N06110) is a nickel-chromium-molybdenum alloy designed for service in highly corrosive environments. Its high chromium content imparts excellent resistance to oxidizing media, while the molybdenum enhances its resistance to reducing acids and localized corrosion, such as pitting and crevice corrosion.[1][2] this compound is known for its exceptional resistance to a wide range of chemical process environments.[2]

Titanium and its alloys are renowned for their high strength-to-weight ratio and outstanding corrosion resistance.[3] This resistance is attributed to the formation of a stable, protective, and strongly adherent oxide film on the metal's surface.[1] This passive layer provides immunity to corrosion in many oxidizing, neutral, and inhibited reducing conditions.[4] Commercially pure titanium grades and certain alloys with additions of palladium (e.g., Grade 7) or molybdenum and nickel (e.g., Grade 12) are widely used in the chemical processing industry.[5][6]

Quantitative Corrosion Data

The following tables summarize the corrosion rates of this compound and various titanium alloys in different corrosive media. It is important to note that direct comparisons can be challenging as data is often generated under slightly different conditions. The provided data is collated from various sources to offer a comparative overview.

Table 1: Corrosion Rates in Sulfuric Acid (H₂SO₄)

AlloyConcentration (wt%)Temperature (°C)Corrosion Rate (mm/year)
This compound (UNS N06110) 10Boiling<0.13
This compound (UNS N06110) 5093<0.5
Titanium Grade 2 525 (Room Temp)Low (Resistant)[5]
Titanium Grade 2 200Low (Resistant)[5]
Titanium Grade 2 0.5BoilingHigh (Not Resistant)[5]
Titanium Grade 7 7BoilingLow (Resistant)[5]
Titanium Grade 7 4525 (Room Temp)Low (Resistant)[5]
Titanium Grade 12 1BoilingLow (Resistant)[5]

Table 2: Corrosion Rates in Hydrochloric Acid (HCl)

AlloyConcentration (wt%)Temperature (°C)Corrosion Rate (mm/year)
This compound (UNS N06110) 1Boiling0.13 - 1.3
This compound (UNS N06110) 1066>1.3
Titanium Grade 2 725 (Room Temp)Low (Resistant)[5]
Titanium Grade 2 Pure25 (Room Temp)0.38[7]
Titanium Grade 7 2725 (Room Temp)Low (Resistant)[5]
Titanium Grade 7 Pure25 (Room Temp)0.05[7]

Table 3: Performance in Chloride Environments

AlloyEnvironmentTemperature (°C)Performance
This compound (UNS N06110) Acidified Ferric Chloride-Excellent pitting and crevice corrosion resistance reported.
Titanium Grade 2 10% Ferric Chloride250.002 mm/year[8]
Titanium Alloys SeawaterUp to 260Negligible corrosion, no pitting or crevice corrosion observed.[9]
Titanium Alloys Hot Aqueous Chlorides>70Susceptible to crevice corrosion.[10]

Experimental Protocols

The data presented in this guide is derived from standardized corrosion testing methodologies, primarily those developed by ASTM International. These protocols ensure reproducibility and allow for comparative evaluation of different materials.

Immersion Corrosion Testing (ASTM G31)

This method is used to determine the general corrosion rate of a material in a specific chemical environment.

  • Specimen Preparation: Test coupons of the alloy with known surface area and weight are prepared. The surface is typically ground to a uniform finish.

  • Test Apparatus: The coupons are suspended in a glass flask containing the test solution. The flask is equipped with a condenser to prevent changes in solution concentration due to evaporation. The temperature of the solution is controlled using a water bath or heating mantle.

  • Procedure:

    • The prepared and weighed coupons are immersed in the corrosive medium for a specified duration (e.g., 24 to 240 hours).

    • The temperature of the solution is maintained at a constant level throughout the test.

    • After the exposure period, the coupons are removed, cleaned to remove any corrosion products, and reweighed.

  • Data Evaluation: The weight loss is used to calculate the corrosion rate, typically expressed in millimeters per year (mm/year) or mils per year (mpy).

Pitting and Crevice Corrosion Testing (ASTM G48)

This standard provides methods to assess the resistance of stainless steels and related alloys (including nickel-based alloys and titanium) to localized corrosion.

  • Test Solution: A solution of 6% ferric chloride (FeCl₃) is used as the aggressive test medium.

  • Method A (Pitting Test):

    • The test specimen is immersed in the ferric chloride solution for a period of 72 hours at a constant temperature.

    • After exposure, the specimen is inspected for the presence of pitting. The number of pits and their depth can be measured.

  • Method B (Crevice Test):

    • A crevice is created on the specimen using a crevice washer (typically made of an inert material like PTFE) and a torque wrench to apply a specific pressure.

    • The assembly is then immersed in the ferric chloride solution for 72 hours.

    • Post-test evaluation involves inspecting the area under the crevice washer for signs of corrosion.

  • Critical Pitting/Crevice Temperature (CPT/CCT): These tests can be performed at various temperatures to determine the critical temperature at which pitting or crevice corrosion initiates.

Electrochemical Corrosion Testing (ASTM G5 and G59)

These methods provide insights into the electrochemical behavior of the alloys, including their passivation characteristics and susceptibility to localized corrosion.

  • Apparatus: A standard three-electrode electrochemical cell is used, consisting of a working electrode (the test specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite). A potentiostat is used to control the potential of the working electrode and measure the resulting current.

  • Procedure (Potentiodynamic Polarization):

    • The specimen is immersed in the test electrolyte, and the open-circuit potential (OCP) is allowed to stabilize.

    • The potential is then scanned from a value cathodic (more negative) to the OCP to a value anodic (more positive) at a controlled rate.

    • The resulting current is measured as a function of the applied potential, generating a polarization curve.

  • Data Analysis: The polarization curve provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the pitting potential (Epit). A more noble (positive) Epit indicates a higher resistance to pitting corrosion.

Visualizing Corrosion Mechanisms and Testing Workflows

Corrosion_Resistance_Mechanism cluster_this compound This compound (Ni-Cr-Mo Alloy) cluster_titanium Titanium Alloys This compound This compound Cr_Mo High Cr & Mo Content This compound->Cr_Mo Composition Passive_Layer_A Stable, Protective Passive Film Cr_Mo->Passive_Layer_A Forms Resistance Excellent Corrosion Resistance Passive_Layer_A->Resistance Titanium Titanium O2 Oxygen (from air/moisture) Titanium->O2 Reacts with Passive_Layer_T Highly Stable, Adherent TiO₂ Film O2->Passive_Layer_T Forms Passive_Layer_T->Resistance Environment Corrosive Environment Environment->Passive_Layer_A Environment->Passive_Layer_T Experimental_Workflow cluster_tests Corrosion Testing start Start: Material Selection (this compound / Ti Alloy) prep Specimen Preparation (Cutting, Grinding, Cleaning, Weighing) start->prep immersion Immersion Test (ASTM G31) prep->immersion pitting Pitting/Crevice Test (ASTM G48) prep->pitting electrochem Electrochemical Test (ASTM G5, G59) prep->electrochem analysis Post-Test Analysis (Weight Loss, Pit Inspection, Electrochemical Data) immersion->analysis pitting->analysis electrochem->analysis results Data Interpretation (Corrosion Rate, CPT/CCT, Polarization Curves) analysis->results end End: Comparative Performance Evaluation results->end

References

Life-cycle cost analysis of Allcorr in comparison to other corrosion-resistant alloys.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical processing, selecting the optimal corrosion-resistant alloy is a critical decision that impacts not only the longevity and safety of equipment but also the overall life-cycle cost of a project. This guide provides an objective comparison of Allcorr® (UNS N06110) with other commonly used corrosion-resistant alloys, focusing on performance data and a life-cycle cost perspective.

Executive Summary

This compound® is a nickel-chromium-molybdenum alloy designed for robust performance in a wide range of corrosive environments.[1][2] Its higher chromium content suggests enhanced resistance in oxidizing environments compared to other "C-type" alloys.[1] While high-performance alloys like this compound® and Hastelloy® variants present a higher initial investment compared to stainless steels, a comprehensive life-cycle cost analysis often reveals long-term economic advantages through reduced maintenance, less downtime, and extended service life.[3][4][5] The true cost of corrosion in the pharmaceutical industry, for instance, extends beyond direct material replacement to include indirect costs such as product loss, which can be 10-20 times the direct costs.

Comparative Performance Data

Chemical Composition

The composition of an alloy is the primary determinant of its corrosion resistance. The table below compares the nominal chemical composition of this compound® with other representative corrosion-resistant alloys.

Element This compound® (UNS N06110) Hastelloy® C-22® (UNS N06022) Hastelloy® C-276® (UNS N10276) Inconel® 625 (UNS N06625) Stainless Steel 316L (UNS S31603)
Nickel (Ni)BalanceBalanceBalanceBalance10.0 - 14.0
Chromium (Cr)20.0 - 23.020.0 - 22.514.5 - 16.520.0 - 23.016.0 - 18.0
Molybdenum (Mo)17.0 - 20.012.5 - 14.515.0 - 17.08.0 - 10.02.0 - 3.0
Iron (Fe)≤ 3.02.0 - 6.04.0 - 7.0≤ 5.0Balance
Tungsten (W)1.0 - 2.02.5 - 3.53.0 - 4.5--
Carbon (C)≤ 0.015≤ 0.015≤ 0.01≤ 0.10≤ 0.03
Niobium (Nb)---3.15 - 4.15-

Note: Values are approximate percentages and may vary based on specifications.

A key differentiator for this compound® is its high chromium content, which is intended to provide superior resistance in oxidizing environments.[1]

Mechanical Properties

Mechanical properties are crucial for the structural integrity of equipment.

Property This compound® (UNS N06110) Hastelloy® C-22® (UNS N06022) Hastelloy® C-276® (UNS N10276) Inconel® 625 (UNS N06625) Stainless Steel 316L (UNS S31603)
Tensile Strength (min, MPa)690690690827485
Yield Strength (0.2% offset, min, MPa)315310355414170
Elongation (min, %)4545403040
Corrosion Resistance

While specific corrosion rate data for this compound® from publicly available literature is limited, a 2006 study by Grubb et al. compared its performance to other "C-type" alloys in various chemical processing environments. The study concluded that this compound® (UNS N06110) is particularly well-suited for wet oxidizing or mildly reducing environments, where it can demonstrate superior performance.[1] In mixed environments of sulfuric acid and sodium chloride, this compound® also shows excellent corrosion resistance.[1]

For comparison, data for Hastelloy® C-22® and C-276® show that C-22®, with its higher chromium content, generally offers better performance in oxidizing environments, while C-276® is often favored in reducing environments.[6][7]

Corrosive Environment This compound® Hastelloy® C-22® Hastelloy® C-276® Inconel® 625 Stainless Steel 316L
Reducing Acids (e.g., H₂SO₄, HCl) ExcellentVery GoodExcellentGoodPoor to Moderate
Oxidizing Acids (e.g., HNO₃, wet Cl₂) SuperiorExcellentGoodVery GoodModerate
Pitting & Crevice Corrosion (Chlorides) ExcellentExcellentVery GoodVery GoodModerate to Poor
Stress Corrosion Cracking (Chlorides) ExcellentExcellentExcellentExcellentProne to failure

Note: This table represents a qualitative summary based on available literature. Performance can vary significantly with temperature, concentration, and impurities.

Life-Cycle Cost Analysis (LCCA)

A Life-Cycle Cost Analysis (LCCA) provides a more holistic economic picture than initial purchase price alone. It incorporates all costs associated with an asset over its entire service life.

LCCA Framework

The fundamental equation for an LCCA is:

LCC = IC + OC + M&R - SV

Where:

  • LCC = Life-Cycle Cost

  • IC = Initial Cost (material acquisition, fabrication, installation)

  • OC = Operating Costs (inspection, monitoring)

  • M&R = Maintenance and Repair Costs (including downtime and lost production)

  • SV = Salvage Value (scrap value of the alloy)

High-performance alloys have a significantly higher initial cost than stainless steels.[4] However, their extended service life and reduced maintenance needs in aggressive environments can lead to a lower overall LCC.[5]

The following diagram illustrates the logical workflow of a Life-Cycle Cost Analysis for selecting a corrosion-resistant alloy.

LCCA_Workflow cluster_Inputs Inputs & Assumptions cluster_Cost_Analysis Cost Component Analysis cluster_Calculation LCC Calculation cluster_Decision Decision Project_Life Define Project Service Life Alternatives Identify Alloy Alternatives (this compound, Hastelloy, SS 316L, etc.) Project_Life->Alternatives Economic_Factors Establish Economic Factors (Discount Rate, Inflation) Alternatives->Economic_Factors Initial_Cost Calculate Initial Costs (IC) - Material Price - Fabrication & Installation Alternatives->Initial_Cost Economic_Factors->Initial_Cost Calculate_LCC Calculate Net Present Value (NPV) of all costs for each alternative Initial_Cost->Calculate_LCC Operating_Cost Estimate Operating Costs (OC) - Inspection Frequency Operating_Cost->Calculate_LCC Maintenance_Cost Project Maintenance & Repair Costs (M&R) - Downtime & Production Loss - Repair Frequency & Cost Maintenance_Cost->Calculate_LCC Salvage_Value Determine Salvage Value (SV) Salvage_Value->Calculate_LCC Compare_LCC Compare LCC of Alternatives Calculate_LCC->Compare_LCC Select_Alloy Select Alloy with Lowest LCC Compare_LCC->Select_Alloy

Caption: Logical workflow for Life-Cycle Cost Analysis of corrosion-resistant alloys.

Cost Considerations for this compound and Alternatives
  • Initial Cost: Nickel-based alloys like this compound® and Hastelloy® have a significantly higher initial purchase price per kilogram than stainless steel due to the cost of nickel, molybdenum, and other alloying elements.[4] Fabrication and welding of nickel alloys also require more specialized procedures and skilled labor, which can increase installation costs compared to stainless steel.[8]

  • Maintenance & Repair: In environments where stainless steel is prone to pitting, crevice corrosion, or stress corrosion cracking, the maintenance and repair costs can be substantial. These costs include not only the direct cost of repair but also the significant indirect costs of equipment downtime and potential product contamination or loss.[1] High-performance alloys that resist these forms of corrosion require less frequent maintenance and have a longer, more predictable service life.

  • Service Life: The extended service life of a highly resistant alloy in a corrosive environment is a primary driver for a lower life-cycle cost. While difficult to predict with absolute certainty, manufacturers can often provide estimates based on extensive testing and field data.

  • Salvage Value: Nickel-based alloys have a high scrap value due to their valuable alloying elements, which can offset a portion of the initial investment at the end of the equipment's life.

Experimental Protocols for Performance Evaluation

To ensure the selection of the most appropriate alloy, rigorous testing under conditions that simulate the intended service environment is crucial. Standardized test methods from organizations like ASTM International provide a framework for such evaluations.

Immersion Corrosion Testing (ASTM G31)

This method is used to determine the general corrosion rate of a material in a specific chemical environment.

Methodology:

  • Specimen Preparation: Test coupons of a standard size are cleaned and weighed to a high precision.

  • Exposure: The coupons are immersed in the test solution for a predetermined period at a constant temperature. The solution should be representative of the process environment.

  • Post-Exposure Analysis: After the exposure period, the coupons are removed, cleaned of any corrosion products, and re-weighed.

  • Corrosion Rate Calculation: The mass loss is used to calculate the corrosion rate, typically expressed in millimeters per year (mm/y) or mils per year (mpy).

Pitting and Crevice Corrosion Resistance Testing (ASTM G48)

This is an accelerated test method to determine the resistance of stainless steels and related alloys to localized corrosion.

Methodology (Method A - Ferric Chloride Pitting Test):

  • Specimen Preparation: Test specimens are prepared with a specific surface finish.

  • Exposure: The specimens are immersed in a 6% ferric chloride solution for a 72-hour period at a constant temperature.

  • Evaluation: After exposure, the specimens are visually inspected for the presence of pitting. The number of pits and their depth can be measured. The critical pitting temperature (CPT), the minimum temperature at which pitting occurs, can also be determined by conducting the test at various temperatures.

The following diagram illustrates a typical experimental workflow for evaluating the corrosion resistance of an alloy.

Corrosion_Testing_Workflow cluster_Preparation Preparation cluster_Testing Corrosion Testing cluster_Analysis Analysis & Evaluation cluster_Decision Decision Select_Alloys Select Candidate Alloys Prepare_Specimens Prepare & Characterize Specimens (ASTM G1) Select_Alloys->Prepare_Specimens Immersion_Test General Corrosion Test (ASTM G31) Prepare_Specimens->Immersion_Test Localized_Test Localized Corrosion Test (e.g., ASTM G48) Prepare_Specimens->Localized_Test Electrochemical_Test Electrochemical Tests (e.g., Potentiodynamic Polarization) Prepare_Specimens->Electrochemical_Test Analyze_Results Analyze Data - Corrosion Rates - Pitting/Crevice Damage Immersion_Test->Analyze_Results Localized_Test->Analyze_Results Electrochemical_Test->Analyze_Results Microscopy Microscopic Examination (SEM/Optical) Analyze_Results->Microscopy Compare_Performance Compare Alloy Performance Microscopy->Compare_Performance Select_Material Select Optimal Material Compare_Performance->Select_Material

Caption: Experimental workflow for comparative corrosion testing of alloys.

Conclusion

The selection of a corrosion-resistant alloy for critical applications in the pharmaceutical and chemical processing industries requires a careful balance of performance requirements and economic considerations. While this compound® (UNS N06110) and other high-performance nickel alloys have a higher initial cost than stainless steels, their superior corrosion resistance in aggressive environments can lead to a lower total life-cycle cost. This is achieved through enhanced reliability, reduced maintenance, minimized downtime, and a longer service life.

For professionals in these fields, it is imperative to move beyond initial cost comparisons and adopt a life-cycle costing approach. This, combined with rigorous experimental testing that simulates the specific service environment, will ensure the selection of the most reliable and economically sound material for the long term. Based on available data, this compound® presents a strong candidate for applications requiring excellent performance in oxidizing and mixed acid environments, warranting its consideration in any comparative analysis.

References

Independent Laboratory Test Results for Allcorr's Corrosion Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allcorr® (UNS N06610) is a nickel-chromium-molybdenum alloy developed to provide robust corrosion resistance across a wide array of aggressive environments.[1] This guide offers a comparative analysis of this compound's performance, drawing upon available data and placing it in context with established alternatives such as Hastelloy C-276® and Inconel 625®. While an extensive independent laboratory testing program was reportedly conducted on this compound, showcasing its superior corrosion resistance in diverse media, the full, detailed report of this study is not publicly available.[1] This guide, therefore, synthesizes information from various sources to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Composition

The corrosion resistance of nickel alloys is intrinsically linked to their elemental composition. The high chromium content in this compound is designed for enhanced performance in oxidizing environments, while the combination of molybdenum and tungsten provides resistance in reducing and high-chloride conditions.[1]

Table 1: Typical Chemical Composition of this compound vs. Alternatives (Weight %)

Element This compound (UNS N06610) Hastelloy C-276 (UNS N10276) Inconel 625 (UNS N06625)
Nickel (Ni)BalanceBalanceBalance
Chromium (Cr)~3114.5 - 16.520.0 - 23.0
Molybdenum (Mo)~1115.0 - 17.08.0 - 10.0
Tungsten (W)~23.0 - 4.5-
Iron (Fe)Remainder4.0 - 7.05.0 max
Cobalt (Co)-2.5 max1.0 max
Carbon (C)-0.01 max0.10 max
Manganese (Mn)-1.0 max0.50 max
Silicon (Si)-0.08 max0.50 max
Vanadium (V)-0.35 max-
Niobium (Nb) + Tantalum (Ta)--3.15 - 4.15

Note: Composition ranges can vary slightly by specification and manufacturer.

Mechanical Properties

Beyond corrosion resistance, the mechanical properties of these alloys are critical for their application in demanding environments. This compound is reported to possess good strength, ductility, and toughness.[1]

Table 2: Typical Mechanical Properties (Annealed Condition at Room Temperature)

Property This compound Hastelloy C-276 Inconel 625
Tensile Strength, min. (ksi)~50 (Yield Strength)100120
Yield Strength (0.2% offset), min. (ksi)-4160
Elongation in 2 in., min. (%)>504030

Source: Data for this compound is based on a 2002 report; data for C-276 and 625 are typical values from industry sources.[1]

Corrosion Performance Comparison

An independent study reportedly demonstrated this compound's superior corrosion resistance in a greater number of environments compared to several other nickel-based alloys, including C-276 and 625.[1] The tested media included pure acids, organic compounds, mixed acids, and various salt solutions.[1]

Key Findings from Reported Independent Laboratory Tests:

  • Superiority in Diverse Environments: The testing program concluded that this compound exhibited superior corrosion resistance in a wider range of environments than Hastelloy C-276, Inconel 625, G3, C4, B2, 600, and 825.[1]

  • Performance in Acidic Conditions: this compound was found to outperform Inconel 625 and Hastelloy C-276 in numerous acid environments.[1] This includes dilute nitric acid with small amounts of HCl or HF, and lower concentrations of formic acid across a range of temperatures.[1]

  • Resistance to Specific Corrosives: The alloy was reported to perform well in environments containing ferric or cupric chlorides, where zirconium is not suitable.[1] Its corrosion resistance was even found to be comparable to tantalum in certain salts, oxides, and sulfates.[1]

For a more detailed, quantitative comparison, iso-corrosion diagrams for Hastelloy C-276 and Inconel 625 in common acids are widely available and serve as a benchmark for performance. These diagrams illustrate the corrosion rate at various concentrations and temperatures. While specific iso-corrosion data for this compound from independent tests is not publicly available, its reported superior performance suggests it would exhibit lower corrosion rates under similar conditions.

Experimental Protocols for Corrosion Testing

To ensure objective and reproducible results, standardized experimental protocols are employed in the evaluation of corrosion-resistant alloys. A typical workflow for such testing is outlined below.

Diagram of a Standard Corrosion Testing Workflow

G cluster_prep Sample Preparation cluster_test Corrosion Testing cluster_analysis Data Analysis & Reporting A Material Selection (e.g., this compound, C-276, 625) B Specimen Machining (e.g., coupons, electrodes) A->B C Surface Finishing (e.g., grinding, polishing) B->C D Cleaning & Degreasing C->D E Immersion Testing (e.g., ASTM G31) D->E F Electrochemical Testing (e.g., ASTM G5, G61) D->F G Pitting & Crevice Corrosion Testing (e.g., ASTM G48) D->G H Stress Corrosion Cracking Testing (e.g., ASTM G36) D->H I Weight Loss Measurement E->I L Electrochemical Data Analysis (Polarization Curves) F->L K Microscopic Examination (SEM) G->K H->K J Corrosion Rate Calculation (mpy, mm/year) I->J M Comparative Performance Report J->M K->M L->M

Caption: A typical workflow for evaluating the corrosion performance of alloys.

Detailed Methodologies for Key Experiments:

  • Immersion Testing (e.g., ASTM G31): This fundamental test involves exposing prepared and weighed specimens of the alloys to a specific corrosive environment for a predetermined time and temperature. After exposure, the specimens are cleaned, and the weight loss is measured to calculate the average corrosion rate. This method is crucial for determining general corrosion resistance.

  • Electrochemical Testing (e.g., ASTM G5 and G61): These techniques provide insights into the corrosion mechanisms and can determine corrosion rates more rapidly than immersion testing.

    • Potentiodynamic Polarization (ASTM G5): This test measures the current response of a material to a controlled change in its electrical potential in an electrolyte. The resulting polarization curve can be used to determine the corrosion potential (Ecorr), corrosion current (Icorr), and pitting potential.

    • Cyclic Potentiodynamic Polarization (ASTM G61): This method is particularly useful for evaluating an alloy's susceptibility to localized corrosion, such as pitting and crevice corrosion.

  • Pitting and Crevice Corrosion Susceptibility Testing (e.g., ASTM G48): This test involves exposing specimens to an aggressive, oxidizing chloride solution (typically ferric chloride) for a specified duration. The specimens are then examined for the presence of pitting and crevice corrosion. The critical pitting temperature (CPT) and critical crevice temperature (CCT) can also be determined, which are important parameters for ranking the resistance of alloys to localized corrosion.

  • Stress Corrosion Cracking (SCC) Testing (e.g., ASTM G36): This test evaluates the susceptibility of an alloy to cracking when subjected to a combination of tensile stress and a corrosive environment. Various specimen types and corrosive media can be used to simulate specific service conditions.

Conclusion

Based on available reports, this compound (UNS N06610) presents itself as a highly corrosion-resistant nickel-chromium-molybdenum alloy with performance that is claimed to be superior to that of established alloys like Hastelloy C-276 and Inconel 625 in a wide range of corrosive environments.[1] While direct, quantitative data from a comprehensive, independent comparative study is not publicly accessible, the information available from various sources provides a strong indication of its capabilities. For a definitive selection in a critical application, it is recommended that researchers and engineers conduct targeted testing under conditions that closely simulate the intended service environment.

References

Safety Operating Guide

A Guide to the Safe Disposal of Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the operational and logistical procedures for the safe disposal of chemical products. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed instructions regarding the chemical you are handling.

Core Disposal Principles

Chemical waste must be managed in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. Key principles include:

  • Do not dispose of chemical waste with household waste. [1]

  • Prevent chemical products from entering the sewage system. [1]

  • Utilize designated hazardous or special waste collection points for disposal. [1]

  • Adhere strictly to local, national, and international regulations regarding waste disposal. [1][2][3]

  • Empty containers may retain product residue and should be disposed of according to the same regulations. [1][2]

Personal Protective Equipment (PPE) and Safety Measures

When handling and disposing of chemical waste, appropriate personal protective equipment is mandatory.

Recommended PPE and Safety Practices:

Equipment/PracticeSpecification
Eye/Face Protection Wear chemical goggles or a face shield.[4]
Skin Protection Wear protective gloves and clothing to prevent skin contact.[1][4]
Respiratory Protection Use suitable respiratory equipment in case of inadequate ventilation or risk of vapor inhalation.[4]
Ventilation Handle chemicals in a well-ventilated area or under a fume hood.[3][4]
Hygiene Wash hands thoroughly after handling. Contaminated clothing should be washed before reuse.[1]
Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Emergency Response Protocols:

IncidentProcedure
Spill Stop the flow of material if safe to do so. Contain the spill with absorbent material (e.g., vermiculite, dry sand) and place it into a labeled container for disposal.[4] Do not return spilled material to the original container.[2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][4] Seek medical attention if irritation persists.[1]
Skin Contact Wash the affected area with soap and water.[1] Remove and wash contaminated clothing before reuse.[1]
Inhalation Move the person to fresh air and keep them at rest.[1][4] Seek medical attention if you feel unwell.[4]
Ingestion Do NOT induce vomiting. Seek immediate medical advice from a poison control center or doctor.[1]

Chemical Disposal Workflow

The following diagram outlines the general step-by-step process for the safe disposal of a chemical agent.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Segregate Incompatible Wastes B->C Proceed with Caution D Transfer Waste to a Labeled, Compatible Container C->D E Securely Seal the Waste Container D->E F Store Container in a Designated Waste Accumulation Area E->F G Arrange for Pickup by a Certified Hazardous Waste Contractor F->G H Complete all Necessary Waste Disposal Documentation G->H

References

Essential Safety and Handling Protocols for Allcorr (Hydrochloric Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Allcorr" is not a recognized chemical compound. This document provides safety and handling information for Hydrochloric Acid , a highly corrosive and hazardous chemical, as a representative substitute. Always refer to the specific Safety Data Sheet (SDS) for the chemical you are working with.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Hydrochloric Acid. It includes detailed operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling hydrochloric acid to prevent severe skin and eye damage, as well as respiratory irritation.[1][2]

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles are required. A face shield must be worn in conjunction with goggles when there is a risk of splashing.[3][4][5]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene should be worn. For prolonged exposure or handling large volumes, neoprene gloves are recommended.[4][5]
Body Protection A chemical-resistant apron or lab coat is required. When handling large quantities, a full chemical-resistant suit and boots may be necessary.[3]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[6] If vapor or mist is generated, a NIOSH-approved respirator with an acid gas cartridge is required.[3]

Emergency Procedures for Exposure

Immediate action is critical in the event of accidental exposure to hydrochloric acid.

Exposure RouteImmediate First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7][8]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][7]
Ingestion DO NOT induce vomiting. If the person is conscious, give large quantities of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and ensure the integrity of the chemical.

  • Handling:

    • Always work in a well-ventilated area, preferably inside a certified chemical fume hood.[6][9]

    • When diluting, always add acid to water slowly to avoid a violent exothermic reaction and splashing.[10][11]

    • Use secondary containment, such as a chemical-resistant tray, when transporting or storing hydrochloric acid.[5][9]

    • Avoid contact with incompatible materials such as oxidizing agents, organic materials, metals, and alkalis.[8]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[3][8]

    • Keep containers tightly closed and store in a designated corrosives cabinet.

    • Store away from incompatible materials.[8]

Disposal Plan

Hydrochloric acid waste must be neutralized before disposal. Do not dispose of untreated hydrochloric acid down the drain.[4]

  • Neutralization:

    • Work in a well-ventilated area, wearing appropriate PPE.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda) or soda ash, to the hydrochloric acid waste with constant stirring.[10][12]

    • The reaction will cause fizzing as carbon dioxide is released. Continue adding the base until the fizzing stops.[10]

    • Use pH paper or a pH meter to confirm that the pH of the solution is between 6 and 8.

  • Final Disposal:

    • Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, but always follow local regulations for hazardous waste disposal.[10][12]

    • For larger quantities, the neutralized solution should be collected in a properly labeled waste container and disposed of through your institution's hazardous waste management program.[13]

Experimental Protocols

Hydrochloric acid is a common reagent in various laboratory procedures. Below are two examples of its application.

Protein Hydrolysis for Amino Acid Analysis

This protocol outlines the acid hydrolysis of a protein sample to its constituent amino acids.

Methodology:

  • Place 0.5–20 µg of the purified protein sample into a hydrolysis tube.

  • Dry the sample completely under a vacuum.

  • Add 200 µL of 6 M hydrochloric acid containing 0.5% phenol to the bottom of the vacuum vial.

  • Seal the vial under vacuum after three cycles of alternating vacuum and nitrogen flushing to remove all oxygen.

  • Hydrolyze the sample at 112–116 °C for 24 hours.

  • After hydrolysis, cool the vial to room temperature.

  • Carefully wipe the outside of the hydrolysis tube to remove any excess HCl.

  • Dry the hydrolyzed sample under a vacuum to remove the hydrochloric acid.

  • The dried amino acid sample is now ready for derivatization and analysis.

Cleaning of Laboratory Glassware

This protocol describes the use of a hydrochloric acid bath for cleaning laboratory glassware.

Methodology:

  • Pre-clean the glassware by washing with a laboratory detergent and tap water to remove any visible contaminants.

  • In a designated and properly labeled container within a fume hood, prepare a 10% (v/v) hydrochloric acid bath by slowly adding concentrated hydrochloric acid to deionized water.

  • Carefully place the pre-cleaned glassware into the acid bath, ensuring all surfaces are submerged.

  • Allow the glassware to soak in the acid bath for at least 12 hours, but no longer than 24 hours.[7][14]

  • Wearing appropriate PPE, carefully remove the glassware from the acid bath.

  • Thoroughly rinse the glassware with deionized water at least 3-4 times.[14]

  • Allow the glassware to air dry completely before use or storage.

Visualizations

The following diagrams illustrate the workflows for handling and disposing of hydrochloric acid.

HydrochloricAcidHandlingWorkflow Safe Handling Workflow for Hydrochloric Acid A 1. Don Personal Protective Equipment (PPE) - Chemical Goggles & Face Shield - Nitrile or Neoprene Gloves - Lab Coat or Apron - Respirator (if needed) B 2. Work in a Well-Ventilated Area (Preferably a Chemical Fume Hood) A->B C 3. Prepare for Dilution or Use - Ensure Water is in the container first - Slowly add acid to water B->C D 4. Perform Experimental Procedure C->D E 5. Post-Procedure Cleanup - Clean work area - Properly store or dispose of materials D->E F 6. Doff PPE and Wash Hands E->F

Caption: A logical workflow for the safe handling of hydrochloric acid in a laboratory setting.

HydrochloricAcidDisposalWorkflow Waste Disposal Workflow for Hydrochloric Acid cluster_neutralization Neutralization Process cluster_disposal Final Disposal A 1. Collect Acid Waste in a Suitable Container B 2. Slowly Add a Weak Base (e.g., Sodium Bicarbonate) with Stirring A->B C 3. Monitor Fizzing (Reaction is complete when fizzing stops) B->C D 4. Check pH (Ensure pH is between 6 and 8) C->D E 5. Dispose of Neutralized Solution D->E F Follow Local Regulations: - Drain disposal with copious water OR - Collect for Hazardous Waste Pickup E->F

Caption: A step-by-step workflow for the safe neutralization and disposal of hydrochloric acid waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.